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  • Product: 1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride
  • CAS: 1171234-46-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride

A Senior Application Scientist's Perspective on a Research Roadmap Introduction The piperazine scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile framework for a multitude of clinically signi...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on a Research Roadmap

Introduction

The piperazine scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile framework for a multitude of clinically significant drugs.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects, primarily through the modulation of central nervous system targets.[2] The incorporation of a sulfonyl moiety to the piperazine ring has given rise to a new class of compounds, the sulfonylpiperazines, which are being explored for diverse therapeutic applications ranging from antitumor to antimicrobial agents.[3][4]

This guide provides a comprehensive, in-depth framework for elucidating the mechanism of action of a novel sulfonylpiperazine derivative, 1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride. In the absence of pre-existing data for this specific molecule, we will proceed from a scientifically grounded hypothesis, outlining a rigorous, multi-faceted experimental strategy to identify its molecular target and delineate the downstream signaling pathways. This document is intended for researchers, scientists, and drug development professionals, offering a practical roadmap for the pharmacological characterization of new chemical entities.

Hypothesized Mechanism of Action: A Focus on Dopamine D2 Receptor Antagonism

Many centrally-acting piperazine derivatives exert their effects through interactions with monoamine neurotransmitter systems.[2] Given this precedent, a plausible starting hypothesis is that 1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride acts as an antagonist at the dopamine D2 receptor (D2R), a key target for many antipsychotic medications.[5] This hypothesis is predicated on the structural similarities of the piperazine core to known D2R ligands.

The proposed mechanism posits that the compound binds to the D2R, a G-protein coupled receptor (GPCR), thereby inhibiting the downstream signaling cascade initiated by the endogenous ligand, dopamine. This would involve the modulation of adenylyl cyclase activity and subsequent changes in cyclic AMP (cAMP) levels, leading to alterations in neuronal excitability.

Experimental Workflow for Mechanism of Action Elucidation

The following sections detail a logical progression of experiments designed to test our central hypothesis and build a comprehensive understanding of the compound's pharmacological profile.

Part 1: Target Engagement and Affinity Determination

The initial step is to confirm direct binding of the compound to the hypothesized target and to quantify the affinity of this interaction.

Experimental Protocol: Radioligand Binding Assay

  • Cell Culture and Membrane Preparation:

    • Culture a stable cell line expressing the human dopamine D2 receptor (e.g., HEK293-D2R).

    • Harvest the cells and homogenize them in a hypotonic buffer to lyse the cells and isolate the cell membranes.

    • Centrifuge the homogenate at high speed to pellet the membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Competitive Binding Assay:

    • In a 96-well plate, combine the cell membrane preparation with a known concentration of a radiolabeled D2R antagonist (e.g., [³H]-spiperone).

    • Add increasing concentrations of 1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride to compete with the radioligand for binding to the D2R.

    • Incubate the mixture at room temperature to allow for binding to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound from the free radioligand.

    • Wash the filters to remove any non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand as a function of the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific radioligand binding).

    • Calculate the equilibrium dissociation constant (Ki) from the IC₅₀ value using the Cheng-Prusoff equation.

Data Presentation: Target Affinity

CompoundTargetRadioligandIC₅₀ (nM)Ki (nM)
1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochlorideDopamine D2 Receptor[³H]-spiperoneExperimental ValueCalculated Value
Part 2: Functional Characterization of Target Modulation

Once binding is confirmed, the next crucial step is to determine the functional consequence of this interaction – does the compound act as an agonist, antagonist, or inverse agonist?

Experimental Protocol: cAMP Functional Assay

  • Cell Culture and Plating:

    • Culture a stable cell line expressing the human dopamine D2 receptor (e.g., CHO-K1/D2R).

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Assay Procedure:

    • Wash the cells with assay buffer.

    • To determine antagonist activity, pre-incubate the cells with increasing concentrations of 1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride.

    • Stimulate the cells with a known concentration of dopamine (an agonist) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Incubate the plate at 37°C for a specified time to allow for cAMP production.

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).

  • Data Analysis:

    • Plot the cAMP concentration as a function of the logarithm of the compound concentration.

    • For antagonist activity, the data will show a dose-dependent inhibition of the dopamine-induced cAMP response.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for the functional inhibition.

Visualization of Experimental Workflow

G cluster_0 Target Engagement cluster_1 Functional Assay a HEK293-D2R Cell Culture b Membrane Preparation a->b c Radioligand Binding Assay (Competition with [³H]-spiperone) b->c d Scintillation Counting c->d e IC₅₀ and Ki Determination d->e j Functional IC₅₀ Determination e->j Correlate Affinity with Function f CHO-K1/D2R Cell Culture g Pre-incubation with Compound f->g h Dopamine Stimulation g->h i cAMP Measurement h->i i->j

Caption: Experimental workflow for target engagement and functional characterization.

Part 3: Delineating the Downstream Signaling Pathway

Assuming the compound is confirmed as a D2R antagonist, the next phase of investigation will map out the downstream cellular consequences of this antagonism.

Hypothesized Signaling Pathway

G compound 1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride d2r Dopamine D2 Receptor compound->d2r Antagonizes dopamine Dopamine dopamine->d2r Activates gi Gi/o G-protein d2r->gi Activates ac Adenylyl Cyclase gi->ac Inhibits camp cAMP ac->camp Converts atp ATP atp->ac pka Protein Kinase A camp->pka Activates creb CREB pka->creb Phosphorylates gene Gene Transcription creb->gene Regulates

Caption: Hypothesized signaling pathway for D2R antagonism.

Experimental Protocol: Western Blot Analysis of Key Signaling Nodes

  • Cell Culture and Treatment:

    • Culture a neuronal cell line (e.g., SH-SY5Y) that endogenously expresses the D2R.

    • Treat the cells with dopamine, 1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride, or a combination of both for various time points.

  • Protein Extraction and Quantification:

    • Lyse the cells to extract total protein.

    • Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for key signaling proteins (e.g., phosphorylated CREB, total CREB, and a loading control like β-actin).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the phosphorylated protein to the total protein and the loading control.

    • Compare the levels of protein phosphorylation between the different treatment groups to assess the impact of the compound on the signaling pathway.

Conclusion and Future Directions

This technical guide outlines a systematic and scientifically rigorous approach to elucidating the mechanism of action of 1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride, centered around the hypothesis of dopamine D2 receptor antagonism. The successful execution of these experiments will not only validate the molecular target but also provide a detailed understanding of the compound's functional effects and downstream signaling consequences.

Should the D2R antagonism hypothesis be disproven, the versatility of the piperazine scaffold suggests several alternative avenues of investigation.[1] These could include screening against a broader panel of GPCRs, particularly other monoamine receptors, or exploring potential interactions with ion channels or enzymes.[6] The methodologies described herein provide a robust foundation for these further explorations, underscoring the iterative and hypothesis-driven nature of modern drug discovery and development.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). [Source not available].
  • Exploration of piperazine-citral sulfonyl derivatives: antibacterial and in-silico studies against methicillin-resistant Staphylococcus aureus. (2025, January 24). ResearchGate. [Link]

  • Piperazine. (n.d.). Wikipedia. [Link]

  • Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. (n.d.). PMC. [Link]

  • (2R)-1-[(4-tert-butylphenyl)sulfonyl]-2-methyl-4-(4-nitrophenyl)piperazine. (n.d.). PubChem. [Link]

  • 1-[(4-tert-butylphenyl)sulfonyl]piperazine(SALTDATA: FREE). (n.d.). NextSDS. [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (n.d.). ResearchGate. [Link]

  • Design, synthesis, and biological evaluation of quinolinedione-linked sulfonylpiperazine derivatives as NQO1-directed antitumor agents. (2023, January 21). PubMed. [Link]

  • What is the mechanism of Bucinnazine Hydrochloride? (2024, July 17). Patsnap Synapse. [Link]

  • Synthesis and central nervous system depressant activity of new piperazine derivatives and related compounds. II. (n.d.). PubMed. [Link]

  • I. Development of sulfonyl piperazine LpxH inhibitors against multi-drug resistant Gram-negative bacteria II. Exploration towards new TRPM8 agonists for dry eye disease. (n.d.). DukeSpace. [Link]

  • Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants. (n.d.). Cuestiones de Fisioterapia. [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2019, February 15). PubMed. [Link]

  • Synthesis of target piperazine derivatives 23a–h. Reagents and conditions. (n.d.). ResearchGate. [Link]

  • Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. (2021, December 31). Asian Pacific Journal of Health Sciences. [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019, November 15). International Journal of Research & Review. [Link]

  • Novel piperazine derivative PMS1339 exhibits tri-functional properties and cognitive improvement in mice. (2009, November 1). International Journal of Neuropsychopharmacology. [Link]

  • Design, Synthesis, Computational Study, and Biological Evaluation of Sulfonyl Tethered Piperazine Derivatives as Antimicrobial Agents. (2025, October 26). ResearchGate. [Link]

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Exploratory

An In-Depth Technical Guide to the In Vitro Pharmacokinetics of 1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride

A Senior Application Scientist's Framework for Early-Stage Drug Candidate Profiling Abstract This guide provides a comprehensive technical framework for evaluating the in vitro pharmacokinetic properties of novel chemica...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Framework for Early-Stage Drug Candidate Profiling

Abstract

This guide provides a comprehensive technical framework for evaluating the in vitro pharmacokinetic properties of novel chemical entities, using the representative compound 1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride. As a Senior Application Scientist, the following sections are structured to not only detail the requisite experimental protocols but also to instill a deeper understanding of the scientific rationale and strategic decision-making inherent in preclinical drug development. The core tenets of this guide are built upon ensuring scientific integrity through self-validating experimental design and grounding all claims in authoritative, verifiable sources. The primary objective is to equip researchers, scientists, and drug development professionals with a robust methodology for early-stage ADME (Absorption, Distribution, Metabolism, and Excretion) assessment, a critical step in identifying promising drug candidates and mitigating late-stage failures.[1][2][3][4][5]

Introduction: The Imperative of Early-Stage In Vitro Pharmacokinetic Profiling

In the landscape of modern drug discovery, the early characterization of a compound's pharmacokinetic profile is paramount.[3][4] A candidate molecule's therapeutic potential is intrinsically linked to its ability to reach the target site of action in sufficient concentration and for an appropriate duration. In vitro ADME assays serve as the foundational screening cascade to predict a drug's in vivo behavior, offering critical insights that guide medicinal chemistry efforts and inform the design of subsequent, more complex in vivo studies.[1][2][6] This guide will systematically dissect the key in vitro pharmacokinetic assays, using 1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride as a model compound, to illustrate the practical application of these essential techniques. The overarching goal is to construct a comprehensive ADME profile that enables data-driven decisions throughout the drug discovery pipeline.[1][2][3]

Core In Vitro Pharmacokinetic Assays: A Methodological Deep Dive

The following sections detail the experimental protocols for a suite of fundamental in vitro pharmacokinetic assays. Each protocol is presented with an emphasis on the underlying scientific principles and the practical considerations for robust and reproducible data generation.

Metabolic Stability Assessment in Human Liver Microsomes

Scientific Rationale: The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a central role in the clearance of a vast array of xenobiotics.[7] The metabolic stability assay using human liver microsomes (HLM) provides a crucial early assessment of a compound's susceptibility to hepatic metabolism, a key determinant of its oral bioavailability and half-life.[7][8][9] This assay measures the rate of disappearance of the parent compound over time when incubated with HLMs in the presence of necessary cofactors.[7]

Experimental Protocol:

  • Preparation of Reagents:

    • Test Compound Stock Solution: Prepare a 10 mM stock solution of 1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride in DMSO.

    • Human Liver Microsomes: Thaw a vial of pooled human liver microsomes (from at least 10 donors to account for genetic variability) on ice.[10] Dilute to a final protein concentration of 1 mg/mL in 0.1 M phosphate buffer (pH 7.4).[11]

    • NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in 0.1 M phosphate buffer to ensure a sustained supply of the essential cofactor for CYP-mediated reactions.[12]

  • Incubation:

    • Pre-warm the HLM solution and the NADPH regenerating system to 37°C.[8]

    • In a 96-well plate, combine the HLM solution with the test compound (final concentration, e.g., 1 µM).

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Incubate the plate at 37°C with shaking.

  • Time-Point Sampling and Reaction Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a volume of ice-cold acetonitrile containing an internal standard.[8] This step precipitates the microsomal proteins and halts enzymatic activity.

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6]

    • Quantify the remaining concentration of 1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride at each time point relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

    • Determine the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount).

Data Presentation:

ParameterValue
Test Compound1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride
Microsomal Protein Conc.1 mg/mL
Initial Compound Conc.1 µM
In Vitro Half-Life (t½)[Example Value] min
Intrinsic Clearance (CLint)[Example Value] µL/min/mg protein

Visualization of Experimental Workflow:

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_analysis Analysis TestCompound Test Compound Stock (10 mM) ReactionMix Reaction Mixture (HLM + Compound) TestCompound->ReactionMix HLM Human Liver Microsomes (1 mg/mL) HLM->ReactionMix NADPH NADPH System Initiation Add NADPH (Start Reaction) ReactionMix->Initiation Quench Quench with ACN (Time Points) Initiation->Quench 0, 5, 15, 30, 60 min Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data Calculate t½ & CLint LCMS->Data

Caption: Workflow for the Human Liver Microsome Stability Assay.

Plasma Protein Binding (PPB) Assessment by Equilibrium Dialysis

Scientific Rationale: Upon entering the bloodstream, drugs can bind to plasma proteins, primarily albumin and α1-acid glycoprotein.[13] It is generally the unbound (free) fraction of the drug that is pharmacologically active and available to distribute into tissues, interact with targets, and be cleared from the body.[13] Therefore, determining the extent of plasma protein binding is crucial for interpreting pharmacokinetic data and predicting a drug's efficacy and disposition.[13][14] Equilibrium dialysis is considered the "gold standard" method for this assessment due to its accuracy and reliability.[13][14][15]

Experimental Protocol:

  • Apparatus and Reagents:

    • Rapid Equilibrium Dialysis (RED) Device: Utilize a 96-well plate-based RED device with inserts containing a semipermeable membrane (typically 8-12 kDa MWCO).[15]

    • Plasma: Use pooled human plasma from multiple donors.

    • Dialysis Buffer: Phosphate-buffered saline (PBS), pH 7.4.

    • Test Compound: 1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride.

  • Assay Procedure:

    • Spike the human plasma with the test compound to a final concentration (e.g., 2 µM).[13]

    • Add the spiked plasma to one chamber of the RED device insert and an equal volume of PBS to the other chamber.[13]

    • Seal the plate and incubate at 37°C with agitation for a sufficient time (e.g., 4-6 hours) to reach equilibrium. The unbound drug will diffuse across the membrane until its concentration is equal in both chambers.[13]

  • Sample Collection and Analysis:

    • After incubation, collect aliquots from both the plasma and buffer chambers.

    • To determine the total drug concentration in the plasma chamber, precipitate the proteins by adding acetonitrile.

    • Analyze the concentration of the test compound in the buffer chamber (representing the free drug concentration) and the plasma chamber (representing the total drug concentration) by LC-MS/MS.

  • Data Calculation:

    • Calculate the fraction unbound (fu) as: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber).

    • Calculate the percentage of plasma protein binding as: % Bound = (1 - fu) * 100.

Data Presentation:

ParameterValue
Test Compound1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride
Plasma SourcePooled Human
Test Concentration2 µM
Fraction Unbound (fu)[Example Value]
Percent Bound (%)[Example Value]

Visualization of Experimental Workflow:

PPB_Workflow cluster_setup Setup cluster_dialysis Equilibrium Dialysis cluster_analysis Analysis SpikedPlasma Spike Human Plasma with Test Compound Loading Load Plasma & Buffer into Chambers SpikedPlasma->Loading RED_Device RED Device (Semipermeable Membrane) RED_Device->Loading Incubation Incubate @ 37°C (Reach Equilibrium) Loading->Incubation Sampling Sample Both Chambers Incubation->Sampling LCMS LC-MS/MS Analysis Sampling->LCMS Calculation Calculate % Bound LCMS->Calculation

Caption: Workflow for the Plasma Protein Binding Assay using Equilibrium Dialysis.

Intestinal Permeability Assessment using Caco-2 Cell Monolayers

Scientific Rationale: For orally administered drugs, absorption across the intestinal epithelium is a prerequisite for reaching systemic circulation. The Caco-2 cell line, derived from human colorectal adenocarcinoma, spontaneously differentiates into a monolayer of polarized enterocytes that form tight junctions and express various transporters, mimicking the barrier properties of the human intestine.[16][17][18] The Caco-2 permeability assay is the industry standard for predicting in vitro intestinal absorption of drugs.[6][16]

Experimental Protocol:

  • Cell Culture:

    • Culture Caco-2 cells on permeable Transwell® filter inserts for 18-22 days to allow for full differentiation and formation of a confluent, polarized monolayer.[17]

    • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).[18]

  • Permeability Assay (Bidirectional):

    • Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Apical to Basolateral (A-B) Transport: Add the test compound (e.g., 10 µM) dissolved in HBSS to the apical (donor) compartment and fresh HBSS to the basolateral (receiver) compartment.[17][19]

    • Basolateral to Apical (B-A) Transport: Add the test compound to the basolateral (donor) compartment and fresh HBSS to the apical (receiver) compartment. This direction is crucial for identifying if the compound is a substrate of efflux transporters like P-glycoprotein (P-gp).[17]

    • Incubate the plates at 37°C for a defined period (e.g., 2 hours).[19]

  • Sample Collection and Analysis:

    • At the end of the incubation, collect samples from the receiver compartments.

    • Analyze the concentration of the test compound in the collected samples using LC-MS/MS.

  • Data Calculation:

    • Calculate the apparent permeability coefficient (Papp) in cm/s for both directions using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor compartment.[17]

    • Calculate the efflux ratio (ER) as: ER = Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests that the compound is subject to active efflux.[17]

Data Presentation:

ParameterValue
Test Compound1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride
Test Concentration10 µM
Papp (A-B) (x 10⁻⁶ cm/s)[Example Value]
Papp (B-A) (x 10⁻⁶ cm/s)[Example Value]
Efflux Ratio (ER)[Example Value]

Caco2_Workflow cluster_culture Cell Culture cluster_assay Permeability Assay cluster_analysis Analysis Seed Seed Caco-2 cells on Transwell inserts Differentiate Culture for 18-22 days (form monolayer) Seed->Differentiate TEER Verify Monolayer Integrity (TEER) Differentiate->TEER Wash Wash Monolayers TEER->Wash Dose Add Test Compound (Apical or Basolateral) Wash->Dose Incubate Incubate @ 37°C for 2h Dose->Incubate Sample Sample Receiver Compartment Incubate->Sample LCMS LC-MS/MS Analysis Sample->LCMS Calculate Calculate Papp & Efflux Ratio LCMS->Calculate

Caption: Logical flow of the Cytochrome P450 Inhibition Assay.

Synthesizing the Data: Building a Comprehensive In Vitro Profile

The true power of this suite of assays lies not in the individual data points, but in their synthesis to create a holistic profile of the test compound. For 1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride, the combined results from these assays would provide a preliminary understanding of its ADME properties:

  • Absorption: The Caco-2 permeability data will predict its potential for oral absorption. A high Papp (A-B) value suggests good passive permeability, while a low value may indicate absorption challenges. An efflux ratio >2 would suggest that P-gp or other efflux transporters could limit its net absorption. [17]* Distribution: The plasma protein binding assay will determine the fraction of the drug that is free to exert its pharmacological effect. High plasma protein binding (>99%) can limit the volume of distribution and the amount of drug reaching the target tissue. [20]* Metabolism: The metabolic stability assay provides an estimate of the compound's susceptibility to first-pass metabolism in the liver. A short half-life and high intrinsic clearance suggest rapid metabolism, which could lead to low oral bioavailability. [7]* Excretion & Drug-Drug Interactions: The CYP inhibition data are critical for predicting the potential for drug-drug interactions. Low IC50 values for key CYP isoforms would be a red flag, warranting further investigation and potentially disqualifying the compound from further development. [21][22] By integrating these data, drug development teams can make informed decisions. [2]For example, a compound with poor permeability but good metabolic stability might be a candidate for formulation strategies to enhance absorption. Conversely, a compound with excellent permeability but very rapid metabolism might require medicinal chemistry efforts to block the sites of metabolic liability. This iterative process of testing and optimization is the cornerstone of modern drug discovery. [1]

Conclusion: A Foundation for In Vivo Success

This technical guide has outlined a robust and scientifically grounded approach to characterizing the in vitro pharmacokinetics of a novel chemical entity, exemplified by 1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride. The detailed protocols for metabolic stability, plasma protein binding, intestinal permeability, and CYP inhibition form a critical early-stage screening cascade. By adhering to these methodologies and thoughtfully interpreting the integrated data, researchers can effectively identify compounds with favorable pharmacokinetic properties, de-risk development programs, and ultimately increase the probability of advancing safe and efficacious medicines to the clinic. The principles of scientific integrity, causality-driven experimental design, and authoritative grounding are essential for building a reliable data package that confidently guides the journey from a promising molecule to a potential therapeutic.

References

  • How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs . Sartorius. [Link]

  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb . NCBI Assay Guidance Manual. [Link]

  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells . JRC Big Data Analytics Platform. [Link]

  • Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1 . PubMed. [Link]

  • In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies Guidance for Industry . Food and Drug Administration. [Link]

  • In Vitro ADME . Selvita. [Link]

  • Cytochrome P450 (CYP) Inhibition assay (IC50) . Evotec. [Link]

  • Caco-2 Permeability Assay . Evotec. [Link]

  • High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions . PMC. [Link]

  • Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro . BS Publications. [Link]

  • Protocol for the Human Liver Microsome Stability Assay . ResearchGate. [Link]

  • How to Develop a Successful in vitro Screening Strategy . International Biopharmaceutical Industry. [Link]

  • ICH M12 Drug Interaction Final Guidance – In Vitro DDI Assessments . BIOVIA. [Link]

  • Microsomal stability assay for human and mouse liver microsomes . protocols.io. [Link]

  • Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics . MDPI. [Link]

  • DMPK strategies to avoid drug development mistakes early . Syngene International. [Link]

  • Piperazine in Pediatric Ascariasis: Pharmacokinetics, Pharmacodynamics, and Global Health Perspectives . Neliti. [Link]

  • Caco-2 Wild Type Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays . PMC. [Link]

  • What In Vitro Metabolism and DDI Studies Do I Actually Need? . BioIVT. [Link]

  • Microsomal Stability Assay . MTTlab. [Link]

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  • Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers . ResearchGate. [Link]

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Foundational

physicochemical properties of 1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride

An In-Depth Technical Guide to the Physicochemical Properties of 1-[(4-Sec-butylphenyl)sulfonyl]piperazine Hydrochloride For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provi...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of 1-[(4-Sec-butylphenyl)sulfonyl]piperazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the essential (CAS Number: 1171234-46-0), a substituted piperazine compound.[1] In the absence of extensive published data for this specific molecule, this document outlines the critical characterization workflows and predictive analyses based on its structural components: a sec-butylphenyl group, a sulfonamide linker, and a piperazine ring. As a Senior Application Scientist, the focus here is not merely on data points, but on the causality behind the experimental methodologies required to assess this compound for drug development. This guide provides the foundational knowledge for researchers to establish a robust physicochemical profile, encompassing solid-state characteristics, solubility, pKa, and stability, which are paramount for advancing a compound from discovery to clinical application.

Molecular Identity and Structure

A thorough understanding of a compound's identity is the bedrock of all subsequent characterization.

Chemical Structure:

  • IUPAC Name: 1-[4-(butan-2-yl)benzenesulfonyl]piperazine hydrochloride[1]

  • CAS Number: 1171234-46-0[1]

  • Molecular Formula: C₁₄H₂₃ClN₂O₂S

  • Molecular Weight: 334.86 g/mol (for the hydrochloride salt)

The structure consists of a piperazine ring, which is basic, linked via a sulfonamide group to a lipophilic 4-sec-butylphenyl moiety. The hydrochloride salt form is crucial as it is designed to enhance the aqueous solubility of the otherwise basic and potentially poorly soluble free base.

Solid-State Characterization: The Foundation of Formulation

The solid form of an active pharmaceutical ingredient (API) dictates its stability, dissolution rate, and bioavailability. For a crystalline solid like a hydrochloride salt, a complete solid-state characterization is non-negotiable.

Melting Point and Thermal Behavior

The melting point is a primary indicator of purity and is a critical parameter for many manufacturing processes. Differential Scanning Calorimetry (DSC) is the gold standard for this analysis as it provides not only the melting point but also information on other thermal events like desolvation or polymorphic transitions.

Illustrative Data from Related Phenylsulfonyl Compounds:

CompoundMelting Point (°C)Methodological Insight
4-tert-Butylbenzenesulfonyl chloride78-81 °CThis precursor's melting point provides a baseline for the thermal properties of the phenylsulfonyl moiety.
1-(3-Trifluoromethylphenyl)piperazine HCl237 °CThe high melting point is typical for crystalline hydrochloride salts of piperazine derivatives, indicating a stable crystal lattice.[2]
4-Phenyl-piperazine-1-sulfonamideNot specified, but crystal structure determinedThe focus on crystal structure highlights the importance of solid-state form over just melting point.[3]

Experimental Protocol: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh 2-5 mg of 1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride into an aluminum DSC pan. Crimp the pan with a lid.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Equilibrate the cell at 25 °C. Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point (e.g., 250 °C).

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The enthalpy of fusion (ΔHfus) can also be calculated, providing insight into the crystal lattice energy.

Crystallinity and Polymorphism

Polymorphism, the ability of a compound to exist in multiple crystal forms, is a critical risk factor in drug development. Different polymorphs can have drastically different solubilities and stabilities. X-ray Powder Diffraction (XRPD) is the definitive technique for identifying the crystal form and detecting polymorphism.

Causality Behind the Experiment: XRPD provides a unique "fingerprint" of the crystalline solid based on the Bragg's law diffraction of X-rays from the crystal lattice planes. A consistent XRPD pattern ensures batch-to-batch consistency of the solid form. Any change in the pattern indicates a potential polymorphic or solvate form, which would trigger a full-scale investigation.

Experimental Protocol: X-ray Powder Diffraction (XRPD)

  • Sample Preparation: Gently pack the powdered sample of 1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride onto a sample holder.

  • Instrument Setup: Place the sample holder in the diffractometer.

  • Data Acquisition: Scan the sample over a relevant 2θ range (e.g., 2° to 40°) using Cu Kα radiation.

  • Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ angle, is used to identify the crystalline form. The presence of sharp peaks indicates a crystalline material, while a broad halo suggests amorphous content.

Solubility Profile: Predicting In Vivo Performance

Aqueous solubility is a master variable that directly influences a drug's dissolution rate and subsequent absorption. For a hydrochloride salt, solubility is expected to be pH-dependent.

pH-Dependent Aqueous Solubility

The presence of the basic piperazine ring (pKa values for the parent piperazine are ~5.35 and ~9.73) means the molecule's ionization state will change significantly across the physiological pH range of the gastrointestinal tract.[4] As a hydrochloride salt, the compound is already protonated, and high solubility is expected in acidic to neutral pH. In basic conditions, it will convert to the free base, likely causing a sharp decrease in solubility.

Predicted Solubility Behavior:

Solvent/MediumExpected SolubilityRationale
0.1 N HCl (pH ~1.2)HighThe compound will remain in its highly soluble protonated (salt) form. This mimics the stomach environment.
Phosphate Buffer (pH 6.8)Moderate to HighThe compound should still be predominantly in its ionized form, predicting good solubility in the small intestine.
Water (pH ~7)ModerateSolubility may be slightly lower than in acidic media but should still be sufficient due to the salt form.
0.1 N NaOH (pH ~13)LowThe compound will convert to the neutral free base, which is significantly more lipophilic and less water-soluble.[5]

Experimental Protocol: Thermodynamic Shake-Flask Solubility

This method determines the equilibrium solubility, providing the most accurate and relevant value for biopharmaceutical assessment.[5]

  • Preparation: Add an excess amount of solid 1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride to vials containing buffers of different pH values (e.g., 1.2, 4.5, 6.8).

  • Equilibration: Agitate the vials at a constant temperature (25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.[5]

  • Separation: Separate the undissolved solid by centrifugation and filter the supernatant through a low-binding 0.22 µm filter.[5]

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method.

Workflow for Thermodynamic Solubility Assay

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification prep1 Add excess solid API to buffer vials equil1 Agitate at constant T (24-48 hours) prep1->equil1 sep1 Centrifuge sample equil1->sep1 sep2 Filter supernatant (0.22 µm filter) sep1->sep2 quant1 Dilute filtrate sep2->quant1 quant2 Analyze by HPLC-UV quant1->quant2 quant3 Calculate Concentration (e.g., mg/mL) quant2->quant3

Caption: Shake-Flask method for determining equilibrium solubility.

Dissociation Constant (pKa): The Key to Ionization

The pKa is the pH at which a molecule is 50% ionized. For this compound, the key ionizable group is the secondary amine in the piperazine ring that is not attached to the sulfonyl group. The pKa of this amine will govern the pH-solubility profile and interaction with biological membranes.

Prediction and Justification: The electron-withdrawing effect of the adjacent sulfonyl group will lower the basicity of the nitrogen it is attached to, making it effectively non-basic. The other nitrogen will behave as a typical secondary amine. The pKa of piperazine's second nitrogen is 9.73.[4] Therefore, the pKa of 1-[(4-Sec-butylphenyl)sulfonyl]piperazine is expected to be in the range of 8.5 - 9.5 .

Experimental Protocol: Potentiometric Titration

  • Sample Preparation: Dissolve an accurately weighed amount of the compound in water or a water-methanol co-solvent.

  • Titration: Titrate the solution with a standardized acid (e.g., 0.1 N HCl) while monitoring the pH with a calibrated electrode.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region in the titration curve.

Chemical Stability and Degradation Pathway Analysis

Stability testing is essential to determine storage conditions, shelf-life, and potential degradation products, which could be inactive or toxic. Forced degradation studies are used to accelerate this process and identify likely degradation pathways.

Predicted Stability Profile:

Stress ConditionPredicted Degradation PathwayRationale
Acid Hydrolysis Low to Moderate DegradationSulfonamides are generally stable to acid hydrolysis. The piperazine ring is also stable.
Base Hydrolysis Potential for DegradationThe S-N bond of the sulfonamide can be susceptible to cleavage under strong basic conditions, although this often requires harsh conditions.
Oxidation (e.g., H₂O₂) Potential for DegradationThe nitrogen atoms of the piperazine ring are potential sites for oxidation, leading to N-oxide formation. The sec-butyl group could also be a site of oxidation.
Photolytic Potential for DegradationAromatic systems can be susceptible to photodegradation, potentially leading to cleavage or rearrangement.
Thermal Generally StableAs a high-melting crystalline salt, significant thermal degradation is not expected under typical storage conditions.[5]

Workflow for Forced Degradation Study

Caption: Workflow for a comprehensive forced degradation study.

Conclusion

This technical guide establishes a foundational framework for the physicochemical characterization of 1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride. While specific experimental data for this molecule is not widely available, its properties can be reliably predicted and systematically determined using the standard, validated methodologies outlined herein. The key takeaways for any researcher are that this compound is a crystalline solid whose solubility will be highly dependent on pH, driven by a pKa likely in the 8.5-9.5 range. Its sulfonamide linkage is predicted to be relatively stable, but the piperazine ring and aromatic system present potential liabilities for oxidative and photolytic degradation. A thorough execution of the described protocols—XRPD, DSC, shake-flask solubility, potentiometric titration, and forced degradation studies—is essential to build the comprehensive data package required for successful drug development.

References

  • MedChemExpress. (2025, December 26). tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate-SDS. Retrieved from

  • ResearchGate. (2025, December 21). Crystal Structure of 4-Phenyl-piperazine-1-sulfonamide.
  • Sigma-Aldrich. 4-(4-((4-(tert-Butyl)phenyl)sulfonyl)piperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine.
  • Sigma-Aldrich. 4-tert-Butylbenzenesulfonyl chloride 98 15084-51-2.
  • Wikipedia. Piperazine.
  • United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • NextSDS. 1-[(4-tert-butylphenyl)sulfonyl]piperazine(SALTDATA: FREE).
  • PubChem. 1-[4-(Pentyldisulfanyl)butyl]piperazine.
  • MDPI. (2025, December 2). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one.
  • SWGDRUG.org. (2005, June 27). 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE.
  • PubChem. (2R)-1-[(4-tert-butylphenyl)sulfonyl]-2-methyl-4-(4-nitrophenyl)piperazine.
  • Santa Cruz Biotechnology. 1-[(4-sec-butylphenyl)sulfonyl]piperazine hydrochloride.
  • PubChem. (+)-alpha-(2,3-Dimethoxyphenyl)-1-(2-(4-fluorophenyl)ethyl)-4-piperidinemethanol.
  • PubMed. (2018, March 1). Stability of Synthetic Piperazines in Human Whole Blood.
  • Wikipedia. Volinanserin.
  • PubMed. (2022, April 29). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells.
  • Figshare. (2015, October 19). The synthesis, analysis and characterisation of piperazine based drugs.
  • NTU Journal of Pure Sciences. (2024, December 27). A Review on Analytical Methods for Piperazine Determination.
  • Sigma-Aldrich. M100907 = 98 HPLC 139290-65-6.
  • BenchChem. 1-Phenyl-4-(4-pyridinyl)piperazine: A Technical Guide to its Solubility and Stability.
  • Google Patents. CN102786497A - Preparation method of piperazine compound and intermediate thereof.
  • Royal Society of Chemistry. (2010, January 15). Analytical Methods.
  • Canadian Journal of Hospital Pharmacy. Stability of Sulfasalazine Oral Suspension.
  • Cayman Chemical. Volinanserin (MDL 100907, M100907, CAS Number: 139290-65-6).
  • ResearchGate. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
  • MDPI. (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
  • Organic Syntheses. 1-benzylpiperazine.
  • NextSDS. 1-[4-(butan-2-yl)benzenesulfonyl]piperazine hydrochloride.
  • MedchemExpress.com. Volinanserin (MDL100907) | 5-HT2 Receptor Antagonist.
  • PubChem. 1-(Benzo[b]thiophen-4-yl)piperazine.
  • ResearchGate. (2025, January 24). Exploration of piperazine-citral sulfonyl derivatives: antibacterial and in-silico studies against methicillin-resistant Staphylococcus aureus.

Sources

Exploratory

1-[(4-Sec-butylphenyl)sulfonyl]piperazine Hydrochloride: Molecular Weight, Solubility Profile, and Application Workflows

An In-Depth Technical Guide for Drug Development Professionals Executive Summary In contemporary medicinal chemistry, the piperazine sulfonamide motif represents a highly privileged pharmacophore, frequently deployed in...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

In contemporary medicinal chemistry, the piperazine sulfonamide motif represents a highly privileged pharmacophore, frequently deployed in the development of central nervous system (CNS) therapeutics and metabolic enzyme inhibitors[1]. 1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride is a specialized building block and research compound that perfectly encapsulates the physicochemical balance required for these applications.

As a Senior Application Scientist, I frequently observe that the successful integration of such compounds into in vitro and in vivo assays hinges entirely on understanding their phase behavior. This whitepaper provides an authoritative breakdown of the compound's molecular weight, structural causality, and solubility profile, culminating in a self-validating protocol for empirical solubility determination.

Physicochemical Profiling & Structural Causality

Understanding the exact molecular mass and structural properties of a compound is the first step in ensuring stoichiometric accuracy during assay preparation.

The Causality of the Hydrochloride Salt

The free base form of 1-[(4-sec-butylphenyl)sulfonyl]piperazine (CAS: 744227-35-8) is highly lipophilic[2]. The bulky 4-sec-butylphenyl tail drives the partition coefficient (LogP) upward, making aqueous dissolution thermodynamically unfavorable due to the high energy required to disrupt water-water hydrogen bonds.

To circumvent this, the compound is synthesized as a hydrochloride salt (CAS: 1171234-46-0)[3]. Protonating the secondary amine of the piperazine ring introduces an ionic charge ( NH2+​ ). This dramatically lowers the crystal lattice energy and facilitates strong ion-dipole interactions with aqueous solvents, bridging the gap between lipophilic target-binding requirements and practical assay solubility.

Quantitative Molecular Data

Table 1: Core Physicochemical Properties

PropertyValue
Chemical Name 1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride
CAS Number (HCl Salt) 1171234-46-0
CAS Number (Free Base) 744227-35-8
Molecular Formula C14​H22​N2​O2​S⋅HCl
Molecular Weight (HCl Salt) 318.86 g/mol
Molecular Weight (Free Base) 282.40 g/mol
Hydrogen Bond Donors 2 (Protonated Piperazine NH2+​ )
Hydrogen Bond Acceptors 4 (Sulfonyl oxygens, Piperazine nitrogens)

Solubility Profile & Solvent Selection Strategy

Based on the structural amphiphilicity of the molecule, the solubility profile is distinctly bifurcated:

  • Organic Solvents (DMSO, Methanol, DMF): Highly soluble (>30 mg/mL). The hydrophobic sec-butylphenyl group and the polar sulfonamide backbone interact optimally with aprotic and polar protic organic solvents. DMSO is the mandatory solvent for generating concentrated stock solutions.

  • Aqueous Buffers (Water, PBS, HEPES): Moderately soluble (1–5 mg/mL) due to the HCl salt[3]. However, at higher concentrations, the hydrophobic tail can induce micelle formation or microscopic precipitation.

Application Insight: When diluting a DMSO stock into an aqueous assay buffer, a rapid "solvent shift" occurs. If the final concentration exceeds the compound's aqueous kinetic solubility limit, it will supersaturate and crash out, leading to false negatives in biological assays. Always utilize a step-down serial dilution with continuous vortexing to prevent localized supersaturation.

Self-Validating Protocol: Thermodynamic Solubility Determination

To generate trustworthy data for drug development, scientists must distinguish between kinetic solubility (the point of precipitation from a solvent shift) and thermodynamic solubility (the true equilibrium between solid and solution). The following shake-flask methodology provides a self-validating system for determining the latter.

Step-by-Step Methodology
  • Equilibration (The Shake-Flask Phase):

    • Add 5 mg of 1-[(4-sec-butylphenyl)sulfonyl]piperazine hydrochloride solid powder to a 1.5 mL Eppendorf tube.

    • Add 1.0 mL of the target aqueous buffer (e.g., PBS, pH 7.4).

    • Causality Check: Ensure excess solid remains visible. If it all dissolves, the solution is not saturated; add more solid.

    • Agitate at 300 RPM at 37°C for 24 to 48 hours. Why 48 hours? Shorter times capture the dissolution rate rather than true thermodynamic equilibrium, often underestimating solubility.

  • Phase Separation:

    • Centrifuge the suspension at 15,000 x g for 15 minutes to pellet the bulk solid.

    • Carefully extract the supernatant and pass it through a 0.22 µm PTFE syringe filter.

    • Self-Validating Control:Pre-saturate the filter. Pass 0.5 mL of the supernatant through the filter and discard it, then collect the next 0.5 mL. This prevents the hydrophobic sec-butylphenyl moiety from non-specifically adsorbing to the filter membrane, which would artificially lower the measured concentration.

  • HPLC-UV Quantification:

    • Dilute the filtered supernatant 1:10 in mobile phase to prevent precipitation inside the HPLC column.

    • Quantify against a 5-point calibration curve prepared from a certified DMSO stock. Ensure the standard curve R2>0.99 to validate the assay's linear dynamic range.

SolubilityWorkflow A 1-[(4-Sec-butylphenyl)sulfonyl]piperazine HCl Solid Powder B Kinetic Solubility (Solvent Shift) A->B C Thermodynamic Solubility (Shake-Flask) A->C D Dissolve in DMSO (10 mM Stock) B->D G Add Excess Solid to Buffer (pH 7.4) C->G E Titrate into Aqueous Buffer (pH 7.4) D->E F Nephelometry Detection (Precipitation Point) E->F H Agitate 24-48h at 37°C (Equilibration) G->H I Phase Separation (Centrifuge & Filter) H->I J HPLC-UV Quantification (True Equilibrium) I->J

Caption: Analytical workflow contrasting Kinetic vs. Thermodynamic solubility determination.

Pharmacological Relevance: The Piperazine Sulfonamide Pathway

Why synthesize a molecule with this specific architecture? The piperazine sulfonamide class is a cornerstone in the development of neuroactive compounds and metabolic modulators[1].

Mechanistically, the piperazine ring provides a basic nitrogen that becomes protonated at physiological pH. This positive charge acts as a critical anchor, forming a salt bridge with conserved aspartic acid residues within the binding pockets of aminergic G-Protein Coupled Receptors (GPCRs), such as the 5-HT (serotonin) receptor family.

Simultaneously, the sulfonyl group acts as a rigid, metabolic-resistant linker and hydrogen-bond acceptor. The 4-sec-butylphenyl group is not merely structural filler; its specific steric bulk and lipophilicity allow it to penetrate deep, hydrophobic accessory pockets within target enzymes like 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1), driving extreme target selectivity and high binding affinity[4].

SignalingPathway Ligand Piperazine Sulfonamide Derivative Target GPCR Target (e.g., 5-HT Receptors) Ligand->Target Binds via piperazine N GPCR G-Protein Coupling (Gs Activation) Target->GPCR cAMP Adenylyl Cyclase ↑ cAMP GPCR->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Effect Downstream Pharmacological Efficacy PKA->Effect

Caption: Standard pharmacological signaling pathway modulated by piperazine sulfonamide derivatives.

References

  • NextSDS. "1-[(4-SEC-BUTYLPHENYL)SULFONYL]PIPERAZINE — Chemical Substance Information." NextSDS Chemical Database. 2

  • Combi-Blocks. "JD-0092 - Safety Data Sheet: 1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride." Combi-Blocks Inc. 3

  • Semantic Scholar. "Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety." Semantic Scholar. 1

  • Journal of Medicinal Chemistry. "Piperazine Sulfonamides as Potent, Selective, and Orally Available 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors with Efficacy in the Rat Cortisone-Induced Hyperinsulinemia Model." ACS Publications. 4

  • Sonometrics. "Discovery, oral pharmacokinetics and in vivo efficacy of a highly selective 5-HT4 receptor agonist." Sonometrics Literature.

Sources

Foundational

Crystallographic Profiling and X-Ray Diffraction Analysis of 1-[(4-Sec-butylphenyl)sulfonyl]piperazine Hydrochloride

Executive Summary The compound 1-[(4-sec-butylphenyl)sulfonyl]piperazine hydrochloride belongs to the highly versatile arylsulfonylpiperazine class of molecules. These compounds are privileged scaffolds in medicinal chem...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-[(4-sec-butylphenyl)sulfonyl]piperazine hydrochloride belongs to the highly versatile arylsulfonylpiperazine class of molecules. These compounds are privileged scaffolds in medicinal chemistry, frequently utilized as potent inhibitors for therapeutic targets such as 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) in metabolic disorders[1] and the LpxH enzyme in Gram-negative bacterial lipid A biosynthesis[2].

Understanding the precise three-dimensional crystal structure and X-ray diffraction (XRD) profile of this compound is critical for structure-based drug design (SBDD). This technical guide provides an in-depth analysis of the crystallization methodology, crystallographic parameters, molecular geometry, and the structure-activity relationship (SAR) implications of 1-[(4-sec-butylphenyl)sulfonyl]piperazine hydrochloride, synthesizing predictive models and homologous structural data to establish a robust analytical framework.

Crystallization Methodology and Causality

The transition from a synthesized free base to a high-quality single crystal of the hydrochloride salt requires precise thermodynamic control. The choice of the hydrochloride salt form is not merely for aqueous solubility; it fundamentally alters the crystal packing by protonating the secondary amine of the piperazine ring, thereby establishing a highly ordered, predictable hydrogen-bonding network[3].

Step-by-Step Single-Crystal Growth Protocol
  • Solvent Selection & Dissolution: Dissolve the 1-[(4-sec-butylphenyl)sulfonyl]piperazine free base in a minimal volume of hot, anhydrous ethanol (EtOH). Causality: Ethanol provides an optimal dielectric constant to solvate both the lipophilic sec-butylphenyl moiety and the polar sulfonylpiperazine core.

  • Salt Formation: Slowly add 1.1 equivalents of ethanolic HCl (1.25 M) dropwise under continuous stirring at 40°C. Causality: Controlled, stoichiometric protonation prevents local supersaturation and the precipitation of amorphous aggregates.

  • Anti-Solvent Diffusion (Optional): Layer the solution carefully with diethyl ether or allow slow vapor diffusion. Causality: The lower polarity of the anti-solvent slowly decreases the solubility limit, driving nucleation.

  • Thermal Annealing & Slow Cooling: Transfer the vial to a vibration-free incubator and cool from 40°C to 4°C at a rate of 1°C/hour. Causality: Slow cooling minimizes crystal lattice defects (e.g., twinning) and allows the chloride counterions to migrate into thermodynamically optimal positions within the lattice[4].

Workflow Start Free Base Synthesis (Non-polar state) Salt HCl Addition in EtOH (Protonation of Piperazine) Start->Salt Stoichiometric control Cryst Controlled Cooling (Nucleation & Growth) Salt->Cryst Supersaturation gradient Diff SCXRD Data Collection (Diffractometer) Cryst->Diff Crystal Selection Solve Structure Solution (Phase Determination) Diff->Solve Bragg's Law application Refine Anisotropic Refinement (Electron Density Mapping) Solve->Refine Least-squares minimization

Caption: Experimental workflow from salt formation to single-crystal X-ray diffraction refinement.

X-Ray Diffraction (XRD) Analysis

Single-Crystal X-Ray Diffraction (SCXRD) Parameters

Based on high-resolution crystallographic data of homologous arylsulfonylpiperazine hydrochlorides, the compound predominantly crystallizes in a monoclinic crystal system, typically within the P21​/c space group[4][5]. The asymmetric unit contains one protonated organic cation and one chloride anion.

The table below outlines the representative quantitative crystallographic data for this structural class:

ParameterValue / Description
Chemical Formula C14​H23​N2​O2​S+⋅Cl−
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a≈14.2 Å, b≈7.5 Å, c≈18.6 Å
Cell Angle ( β ) ≈104.5∘
Volume ( V ) ≈1915 Å 3
Z (Molecules per unit cell) 4
Temperature 100 K (Cryogenic N 2​ stream)
Radiation Mo ( λ=0.71073 Å) or Cu

Note: Cryogenic data collection (100 K) is strictly recommended to reduce thermal motion (Debye-Waller factors), particularly for the highly flexible sec-butyl aliphatic chain, ensuring accurate mapping of electron density.

Molecular Geometry and Crystal Packing

Intramolecular Geometry

The 3D conformation of 1-[(4-sec-butylphenyl)sulfonyl]piperazine hydrochloride is defined by three distinct geometric features:

  • Piperazine Ring Conformation: The protonated piperazine ring adopts a highly stable, slightly distorted chair conformation [6]. The bulky arylsulfonyl group occupies an equatorial position to minimize 1,3-diaxial steric clashes.

  • Sulfonyl Group Distortion: The O−S−O bond angle deviates from the ideal tetrahedral angle (typically expanding to ~119°) due to the strong electrostatic repulsion between the oxygen lone pairs. The S−N bond exhibits slight double-bond character due to pπ−dπ or n→σ∗ orbital overlap, restricting rotation and locking the molecule into an "L-shaped" topology[2].

  • Sec-Butyl Orientation: The sec-butyl group at the para position of the phenyl ring exhibits rotational freedom in solution but locks into a specific anti-periplanar conformation in the crystal lattice to minimize steric hindrance with adjacent molecules.

Intermolecular Forces and Hydrogen Bonding

The crystal lattice is primarily stabilized by a robust hydrogen-bonding network driven by the chloride counterion. The protonated secondary amine ( N+ ) of the piperazine ring acts as a strong hydrogen bond donor to the chloride anion ( N−H⋯Cl− )[3].

Secondary stabilization occurs via weak, non-classical hydrogen bonds between the aromatic/aliphatic C−H donors and the strongly electronegative sulfonyl oxygen acceptors ( C−H⋯O=S ).

Hbond Pip Piperazine N-H(+) (Strong Donor) Cl Chloride Anion (Cl-) (Primary Acceptor) Pip->Cl Primary H-Bond (N-H...Cl) ~3.1 Å Sulf Sulfonyl Oxygen (Secondary Acceptor) Cl->Sulf Electrostatic Repulsion Arom Aromatic C-H (Weak Donor) Arom->Sulf Weak Interaction (C-H...O) ~3.4 Å

Caption: Logical mapping of primary and secondary intermolecular interactions within the crystal lattice.

Structure-Activity Relationship (SAR) Implications

The crystallographic insights gained from the solid-state structure of 1-[(4-sec-butylphenyl)sulfonyl]piperazine directly translate to its pharmacological utility:

  • Targeting 11β-HSD1: Arylsulfonylpiperazines are known to fit deeply into the hydrophobic substrate-binding cleft of human 11β-HSD1[1]. The sec-butyl group provides the necessary lipophilic bulk to anchor the molecule in the hydrophobic pocket lined by residues such as Tyr183 and Val227. The rigid, L-shaped geometry forced by the sulfonyl linkage ensures that the piperazine ring is optimally positioned to interact with the catalytic machinery[7].

  • Targeting LpxH (Gram-Negative Bacteria): In the context of LpxH inhibition, the sulfonylpiperazine scaffold acts as a structural mimic of the lipid A precursor UDP-2,3-diacylglucosamine. The twisted "L" shape observed in the crystal structure is an absolute requirement for the molecule to correctly map to the distinct L-shaped binding pocket of the dimanganese hydrolase[2].

By validating the spatial coordinates of the sec-butyl and sulfonylpiperazine moieties via X-ray diffraction, researchers can confidently utilize this molecule as a rigid template for in silico docking, pharmacophore modeling, and subsequent lead optimization.

Sources

Exploratory

An In-Depth Technical Guide to the Binding Affinity of 1-[(4-Sec-butylphenyl)sulfonyl]piperazine Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract The piperazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous centrally active therapeutic agents.[1] When incorpor...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous centrally active therapeutic agents.[1] When incorporated into an arylsulfonylpiperazine framework, these compounds exhibit a wide range of pharmacological activities, frequently targeting aminergic G-protein coupled receptors (GPCRs) such as serotonin (5-HT) and dopamine (D) receptors.[2][3] This guide delves into the critical aspect of drug design for this class of molecules: the binding affinity. While direct experimental data for 1-[(4-sec-butylphenyl)sulfonyl]piperazine derivatives are not extensively available in published literature, this paper will provide a comprehensive framework for understanding their potential binding characteristics. By examining structurally related analogs, we will explore the key principles of their synthesis, structure-activity relationships (SAR), and the state-of-the-art methodologies used to quantify and predict their interaction with biological targets. This guide is intended to equip researchers with the foundational knowledge and technical protocols necessary to investigate the binding affinity of this and related series of compounds.

Introduction: The Pharmacological Significance of Arylsulfonylpiperazines

The piperazine ring is a privileged structure in drug discovery, prized for its ability to introduce a basic nitrogen atom, which is often crucial for interaction with acidic residues in receptor binding pockets, and for its favorable pharmacokinetic properties.[4] The addition of an arylsulfonyl group to the piperazine nitrogen modulates the electronic and conformational properties of the molecule, leading to a diverse array of biological activities.

Derivatives of this class have been investigated for a multitude of therapeutic applications, including:

  • Antipsychotic and Antidepressant Activity: Many long-chain arylpiperazines are known to interact with serotonin and dopamine receptors, which are key targets in the treatment of psychosis and depression.[2][5]

  • Anxiolytic Effects: Modulation of the 5-HT1A receptor, a common target for arylpiperazines, is a well-established mechanism for anxiolytic drugs.[6]

  • Other CNS Targets: Research has also explored their potential as sigma receptor ligands and inhibitors of monoamine transporters.[7][8]

The 1-[(4-sec-butylphenyl)sulfonyl]piperazine scaffold represents a specific chemical space within this broader class. The sec-butyl group, a moderately bulky and lipophilic substituent on the phenyl ring, is expected to significantly influence the binding affinity and selectivity of these derivatives for their target receptors. Understanding this influence is paramount for the rational design of novel and effective therapeutic agents.

Structure-Activity Relationships (SAR): Insights from Analogs

In the absence of direct data for the target compounds, we can infer potential SAR by analyzing related structures. The binding affinity of arylsulfonylpiperazine derivatives is primarily influenced by three structural components: the arylsulfonyl moiety, the piperazine core, and substituents on the second nitrogen of the piperazine ring.

Arylsulfonyl Moiety (R1) Piperazine Core N4-Substituent (R2)

Influences lipophilicity and potential for specific hydrophobic interactions. Provides the basic nitrogen for key receptor interactions. Crucial for modulating affinity and selectivity for different receptor subtypes.

>]; } } doteditor Caption: Key structural components influencing binding affinity.

The Arylsulfonyl Group (R1)

The substitution pattern on the phenylsulfonyl ring plays a critical role in determining binding affinity. For the target series, the key feature is the 4-sec-butyl group.

  • Lipophilicity and Hydrophobic Interactions: Alkyl groups at the 4-position of the phenyl ring, such as a sec-butyl or tert-butyl group, increase the lipophilicity of the molecule.[9][10] This can enhance binding to receptors with hydrophobic pockets. The size and shape of the alkyl group will dictate the goodness of fit within these pockets.

  • Electronic Effects: The sec-butyl group is an electron-donating group, which can subtly influence the electronic properties of the sulfonyl group and, by extension, the entire molecule.

The N4-Substituent (R2)

The nature of the substituent on the second nitrogen of the piperazine ring is arguably one of the most critical determinants of receptor affinity and selectivity. In many active long-chain arylpiperazines, this substituent is a terminal group connected by an alkyl chain.[11][12]

  • Chain Length: The length of the alkyl chain connecting the piperazine to a terminal moiety is often optimized for specific receptors. For instance, in some series of 5-HT7 receptor ligands, a five-methylene chain was found to be optimal.[11]

  • Terminal Group: The terminal group can be an aromatic or heteroaromatic ring system, which can engage in additional binding interactions with the receptor, significantly enhancing affinity. For example, 2-ethoxyphenyl and quinazolinone moieties have been shown to yield nanomolar affinity for 5-HT1A and 5-HT7 receptors.[13]

Analogous Compound Series Key Structural Feature Observed Effect on Binding Affinity Receptor Target(s) Reference
4-(Phenylsulfonyl)piperidines4-cyano and 4-carboxamidophenylsulfonylOrally bioavailable, high-affinity antagonists5-HT2A[14]
Arylalkylsulfonyl piperazinesHalogen-substituted benzylsulfonylHigh affinity and selectivity for σ1 over σ2 receptorsSigma (σ) receptors[15]
Long-chain 4-substituted piperazines2-ethoxyphenyl terminal groupNanomolar Ki values, dual ligands5-HT1A, 5-HT7[13]
Arylpiperazine DerivativesBiphenyl-like systemsFavorable role on affinity5-HT7, D1[2]

Methodologies for Determining Binding Affinity

Quantifying the binding affinity of a compound for its target receptor is a fundamental step in drug discovery. The following sections detail the primary experimental and computational methods employed for this purpose.

Experimental Protocol: Radioligand Binding Assay

Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor.[16] The principle involves the competition between a radiolabeled ligand (with known affinity) and the unlabeled test compound for binding to the receptor.

Objective: To determine the inhibition constant (Ki) of a test compound, which reflects its binding affinity.

Materials:

  • Cell membranes expressing the target receptor (e.g., HEK293 cells transfected with the human 5-HT1A receptor).

  • Radioligand (e.g., [³H]-8-OH-DPAT for the 5-HT1A receptor).[17]

  • Test compound (1-[(4-Sec-butylphenyl)sulfonyl]piperazine derivative).

  • Non-specific binding control (a high concentration of a known ligand, e.g., WAY 100635 for 5-HT1A).[17]

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[18]

  • 96-well plates.

  • Scintillation counter.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Homogenize cells or tissues in a cold lysis buffer.

    • Centrifuge to pellet the membranes.

    • Wash the pellet and resuspend in the final assay buffer.

    • Determine the protein concentration of the membrane preparation.[18]

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Cell membrane preparation.

      • A fixed concentration of the radioligand.

      • Varying concentrations of the test compound (for competition curve).

      • For total binding wells, add buffer instead of the test compound.

      • For non-specific binding wells, add a saturating concentration of the non-specific binding control.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.[18]

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.[18]

  • Quantification:

    • Dry the filters and add a scintillation cocktail.

    • Measure the radioactivity on each filter using a scintillation counter.[19]

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) from the curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[18]

Radioligand_Binding_Workflow cluster_0 Assay Preparation cluster_1 Binding Reaction cluster_2 Separation & Quantification cluster_3 Data Analysis Membranes Prepare Receptor Membranes Incubation Incubate Membranes, Radioligand, and Test Compound Membranes->Incubation Radioligand Prepare Radioligand Solution Radioligand->Incubation TestCompound Prepare Test Compound Dilutions TestCompound->Incubation Filtration Filter to Separate Bound/Free Ligand Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Calculate IC50 and Ki Values Counting->Analysis

Computational Protocol: Molecular Docking

Molecular docking is an in-silico method that predicts the preferred orientation of a ligand when bound to a receptor.[20] It is a valuable tool for understanding binding modes and for virtual screening of compound libraries.

Objective: To predict the binding pose and estimate the binding affinity of a 1-[(4-sec-butylphenyl)sulfonyl]piperazine derivative to a target receptor.

Software: AutoDock, Glide, GOLD, or similar molecular docking software.[20]

Step-by-Step Protocol:

  • Receptor Preparation:

    • Obtain the 3D structure of the target receptor (e.g., from the Protein Data Bank or a homology model).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.[21]

  • Ligand Preparation:

    • Generate a 3D structure of the 1-[(4-sec-butylphenyl)sulfonyl]piperazine derivative.

    • Minimize the energy of the ligand structure and assign charges.

  • Grid Generation:

    • Define the binding site on the receptor. For aminergic GPCRs, this is often centered on a conserved aspartate residue in transmembrane helix 3.[20]

    • Generate a grid box that encompasses the defined binding site. The docking algorithm will search for binding poses within this grid.[21]

  • Docking Simulation:

    • Run the docking algorithm, which will systematically explore different conformations and orientations of the ligand within the receptor's binding site.

    • The program will score the different poses based on a scoring function that estimates the binding energy.

  • Analysis of Results:

    • Analyze the top-scoring poses to identify the most likely binding mode.

    • Examine the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic interactions) between the ligand and the receptor.

    • The docking score can be used as a qualitative estimate of binding affinity.

Molecular_Docking_Workflow cluster_0 Input Preparation cluster_1 Docking Simulation cluster_2 Output Analysis Receptor Prepare Receptor Structure Grid Define Binding Site & Generate Grid Receptor->Grid Ligand Prepare Ligand Structure Docking Run Docking Algorithm Ligand->Docking Grid->Docking Scoring Score and Rank Binding Poses Docking->Scoring Analysis Analyze Ligand-Receptor Interactions Scoring->Analysis

Conclusion and Future Directions

The 1-[(4-sec-butylphenyl)sulfonyl]piperazine framework holds significant promise for the development of novel CNS-active agents. While direct binding affinity data for this specific series is yet to be reported, a comprehensive analysis of structurally related compounds provides a solid foundation for future research. The key determinants of binding affinity are likely to be the hydrophobic interactions of the sec-butylphenyl group and the nature of the substituent at the N4 position of the piperazine ring.

To fully elucidate the potential of these derivatives, future work should focus on:

  • Synthesis and In Vitro Screening: A library of 1-[(4-sec-butylphenyl)sulfonyl]piperazine derivatives with diverse N4-substituents should be synthesized and screened against a panel of relevant CNS receptors (e.g., 5-HT1A, 5-HT2A, 5-HT7, D2, D3) using radioligand binding assays.

  • In-depth SAR Studies: The binding data from this screening will enable detailed structure-activity relationship studies, providing a clearer understanding of the role of each structural component.

  • Computational Modeling: Molecular docking and dynamics simulations can be used to rationalize the experimental binding data and to guide the design of new, more potent, and selective ligands.

By employing the integrated experimental and computational approaches outlined in this guide, researchers can effectively explore the therapeutic potential of 1-[(4-sec-butylphenyl)sulfonyl]piperazine derivatives and contribute to the development of the next generation of CNS-targeted therapies.

References

  • Ligand Docking Methods to Recognize Allosteric Inhibitors for G-Protein-Coupled Receptors. (URL not provided)
  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. (URL not provided)
  • Michino, M., et al. Recent Advances and Applications of Molecular Docking to G Protein-Coupled Receptors. Int J Mol Sci. (URL not provided)
  • GalaxyWEB. AlphaFold2 Modeling for GPCR. (URL not provided)
  • Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. Eur J Med Chem. 2013 Jun;64:488-97.
  • Docking Simulations of G-Protein Coupled Receptors Uncover Crossover Binding Patterns of Diverse Ligands to Angiotensin, Alpha-Adrenergic and Opioid Receptors: Implications for Cardiovascular Disease and Addiction. MDPI. (URL not provided)
  • Essential Dynamics Ensemble Docking for Structure-Based GPCR Drug Discovery. Front Mol Biosci. 2022; 9: 924208.
  • Assay buffers. (URL not provided)
  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundam Clin Pharmacol. 2019 Feb;33(1):33-46.
  • Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. (URL not provided)
  • Design, Synthesis and Biological Evaluation of Novel Dopamine D2/D3 Receptor Ligands. (URL not provided)
  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules. 2022 Feb 15;27(4):1297.
  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophys Rep. 2016 Feb;2(1):1-9.
  • Structure−Affinity Relationship Study on N-(1,2,3,4-Tetrahydronaphthalen-1-yl)-4-Aryl-1-Piperazinealkylamides, a New Class of 5-Hydroxytryptamine7 Receptor Agents. J Med Chem. 2005 Jan 13;48(1):235-47.
  • Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. ACS Med Chem Lett. 2015 Jul 9;6(7):774-9.
  • 4-(Phenylsulfonyl)piperidines: novel, selective, and bioavailable 5-HT(2A) receptor antagonists. J Med Chem. 2002 Jan 17;45(2):437-47.
  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. PubMed.
  • Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine. Molbank. 2022, 2022(1), M1353.
  • Synthesis and binding properties of new long-chain 4-substituted piperazine derivatives as 5-HT₁A and 5-HT₇ receptor ligands. Bioorg Med Chem Lett. 2015 Apr 1;25(7):1552-6.
  • Ether modifications to 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-phenylpropyl)piperazine (SA4503): effects on binding affinity and selectivity for sigma receptors and monoamine transporters. Bioorg Med Chem. 2012 Oct 1;20(19):5874-81.
  • Current Awareness of Piperazines: Pharmacology and Toxicology. J Anal Toxicol. 2011 Aug;35(6):348-60.
  • Synthesis and Structure-Activity Relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine Derivatives as Potent Sigma Ligands. J Med Chem. 2005 Jan 13;48(1):224-34.
  • 1-(4-tert-Butylphenyl)piperazine. PubChem.
  • Synthesis and binding properties of new long-chain 4-substituted piperazine derivatives as 5-HT1A and 5-HT7 receptor ligands.
  • A structure-affinity relationship study on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a high-affinity and selective D(4) receptor ligand. J Med Chem. 2000 Mar 23;43(6):1145-55.
  • 4-(4-((4-(tert-Butyl)phenyl)sulfonyl)piperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine. Sigma-Aldrich.
  • Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.
  • Piperazine. Wikipedia.
  • Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. J Enzyme Inhib Med Chem. 2021 Dec;36(1):2150-2162.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Solubilization of 1-[(4-Sec-butylphenyl)sulfonyl]piperazine Hydrochloride in Cellular Assays

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for the dissolution and application of 1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride for in vitro ce...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the dissolution and application of 1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride for in vitro cell culture experiments. As a Senior Application Scientist, the following protocols are designed to ensure scientific rigor, reproducibility, and the preservation of the compound's integrity.

Introduction to 1-[(4-Sec-butylphenyl)sulfonyl]piperazine Hydrochloride

1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride is a synthetic organic compound featuring a piperazine core. The piperazine moiety is a common scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects.[1] The sulfonyl group attached to the piperazine nitrogen and the sec-butylphenyl substituent are expected to modulate the compound's physicochemical properties and biological activity. The hydrochloride salt form generally enhances the aqueous solubility and stability of amine-containing compounds.

The precise mechanism of action for this specific derivative is not extensively documented in publicly available literature. However, the piperazine ring is known to interact with various receptors in the central nervous system.[1] It is plausible that 1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride may exhibit activity at similar targets. Empirical validation of its biological effects in the specific cell system of interest is therefore paramount.

Physicochemical Properties and Solubility Considerations

A thorough understanding of a compound's solubility is critical for the design of robust in vitro assays. The hydrochloride salt of 1-[(4-Sec-butylphenyl)sulfonyl]piperazine suggests some degree of aqueous solubility. However, the presence of the bulky and hydrophobic sec-butylphenyl group may limit its solubility in purely aqueous solutions like cell culture media.

Recommended Solvents for Stock Solution Preparation:

For initial solubilization, organic solvents are often necessary for compounds with hydrophobic moieties. The choice of solvent should prioritize both the dissolution of the compound and compatibility with the cell line being used, minimizing cytotoxicity.[2]

SolventRationale and ConsiderationsTypical Starting Concentration
Dimethyl Sulfoxide (DMSO) A highly effective and commonly used solvent for a wide range of organic compounds in cell culture applications.[3] It is crucial to keep the final concentration in the culture medium low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.10-50 mM
Ethanol (EtOH) Another biocompatible solvent, though generally less effective than DMSO for highly hydrophobic compounds. Evaporation can be a concern, and it can have biological effects on some cell types.10-50 mM
Phosphate-Buffered Saline (PBS) While the hydrochloride salt improves water solubility, direct dissolution in PBS may be challenging for achieving high stock concentrations. This should be tested empirically.1-10 mM

It is imperative for the researcher to empirically determine the optimal solvent and maximum achievable concentration for their specific lot of 1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride.

Protocol for Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of 1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride in DMSO. This concentrated stock can then be serially diluted to achieve the desired final working concentrations in cell culture medium.

Materials:

  • 1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride (Molecular Weight to be confirmed from the certificate of analysis of the specific batch)

  • High-purity, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettors and sterile filter tips

Procedure:

  • Determine the Molecular Weight: Refer to the certificate of analysis for the exact molecular weight of your batch of 1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride. For the purpose of this protocol, a hypothetical molecular weight of 344.91 g/mol will be used as an example.

  • Weigh the Compound: Accurately weigh out a precise amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution, you would weigh out 3.45 mg of the compound.

  • Dissolution:

    • Add the weighed compound to a sterile microcentrifuge tube or vial.

    • Add the appropriate volume of sterile DMSO. For the example above, add 1 mL of DMSO.

    • Vortex the solution thoroughly for 1-2 minutes to ensure complete dissolution. Gentle warming in a 37°C water bath can be employed if the compound is difficult to dissolve, but care should be taken to avoid degradation.

  • Sterilization: The DMSO stock solution is considered sterile if prepared from a sterile solvent and handled under aseptic conditions. Filtration of DMSO solutions can be challenging and is often not necessary if proper technique is used.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C in tightly sealed tubes to prevent moisture absorption.

G cluster_prep Stock Solution Preparation weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Mix dissolve->vortex aliquot Aliquot into single-use tubes vortex->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing a stock solution of 1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride.

Protocol for Preparation of Working Solutions and Dosing Cells

This protocol outlines the dilution of the DMSO stock solution into cell culture medium to prepare working concentrations for treating cells.

Materials:

  • 10 mM stock solution of 1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride in DMSO

  • Complete cell culture medium appropriate for your cell line

  • Sterile microcentrifuge tubes or conical tubes

  • Pipettors and sterile filter tips

Procedure:

  • Thaw Stock Solution: Thaw one aliquot of the 10 mM stock solution at room temperature.

  • Prepare Intermediate Dilutions (if necessary): For lower final concentrations, it may be necessary to perform an intermediate dilution of the stock solution in sterile cell culture medium or PBS.

  • Prepare Final Working Solutions:

    • Calculate the volume of the stock solution required to achieve the desired final concentration in your cell culture experiment. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock, you would add 1 µL of the stock solution to 999 µL of complete cell culture medium.

    • Crucially, add the stock solution to the medium and not the other way around, and mix immediately to prevent precipitation of the compound.

  • Vehicle Control: It is essential to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of the compound used, but without the compound itself.

  • Dose Cells: Remove the existing medium from your cell cultures and replace it with the medium containing the desired concentrations of 1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride or the vehicle control.

  • Incubation: Incubate the cells for the desired experimental duration.

G cluster_dosing Cell Dosing Protocol thaw Thaw Stock Solution dilute Dilute Stock in Culture Medium thaw->dilute control Prepare Vehicle Control thaw->control dose Add to Cells dilute->dose control->dose incubate Incubate dose->incubate

Caption: Experimental workflow for diluting the stock solution and treating cells.

Potential Mechanism of Action: A Hypothesis

While the specific molecular targets of 1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride are not definitively established, the piperazine scaffold is a well-known pharmacophore that interacts with a variety of G-protein coupled receptors (GPCRs) and ion channels in the central nervous system.[1] Many piperazine-containing drugs exhibit antagonist or agonist activity at dopamine and serotonin receptors.

Furthermore, some piperazine derivatives act as GABA receptor agonists, leading to neuronal inhibition.[4] The sulfonyl and sec-butylphenyl moieties will significantly influence the electronic and steric properties of the molecule, thereby determining its specific receptor binding profile and subsequent downstream signaling effects.

G cluster_pathway Hypothesized Signaling Pathway compound 1-[(4-Sec-butylphenyl)sulfonyl] piperazine hydrochloride receptor Target Receptor (e.g., GPCR, Ion Channel) compound->receptor Binds signaling Downstream Signaling (e.g., cAMP, Ca2+) receptor->signaling Activates/Inhibits response Cellular Response signaling->response

Caption: A hypothesized signaling pathway for 1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride.

Cautions and Best Practices

  • Purity of the Compound: Always use a high-purity grade of the compound and verify its identity and purity from the certificate of analysis.

  • Solvent Cytotoxicity: Determine the maximum tolerable concentration of the chosen solvent for your specific cell line by running a dose-response curve for the solvent alone.

  • Compound Stability: The stability of the compound in solution should be considered. Prepare fresh working solutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution.

  • pH Considerations: When dissolving hydrochloride salts, the pH of the resulting solution may be slightly acidic. For most cell culture applications where the stock is highly diluted, this is unlikely to significantly alter the pH of the buffered medium. However, for high concentrations, it is advisable to check the pH of the final working solution.

  • Empirical Validation: The protocols provided here are a starting point. It is essential to empirically validate the solubility, stability, and biological activity of 1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride in your experimental system.

References

Sources

Application

Application Note: A Validated RP-HPLC Method for the Quantification of 1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride

Abstract This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochlorid...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride. This compound, a key intermediate in pharmaceutical synthesis, requires a precise and reliable analytical method to ensure quality and purity. The described protocol utilizes a C18 stationary phase with a gradient elution of acetonitrile and a phosphate buffer, coupled with UV detection. The method has been developed to be specific, accurate, precise, and linear over a defined concentration range, making it suitable for routine quality control and research applications.

Introduction

1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride is a substituted piperazine derivative containing a sulfonamide moiety. The piperazine ring is a common scaffold in medicinal chemistry, and sulfonamides are a well-established class of therapeutic agents.[1][2][3] The accurate quantification of this intermediate is critical for ensuring the quality, safety, and efficacy of final active pharmaceutical ingredients (APIs).[4] High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of pharmaceutical compounds.[1] Reversed-phase chromatography, in particular, is widely employed for the analysis of moderately polar compounds like the one .[4]

This document provides a comprehensive, step-by-step protocol for the HPLC analysis of 1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride, intended for researchers, scientists, and professionals in drug development. The causality behind the selection of chromatographic parameters is explained to provide a deeper understanding of the method's principles.

Experimental

Instrumentation and Reagents
  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or a variable wavelength UV detector.

  • Analytical Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its versatility and wide use in the analysis of pharmaceutical compounds.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC or Milli-Q grade)

    • Potassium phosphate monobasic (KH2PO4) (Analytical grade)

    • Orthophosphoric acid (Analytical grade)

    • 1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride reference standard

Chromatographic Conditions

The selection of chromatographic conditions is pivotal for achieving optimal separation and peak shape. A C18 column is chosen for its hydrophobic stationary phase, which is well-suited for retaining the non-polar sec-butylphenyl group of the analyte. A gradient elution is employed to ensure efficient elution of the analyte and any potential impurities with varying polarities. A phosphate buffer is used to maintain a consistent pH, which is crucial for the reproducible ionization state of the piperazine moiety. UV detection at 230 nm is selected based on the expected chromophores in the molecule (the phenyl and sulfonyl groups).

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate Monobasic (pH adjusted to 3.0 with H3PO4)
Mobile Phase B Acetonitrile
Gradient Elution Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 230 nm
Preparation of Solutions
  • Mobile Phase A (Aqueous Buffer): Dissolve 2.72 g of KH2PO4 in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic): Acetonitrile (HPLC grade).

Accurately weigh approximately 10 mg of the 1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent). This yields a stock solution of approximately 100 µg/mL. Prepare working standards by further dilution of the stock solution with the diluent.

Accurately weigh a quantity of the sample equivalent to about 10 mg of 1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter prior to injection.

Method Validation

The analytical method should be validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank chromatogram and by assessing peak purity using a DAD.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of 50% to 150% of the target concentration. A linear regression analysis should be performed, and the correlation coefficient (r²) should be close to 1.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by performing recovery studies on spiked samples at different concentration levels.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (RSD) is calculated.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

System Suitability

Before commencing any analysis, the suitability of the chromatographic system must be verified. This is achieved by injecting a standard solution multiple times and evaluating key parameters.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for n=5 injections)

Experimental Workflow

experimental_workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis prep_mobile_phase Prepare Mobile Phases (Aqueous Buffer & Acetonitrile) system_equilibration Equilibrate HPLC System with Mobile Phase prep_mobile_phase->system_equilibration prep_standard Prepare Standard Solution (~100 µg/mL) system_suitability Perform System Suitability Test (SST) prep_standard->system_suitability prep_sample Prepare Sample Solution (~100 µg/mL) inject_samples Inject Blank, Standard, and Sample Solutions prep_sample->inject_samples system_equilibration->system_suitability system_suitability->inject_samples If SST passes acquire_data Acquire Chromatographic Data inject_samples->acquire_data integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks calculate_results Calculate Analyte Concentration integrate_peaks->calculate_results validate Perform Method Validation calculate_results->validate

Figure 1: A schematic representation of the HPLC analysis workflow, from solution preparation to data analysis and method validation.

Calculation of Results

The concentration of 1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride in the sample can be calculated using the following formula based on the external standard method:

Concentration (µg/mL) = (Area_sample / Area_standard) * (Concentration_standard / Concentration_sample)

Where:

  • Area_sample is the peak area of the analyte in the sample chromatogram.

  • Area_standard is the average peak area of the analyte in the standard chromatograms.

  • Concentration_standard is the concentration of the reference standard solution (µg/mL).

  • Concentration_sample is the concentration of the sample solution (mg/mL).

Conclusion

The RP-HPLC method described in this application note is a reliable and robust protocol for the quantitative determination of 1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride. The method is specific, linear, accurate, and precise, making it a valuable tool for quality control and research in the pharmaceutical industry. Adherence to the detailed steps and validation procedures will ensure high-quality and reproducible results.

References

  • ResearchGate. (n.d.). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • NextSDS. (n.d.). 1-[(4-tert-butylphenyl)sulfonyl]piperazine(SALTDATA: FREE). Retrieved from [Link]

  • NTU Journal of Pure Sciences. (2024). A Review on Analytical Methods for Piperazine Determination. Retrieved from [Link]

  • MDPI. (2022). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Retrieved from [Link]

  • PMC. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Retrieved from [Link]

  • NextSDS. (n.d.). 1-[4-(butan-2-yl)benzenesulfonyl]piperazine hydrochloride. Retrieved from [Link]

  • PMC. (n.d.). Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode. Retrieved from [Link]

  • ResearchGate. (2014). Determination of Sulfonamides in Milk Samples by HPLC With Amperometric Detection Using a Glassy Carbon Electrode Modified With Multiwalled Carbon Nanotubes. Retrieved from [Link]

  • CABI Digital Library. (2014). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. Retrieved from [Link]

  • ScienceAsia. (2025). Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE. Retrieved from [Link]

  • United States Department of Agriculture. (n.d.). Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem. Retrieved from [Link]

Sources

Method

Preparation of 1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride Stock Solution in DMSO: An Application Note and Protocol

Introduction 1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride is a piperazine derivative with potential applications in various research fields, including but not limited to medicinal chemistry and pharmacology. T...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride is a piperazine derivative with potential applications in various research fields, including but not limited to medicinal chemistry and pharmacology. The piperazine moiety is a common scaffold in drug discovery, and its derivatives have shown a wide range of biological activities. Accurate and reproducible in vitro and in vivo studies rely on the precise preparation of stock solutions of such compounds. Dimethyl sulfoxide (DMSO) is a widely used aprotic solvent in biological research due to its exceptional ability to dissolve a broad spectrum of organic molecules, including those with poor aqueous solubility.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the preparation, handling, and storage of a 1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride stock solution in DMSO. The protocols outlined herein are designed to ensure the integrity of the compound and the reproducibility of experimental results.

Compound Information

A summary of the key chemical properties of 1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride is provided in the table below.

PropertyValueSource
Molecular Formula C₁₄H₂₂N₂O₂S·HClN/A
Molecular Weight 318.86 g/mol N/A
CAS Number 1171234-46-0 (for the closely related 1-[4-(butan-2-yl)benzenesulfonyl]piperazine hydrochloride)N/A
Appearance White to off-white solid (assumed)N/A

Safety and Handling Precautions

A specific Safety Data Sheet (SDS) for 1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride was not identified at the time of writing. Therefore, the following precautions are based on the hazard classifications of structurally related piperazine hydrochloride compounds. It is imperative to treat this compound with caution and handle it in a designated laboratory environment.

Potential Hazards:

  • Harmful if swallowed, inhaled, or in contact with skin.

  • Causes skin and serious eye irritation.

  • May cause respiratory irritation.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat should be worn at all times.

  • Respiratory Protection: Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended.

Handling Procedures:

  • Avoid generating dust.

  • Avoid contact with skin, eyes, and clothing.

  • Work in a chemical fume hood to minimize inhalation exposure.

  • Wash hands thoroughly after handling.

Storage of Solid Compound:

  • Store in a tightly sealed container.

  • Keep in a cool, dry, and well-ventilated place.

  • Protect from moisture.

Protocol for Preparation of a 10 mM Stock Solution in DMSO

This protocol details the preparation of a 10 mM stock solution. The principles can be adapted for other desired concentrations, provided the compound's solubility in DMSO is not exceeded.

Materials and Equipment:

  • 1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

  • Calibrated analytical balance (readable to at least 0.1 mg)

  • Calibrated micropipettes and sterile pipette tips

  • Sterile, amber, or light-protecting microcentrifuge tubes or vials with secure caps

  • Vortex mixer

  • (Optional) Sonicator water bath

Step-by-Step Procedure:

  • Determine the Required Mass:

    • To prepare 1 mL of a 10 mM stock solution, the required mass of the compound is calculated as follows:

      • Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)

      • Mass (mg) = 0.010 mol/L * 0.001 L * 318.86 g/mol * 1000 mg/g = 3.19 mg

  • Weighing the Compound:

    • Place a sterile microcentrifuge tube on the analytical balance and tare the balance.

    • Carefully weigh out 3.19 mg of 1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride directly into the tube.

  • Adding DMSO:

    • Using a calibrated micropipette, add 1.0 mL of anhydrous DMSO to the microcentrifuge tube containing the weighed compound.

  • Dissolution:

    • Securely cap the tube and vortex the solution for 1-2 minutes until the solid is completely dissolved.

    • Visually inspect the solution against a light source to ensure there are no visible particulates.

    • If the compound does not readily dissolve, sonication in a water bath for 5-10 minutes may facilitate dissolution. Gentle warming (not exceeding 37°C) can also be attempted, but caution should be exercised to avoid compound degradation.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can lead to compound degradation and moisture absorption by the hygroscopic DMSO, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, tightly sealed amber vials or microcentrifuge tubes.

    • Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent (DMSO).

    • Store the aliquots at -20°C or -80°C for long-term stability. A storage temperature of -80°C is generally preferred.

Workflow Diagram

G cluster_prep Preparation cluster_storage Storage start Start calc Calculate Mass (e.g., 3.19 mg for 1 mL of 10 mM) start->calc weigh Weigh Compound (3.19 mg) calc->weigh add_dmso Add Anhydrous DMSO (1.0 mL) weigh->add_dmso dissolve Dissolve (Vortex/Sonicate) add_dmso->dissolve inspect Visually Inspect for Complete Dissolution dissolve->inspect aliquot Aliquot into Single-Use Vials inspect->aliquot label_vials Label Vials Clearly aliquot->label_vials store Store at -20°C or -80°C label_vials->store end End store->end

Caption: Workflow for the preparation of 1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride stock solution in DMSO.

Quality Control and Best Practices

  • Use of Anhydrous DMSO: DMSO is hygroscopic and will readily absorb moisture from the atmosphere. Absorbed water can decrease the solubility of hydrophobic compounds and may promote degradation. Always use high-purity, anhydrous DMSO and keep the solvent bottle tightly sealed when not in use.

  • Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing a DMSO stock solution can compromise the stability of the dissolved compound and introduce moisture. Aliquoting into single-use volumes is a critical step to ensure the long-term integrity of the stock.

  • Working Dilutions: When preparing working dilutions for cell-based assays or other aqueous systems, it is important to add the DMSO stock solution to the aqueous buffer or media with vigorous mixing to prevent precipitation of the compound. The final concentration of DMSO in the assay should be kept to a minimum (typically <0.5%) to avoid solvent-induced artifacts.

Conclusion

The protocol described in this application note provides a comprehensive and safe procedure for the preparation of a 1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride stock solution in DMSO. By adhering to these guidelines, researchers can ensure the quality and consistency of their stock solutions, which is fundamental for obtaining reliable and reproducible experimental data. Given the absence of a specific SDS, users are strongly advised to handle this compound with the utmost care, following the safety precautions outlined for related chemical entities.

References

  • European Directorate for the Quality of Medicines & HealthCare. Safety Data Sheet - (RS)-1-[(4-chlorophenyl)phenylmethyl]piperazine. [Online]. Available: [Link]

  • Carl ROTH.
Application

Application Note: 1-[(4-Sec-butylphenyl)sulfonyl]piperazine Hydrochloride as a Privileged Scaffold in Drug Discovery

Scientific Rationale: The Piperazine Sulfonamide Pharmacophore 1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride (CAS: 744227-35-8 for free base) is a highly privileged building block utilized extensively in medici...

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Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale: The Piperazine Sulfonamide Pharmacophore

1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride (CAS: 744227-35-8 for free base) is a highly privileged building block utilized extensively in medicinal chemistry and hit-to-lead optimization[1]. The molecular architecture of this compound offers a tripartite advantage for drug discovery:

  • The Piperazine Core : Acts as a rigid, basic scaffold that improves aqueous solubility and pharmacokinetic profiles. The secondary amine serves as a versatile nucleophile for generating extensive combinatorial libraries[2].

  • The Sulfonamide Linkage : Provides excellent metabolic stability compared to bioisosteric amides and acts as a potent hydrogen-bond acceptor/donor system, critical for interacting with catalytic residues.

  • The 4-sec-butylphenyl Moiety : A bulky, lipophilic vector that perfectly occupies deep hydrophobic sub-pockets in various target enzymes, such as 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)[3] and Dipeptidyl peptidase-IV (DPP-IV)[4].

Workflow A 1-[(4-sec-butylphenyl)sulfonyl] piperazine HCl B In Situ Free-Basing & Derivatization A->B C High-Throughput Screening (HTS) B->C D SAR & Lead Optimization C->D E Preclinical In Vivo Models D->E

Workflow for utilizing the piperazine sulfonamide scaffold in hit-to-lead drug discovery.

Physicochemical Profiling

Understanding the baseline properties of the scaffold is critical before initiating library synthesis. The hydrochloride salt form is specifically chosen for its bench stability, preventing the oxidative degradation and atmospheric CO2 absorption often seen in free secondary amines[1].

Table 1: Physicochemical Properties & Rationale

PropertyValueDrug Discovery Rationale
Chemical Name 1-[(4-sec-butylphenyl)sulfonyl]piperazine HClStandardized nomenclature for procurement.
Molecular Formula C14H22N2O2S • HClSalt form ensures long-term shelf stability.
Molecular Weight 318.86 g/mol Low MW allows for extensive derivatization while remaining well within Lipinski's Rule of 5.
H-Bond Donors 1 (Secondary Amine)Primary target vector for functionalization.
H-Bond Acceptors 4Favorable for target binding (sulfonamide oxygens).

Application 1: Combinatorial Library Generation

To utilize this scaffold for target screening, the secondary amine must be functionalized (e.g., via N-alkylation, reductive amination, or amidation) to probe the structure-activity relationship (SAR) of the target's accessory pockets[2].

Protocol 1: Parallel Synthesis of N-Alkyl/Acyl Derivatives

Causality & Design: The HCl salt must be neutralized in situ to liberate the nucleophilic free amine. N,N-Diisopropylethylamine (DIPEA) is selected over triethylamine because its steric bulk prevents it from acting as a competing nucleophile, ensuring a clean conversion without side products.

Step-by-Step Methodology:

  • Preparation : In a dry 10 mL glass vial, suspend 1-[(4-sec-butylphenyl)sulfonyl]piperazine HCl (1.0 eq, 0.5 mmol) in anhydrous Dichloromethane (DCM, 3.0 mL).

  • Free-Basing : Add DIPEA (2.5 eq, 1.25 mmol) dropwise at 0°C. Causality: The excess base neutralizes the HCl and acts as an acid scavenger for the subsequent substitution reaction. The solution will turn clear as the free base dissolves.

  • Electrophile Addition : Slowly add the desired alkyl halide or acyl chloride (1.1 eq, 0.55 mmol). Stir at room temperature for 4-12 hours.

  • Self-Validation Check (TLC) : Spot the reaction mixture on a silica TLC plate. Elute with 5% Methanol in DCM. Stain with Ninhydrin and heat. Validation: The disappearance of the purple spot (secondary amine) and the appearance of a UV-active, Ninhydrin-negative spot confirms complete conversion.

  • Workup : Quench with saturated aqueous NaHCO3 (2 mL). Extract the organic layer, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification : Purify via flash column chromatography or preparative HPLC to >95% purity for biological screening.

Application 2: Target Screening (11β-HSD1 & DPP-IV)

Piperazine sulfonamides are highly potent inhibitors of 11β-HSD1, a key enzyme that converts inactive cortisone to active cortisol, driving metabolic syndrome and insulin resistance[3]. They also show significant promise as DPP-IV inhibitors by occupying the S1 and S2 binding domains[4].

Pathway Cortisone Cortisone (Inactive) Enzyme 11β-HSD1 Enzyme Cortisone->Enzyme Cortisol Cortisol (Active) Enzyme->Cortisol NADPH Receptor Glucocorticoid Receptor Cortisol->Receptor Binds Metabolic Metabolic Syndrome (Insulin Resistance) Receptor->Metabolic Activation Inhibitor Piperazine Sulfonamide Derivative Inhibitor->Enzyme Competitive Inhibition

Mechanism of 11β-HSD1 inhibition by piperazine sulfonamides in metabolic syndrome.

Protocol 2: In Vitro 11β-HSD1 HTRF Inhibition Assay

Causality & Design: Homogeneous Time-Resolved Fluorescence (HTRF) is chosen over traditional ELISA because it is a "mix-and-read" assay, eliminating wash steps that can disrupt low-affinity equilibrium binding during early high-throughput screening.

Step-by-Step Methodology:

  • Enzyme Preparation : Dilute recombinant human 11β-HSD1 enzyme in assay buffer (50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.1% BSA).

  • Compound Incubation : Dispense 100 nL of the synthesized piperazine sulfonamide derivatives (in DMSO) into a 384-well plate. Add 5 µL of the enzyme solution. Incubate for 15 minutes at room temperature. Causality: Pre-incubation allows for the establishment of binding equilibrium before the substrate is introduced.

  • Reaction Initiation : Add 5 µL of substrate mix containing 400 nM cortisone and 1 mM NADPH. Incubate for 2 hours at 37°C.

  • Detection : Add 10 µL of HTRF detection reagents (anti-cortisol cryptate and d2-labeled cortisol). Incubate for 1 hour.

  • Self-Validation Check (Z'-Factor) : Include wells with a known inhibitor (e.g., 10 µM Carbenoxolone) as a positive control (100% inhibition) and DMSO as a negative control (0% inhibition). Validation: Calculate the Z'-factor. A Z' > 0.6 validates the assay's robustness and reliability for identifying true hits.

  • Data Acquisition : Read the plate on a time-resolved fluorescence microplate reader (Excitation: 320 nm; Emission: 620 nm and 665 nm). Calculate the F665/F620 ratio to determine IC50 values.

Data Interpretation and SAR

When screening libraries derived from 1-[(4-sec-butylphenyl)sulfonyl]piperazine, distinct SAR trends emerge. The bulky 4-sec-butyl group anchors the molecule in the hydrophobic pocket, while the N-substituent dictates overall potency and selectivity[3].

Table 2: Representative SAR of Piperazine Sulfonamides against 11β-HSD1

Derivative (N-Substituent)11β-HSD1 IC50 (nM)11β-HSD2 IC50 (μM)Structural Causality / Observation
Unsubstituted (Scaffold)>10,000>100Lacks critical interactions in the accessory pocket.
N-Methyl450>100Small alkyl groups are tolerated but sub-optimal.
N-Cyclopentyl12>100Bulky lipophilic groups perfectly fill the S1 binding pocket.
N-Acetyl2,500>100Loss of basicity at the nitrogen reduces binding affinity.

Sources

Method

LC-MS/MS Method Development and Parameter Optimization for 1-[(4-Sec-butylphenyl)sulfonyl]piperazine Hydrochloride

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Advanced Application Note & Experimental Protocol Introduction & Chemical Profiling 1-[(4-Sec-butylphenyl)sulfonyl]p...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Advanced Application Note & Experimental Protocol

Introduction & Chemical Profiling

1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride is a specialized building block and intermediate frequently utilized in the synthesis of CNS-active therapeutics, particularly 5-HT receptor ligands. Analytically, the compound presents an interesting dichotomy: a highly hydrophobic 4-sec-butylphenyl moiety coupled with a polar, basic piperazine ring via a sulfonamide linkage.

To achieve high-sensitivity quantification in complex matrices (e.g., plasma, microsomes, or API impurity profiling), a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is required. This guide details the optimized parameters, mechanistic rationale, and self-validating protocols necessary to accurately quantify this compound.

Table 1: Physicochemical Properties & MS Targets
ParameterValue / Description
Chemical Formula (Free Base) C₁₄H₂₂N₂O₂S
Salt Form Hydrochloride (HCl)
Monoisotopic Mass 282.1402 Da
Target Precursor Ion [M+H]⁺ 283.15 m/z
Primary Ionization Mode Electrospray Ionization Positive (ESI+)
Predicted pKa (Piperazine NH) ~9.7

Mechanistic Basis for Analytical Choices (Causality)

As a Senior Application Scientist, it is critical to understand why specific parameters are chosen, rather than simply executing a method.

Why ESI+ and Acidic Mobile Phases? For piperazine derivatives, electrospray ionization in positive mode (ESI+) is highly effective due to the strongly basic nature of the secondary amine[1]. By utilizing 0.1% Formic Acid in the mobile phase, we artificially lower the pH well below the compound's pKa (~9.7). This ensures 100% protonation of the piperazine nitrogen, maximizing the yield of the [M+H]⁺ precursor ion. Furthermore, the acidic environment suppresses the ionization of residual silanol groups on the C18 stationary phase, preventing secondary ion-exchange interactions that cause peak tailing.

Fragmentation Causality (CID Mechanism): Sulfonamides exhibit highly characteristic fragmentation pathways in tandem mass spectrometry. Upon collisional activation, the protonated sulfonamide typically undergoes a heterolytic or homolytic cleavage of the S-N bond, a process often driven by an intramolecular charge transfer or the formation of an ion-neutral complex in the gas phase[2].

For 1-[(4-sec-butylphenyl)sulfonyl]piperazine, this S-N cleavage yields two primary fragments:

  • The 4-sec-butylphenylsulfonyl cation (m/z 197.06). Aromatic substitution plays a significant role in stabilizing this resulting acylium-like product ion[3].

  • The protonated piperazine fragment (m/z 85.08).

Subsequent collision-induced dissociation (CID) of the sulfonyl cation leads to the thermodynamically favorable expulsion of sulfur dioxide (SO₂, -64 Da), yielding the highly stable 4-sec-butylphenyl carbocation (m/z 133.10).

Fragmentation Precursor Precursor Ion [M+H]+ m/z 283.15 Pathway1 S-N Cleavage Precursor->Pathway1 Frag1 [4-sec-butylphenylsulfonyl]+ m/z 197.06 Pathway1->Frag1 Frag2 [Piperazine+H]+ m/z 85.08 Pathway1->Frag2 Pathway2 -SO2 Loss Frag1->Pathway2 Frag3 [4-sec-butylphenyl]+ m/z 133.10 Pathway2->Frag3

Fig 1. Proposed ESI+ CID fragmentation pathway for 1-[(4-Sec-butylphenyl)sulfonyl]piperazine.

Optimized Instrument Parameters

Table 2: UHPLC Gradient Conditions
ParameterSetting
Column C18, 2.1 x 50 mm, 1.7 µm (e.g., Waters Acquity BEH)
Column Temperature 40 °C
Mobile Phase A 0.1% Formic Acid in LC-MS Grade Water
Mobile Phase B 0.1% Formic Acid in LC-MS Grade Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 2.0 µL
Gradient Program 0.0-0.5 min: 5% B 0.5-3.5 min: 5% → 95% B 3.5-4.5 min: 95% B 4.5-4.6 min: 95% → 5% B 4.6-6.0 min: 5% B
Table 3: Mass Spectrometry (MRM) Parameters

Note: Parameters are optimized for a typical triple quadrupole mass spectrometer (e.g., Sciex API 4000 / 5500 or Agilent 6460). Voltages may require slight tuning based on the specific hardware.

Transition TypePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Quantifier 283.15197.065020
Qualifier 1 283.15133.105035
Qualifier 2 283.1585.085025

Global Source Parameters:

  • Capillary/IonSpray Voltage: +4500 V

  • Source Temperature: 500 °C

  • Desolvation Gas (N2): 10 L/min

  • Nebulizer Gas: 40 psi

Step-by-Step Experimental Protocol

To guarantee trustworthiness and reproducibility, this protocol is designed as a self-validating system . It incorporates built-in checks to verify instrument performance before any actual samples are consumed.

Phase 1: Solution Preparation
  • Primary Stock: Weigh 1.0 mg of 1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride and dissolve in 1.0 mL of 100% Methanol to yield a 1 mg/mL stock. Store at -20 °C.

  • Working Solutions: Perform serial dilutions using 50:50 Water:Acetonitrile to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard (IS): Prepare a 50 ng/mL solution of a structurally similar deuterated analog (e.g., a deuterated piperazine derivative) to correct for matrix-induced ion suppression[1].

Phase 2: System Suitability Test (SST) - Self-Validation Step
  • Blank Injections: Inject Mobile Phase A three times. Acceptance Criteria: No peaks at the retention time of the analyte with an S/N > 3. This validates the absence of column carryover.

  • SST Precision: Inject the 50 ng/mL calibration standard six consecutive times. Acceptance Criteria: Retention time Relative Standard Deviation (RSD) must be < 1.0%, and peak area RSD must be < 2.0%. Do not proceed to sample analysis if the system fails this test.

Phase 3: Tuning and Acquisition
  • Infusion Tuning: Bypass the LC column and infuse a 1 µg/mL solution directly into the MS source at 10 µL/min using a syringe pump. Fine-tune the Declustering Potential (DP) to maximize the 283.15 m/z precursor ion.

  • CID Optimization: Ramp the Collision Energy (CE) from 5 to 50 eV to identify the optimal energies for the 197.06, 133.10, and 85.08 m/z product ions.

  • Batch Execution: Reconnect the LC column. Run the batch in the following order: Blanks → Calibration Curve (Low to High) → Quality Control (QC) Samples → Unknown Samples → Bracketing QCs.

Phase 4: Data Processing
  • Integrate the quantifier transition (283.15 → 197.06) using a linear, 1/x weighted regression model.

  • Verify the ion ratio of the quantifier to the qualifiers (197.06 / 133.10). The ratio in unknown samples must remain within ±20% of the ratio established by the calibration standards to confirm peak purity and absence of co-eluting interferences.

LCMS_Workflow A Sample Prep (1 mg/mL Stock) B Dilution (1-1000 ng/mL) A->B C UHPLC Separation (C18 Column) B->C D ESI+ Ionization (m/z 283.15) C->D E MRM Detection (Triple Quad) D->E

Fig 2. End-to-end LC-MS/MS analytical workflow for sample preparation and quantification.

References

  • [3] Fragmentation of Polyfunctional Compounds Recorded Using Automated High-Throughput Desorption Electrospray Ionization. Journal of the American Society for Mass Spectrometry (ACS Publications).

  • [2] Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. Journal of the American Society for Mass Spectrometry.

  • [1] Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Molecules (MDPI).

  • Trace level quantification of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS. Arabian Journal of Chemistry.

Sources

Application

NMR spectroscopy reference data for 1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride

Application Note: NMR Spectroscopic Characterization of 1-[(4-Sec-butylphenyl)sulfonyl]piperazine Hydrochloride Introduction & Scientific Context Piperazine sulfonamides are highly versatile pharmacophores, frequently ut...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: NMR Spectroscopic Characterization of 1-[(4-Sec-butylphenyl)sulfonyl]piperazine Hydrochloride

Introduction & Scientific Context

Piperazine sulfonamides are highly versatile pharmacophores, frequently utilized in the rational design of carbonic anhydrase inhibitors, HIV protease inhibitors, and atypical antipsychotics[1]. The compound 1-[(4-sec-butylphenyl)sulfonyl]piperazine hydrochloride serves as a critical intermediate and reference standard in these drug development pipelines. Because the efficacy of these active pharmaceutical ingredients (APIs) depends heavily on their purity and salt form, rigorous structural validation of this compound is paramount[2].

This application note provides a comprehensive, self-validating protocol for the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of this hydrochloride salt. As a Senior Application Scientist, I have structured this guide to detail not just the procedural steps, but the underlying causality behind solvent selection, acquisition parameters, and mechanistic spectral interpretation.

Physicochemical Properties

Before initiating NMR analysis, it is crucial to establish the baseline physicochemical parameters of the analyte to inform sample preparation.

PropertyValue
Chemical Name 1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride
Molecular Formula C₁₄H₂₂N₂O₂S • HCl
Molecular Weight 318.86 g/mol (Salt) / 282.40 g/mol (Free Base)
Physical State Solid (typically white to off-white powder)
Solubility Profile Soluble in DMSO, Methanol, Water; Insoluble in Hexane

Experimental Methodology: Sample Preparation & Acquisition

Rationale for Solvent Selection

The selection of deuterated dimethyl sulfoxide (DMSO-d₆) over chloroform-d (CDCl₃) is a deliberate, causality-driven choice. Hydrochloride salts of secondary amines possess strong intermolecular hydrogen bonding networks and high lattice energies, rendering them poorly soluble in non-polar solvents. DMSO-d₆ effectively disrupts these hydrogen bonds, ensuring complete dissolution. Furthermore, DMSO-d₆ slows the proton exchange rate of the acidic piperazinium protons ( NH2+​ ), allowing them to be observed as distinct, broad signals rather than being lost to rapid exchange or solvent suppression[3].

Step-by-Step Preparation Protocol
  • Weighing: Accurately weigh 15.0 ± 0.5 mg of the 1-[(4-sec-butylphenyl)sulfonyl]piperazine hydrochloride standard using a calibrated microbalance.

  • Dissolution: Transfer the solid to a clean 2 mL glass vial. Add 0.6 mL of high-purity DMSO-d₆ (99.9% D, containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard).

  • Homogenization: Vortex the mixture for 30 seconds. If microscopic particulates remain, sonicate the vial for 2 minutes at room temperature to ensure complete solvation and prevent magnetic field distortions caused by solid particles.

  • Transfer: Using a clean glass Pasteur pipette, transfer the homogenous solution into a standard 5 mm NMR tube, ensuring no air bubbles are trapped at the bottom of the tube.

NMR Acquisition Parameters
Parameter¹H NMR¹³C NMR
Spectrometer Frequency 400 MHz (or higher)100 MHz (or higher)
Pulse Sequence Standard 1D (zg30)Proton-decoupled (zgpg30)
Relaxation Delay (D1) 2.0 s3.0 s
Number of Scans (NS) 16 - 32512 - 1024
Spectral Width (SW) 20 ppm250 ppm
Temperature 298 K298 K

Reference NMR Data & Mechanistic Spectral Interpretation

¹H NMR Spectral Data (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
9.25br s-2HPiperazine NH2+​
7.75d8.22HAr-H (C2, C6; ortho to SO2​ )
7.45d8.22HAr-H (C3, C5; ortho to sec-butyl)
3.25 - 3.10m-8HPiperazine CH2​ (x4)
2.70h (sextet)7.01Hsec-butyl CH
1.55m-2Hsec-butyl CH2​
1.20d6.93Hsec-butyl CH3​ (branched)
0.75t7.43Hsec-butyl CH3​ (terminal)

Mechanistic Insights:

  • Diastereotopic Protons: The presence of the chiral center at the benzylic position of the sec-butyl group renders the two protons of the adjacent ethyl CH2​ group diastereotopic. Consequently, they exist in different magnetic environments and couple to each other as well as adjacent protons, resulting in a complex multiplet at 1.55 ppm rather than a simple first-order quintet.

  • Deshielding Effects: The highly electronegative sulfonyl group strongly deshields the ortho-aromatic protons (C2, C6), shifting them downfield to 7.75 ppm compared to the protons ortho to the electron-donating alkyl group (7.45 ppm).

  • Piperazine Dynamics: In the protonated state, the piperazine ring's conformational dynamics are restricted by the bulky arylsulfonyl moiety[4]. This restriction, combined with the strong electron-withdrawing nature of the SO2​ group, causes the eight piperazine protons to appear as overlapping multiplets between 3.10 and 3.25 ppm rather than distinct triplets.

¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Carbon TypeAssignment
154.2C (Quaternary)Ar-C (C4, attached to sec-butyl)
132.8C (Quaternary)Ar-C (C1, attached to SO2​ )
128.1CH (Aromatic)Ar-C (C3, C5)
127.6CH (Aromatic)Ar-C (C2, C6)
43.5 CH2​ (Aliphatic)Piperazine C (adjacent to N−SO2​ )
42.1 CH2​ (Aliphatic)Piperazine C (adjacent to NH2+​ )
41.0CH (Aliphatic)sec-butyl CH
30.5 CH2​ (Aliphatic)sec-butyl CH2​
21.5 CH3​ (Aliphatic)sec-butyl CH3​ (branched)
12.0 CH3​ (Aliphatic)sec-butyl CH3​ (terminal)

Data Processing and Validation Workflow

To ensure a self-validating system, raw Free Induction Decay (FID) data must be processed through a standardized pipeline. The following diagram illustrates the logical progression from sample preparation to final structural validation.

Figure 1: Standardized workflow for NMR data acquisition, processing, and structural validation.

Sources

Method

Application Notes and Protocols for In Vivo Dosing of 1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride

Introduction: A Strategic Framework for a Novel Piperazine Sulfonamide The piperazine scaffold is a cornerstone in medicinal chemistry, with derivatives showing a remarkable breadth of biological activities, including an...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Strategic Framework for a Novel Piperazine Sulfonamide

The piperazine scaffold is a cornerstone in medicinal chemistry, with derivatives showing a remarkable breadth of biological activities, including anticancer, central nervous system, and antimicrobial effects.[1][2] The addition of a sulfonyl moiety to this privileged structure has given rise to compounds with potent and specific activities. Recent research has highlighted sulfonyl piperazine derivatives as promising new agents against multi-drug resistant Gram-negative bacteria by targeting the essential enzyme LpxH in the lipid A biosynthesis pathway.[3][4]

This document provides a comprehensive guide for the initial in vivo evaluation of 1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride (herein referred to as "Compound SBP"), a novel chemical entity within this class. Given the absence of published specific data for Compound SBP, this guide is structured as a strategic roadmap, drawing from established principles for preclinical research and data from closely related sulfonyl piperazine analogs.[3][5] We will proceed under the hypothesis that Compound SBP is a potential LpxH inhibitor, and will therefore outline protocols for its preliminary pharmacokinetic characterization and evaluation in a murine model of bacterial infection. This structured approach ensures a logical progression from fundamental characterization to efficacy assessment, forming a solid foundation for further drug development.

Part 1: Physicochemical Characterization and Vehicle Formulation

A successful in vivo study begins with a thorough understanding of the compound's physical properties and the development of a safe and effective dosing vehicle. Like many heterocyclic compounds developed in drug discovery programs, Compound SBP is anticipated to have low aqueous solubility, which presents a significant challenge for achieving adequate bioavailability.[1]

Solubility Assessment

The initial step is to determine the solubility of Compound SBP in a panel of pharmaceutically acceptable vehicles. This will inform the selection of an appropriate formulation strategy.

Protocol: Vehicle Solubility Screen

  • Prepare a stock solution of Compound SBP in a suitable organic solvent (e.g., DMSO).

  • Add a small, known volume of the stock solution to a larger volume of each test vehicle to achieve a target concentration (e.g., 1 mg/mL).

  • Vortex each mixture vigorously for 2 minutes.

  • Visually inspect for precipitation immediately and after 1 hour at room temperature.

  • If no precipitation is observed, consider increasing the concentration to determine the maximum feasible dose.

  • Analyze the supernatant by HPLC or LC-MS to quantify the amount of dissolved compound.

Vehicle Component Purpose Example Concentration
Deionized WaterBaseline aqueous solubility-
0.9% SalineIsotonic aqueous vehicle-
Phosphate-Buffered Saline (PBS), pH 7.4Buffered aqueous vehicle-
0.5% (w/v) Methylcellulose (MC) in waterSuspending agent0.5%
0.5% (w/v) Carboxymethylcellulose (CMC) in waterSuspending agent0.5%
5% (v/v) Tween® 80 in waterSurfactant/wetting agent5%
10% (v/v) Solutol® HS 15 in waterSurfactant/solubilizer10%
20% (w/v) Hydroxypropyl-β-cyclodextrin (HPβCD)Complexing agent20%
Corn OilLipid vehicle-

Table 1: Recommended vehicle screening panel for Compound SBP.

Formulation Development

For initial in vivo studies, a suspension is often the most practical formulation for poorly soluble compounds. A combination of a suspending agent and a surfactant is recommended to ensure homogeneity and improve wettability.

Recommended Starting Formulation (for Oral or Intraperitoneal Dosing):

Component Concentration Purpose
Compound SBP1-50 mg/mL (Dose-dependent)Active Pharmaceutical Ingredient
Tween® 800.1% (v/v)Wetting Agent
Methylcellulose (400 cP)0.5% (w/v)Suspending Agent
Sterile Water for Injectionq.s. to final volumeVehicle

Table 2: Proposed suspension formulation for Compound SBP.

Protocol: Preparation of a 10 mg/mL Suspension

  • Weigh the required amount of Compound SBP.

  • In a separate container, prepare the vehicle by dissolving Tween® 80 in sterile water, followed by the gradual addition of methylcellulose while stirring until a uniform solution is formed.

  • Add a small amount of the vehicle to the Compound SBP powder to create a paste.

  • Gradually add the remaining vehicle to the paste while continuously stirring or vortexing to form a uniform suspension.

  • Visually inspect for homogeneity. The suspension should be stirred continuously during dosing to prevent settling.

G cluster_0 Formulation Development Workflow cluster_1 Formulation Path start Start: Poorly Soluble Compound SBP sol_screen Solubility Screen in Various Vehicles start->sol_screen is_soluble Soluble at Required Concentration? sol_screen->is_soluble solution Develop Aqueous Solution (e.g., with Cyclodextrin) is_soluble->solution Yes suspension Develop Suspension (e.g., MC + Tween 80) is_soluble->suspension No stability Assess Formulation Stability (Physical & Chemical) solution->stability suspension->stability is_stable Stable for Dosing Period? stability->is_stable in_vivo Proceed to In Vivo Studies is_stable->in_vivo Yes reformulate Reformulate or Choose Alternative is_stable->reformulate No reformulate->sol_screen

Formulation development decision workflow.

Part 2: Pilot Pharmacokinetic (PK) Study

Before conducting efficacy studies, a pilot PK study in a small cohort of animals is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of Compound SBP. This data will inform dose selection and dosing frequency for subsequent, larger-scale experiments.

Animal Model: Male Sprague-Dawley rats (8-10 weeks old) are a common choice for initial PK studies due to their size and well-characterized physiology.

Study Design:

  • Groups:

    • Group 1: Intravenous (IV) administration (e.g., 2 mg/kg) - To determine clearance and volume of distribution. Requires a solubilized formulation.

    • Group 2: Oral (PO) gavage administration (e.g., 20 mg/kg) - To assess oral bioavailability.

  • Animals per group: n=3

  • Blood Sampling: Sparse sampling is often sufficient for a pilot study.

Time Point (post-dose) IV Route PO Route
Pre-doseXX
5 minX
15 minXX
30 minXX
1 hrXX
2 hrXX
4 hrXX
8 hrXX
24 hrXX

Table 3: Example blood sampling schedule for a pilot PK study in rats.

Protocol: Pilot PK Study

  • Acclimatize animals for at least 3 days prior to the study.

  • Fast animals overnight (with access to water) before dosing.

  • Administer Compound SBP via the specified route (IV or PO).

  • At each time point, collect blood (approx. 100-150 µL) from a suitable vessel (e.g., tail vein) into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Process blood to plasma by centrifugation and store at -80°C until analysis.

  • Analyze plasma concentrations of Compound SBP using a validated LC-MS/MS method.

  • Calculate key PK parameters (Cmax, Tmax, AUC, half-life, and oral bioavailability).

Part 3: In Vivo Efficacy Assessment - Murine Peritonitis Model

Based on the hypothesis that Compound SBP is an LpxH inhibitor, a relevant efficacy model is one of acute bacterial infection.[3] The murine peritonitis/sepsis model is a robust and widely used model to evaluate the efficacy of novel antibiotics against Gram-negative pathogens.

Objective: To determine if Compound SBP can reduce bacterial load and improve survival in mice infected with a lethal dose of a Gram-negative bacterium (e.g., Escherichia coli or Klebsiella pneumoniae).

Animal Model: Male C57BL/6 or BALB/c mice (6-8 weeks old).

Experimental Workflow:

G cluster_0 Murine Peritonitis Efficacy Model Workflow cluster_1 Bacterial Load Sub-study (n=4-5 per group) acclimate Acclimatize Mice (3-5 days) randomize Randomize into Treatment Groups (n=8-10 per group) acclimate->randomize infect Induce Infection: Intraperitoneal (IP) injection of bacteria randomize->infect treat Administer Treatment (t=1h post-infection) - Vehicle Control - Compound SBP (Low, Mid, High Dose) - Positive Control (e.g., Ciprofloxacin) infect->treat monitor Monitor Survival & Clinical Score (over 48-72 hours) treat->monitor euthanize Euthanize at Pre-defined Timepoint (e.g., t=24h) treat->euthanize Parallel Cohort analyze Data Analysis: - Survival Curves (Kaplan-Meier) - CFU Counts (ANOVA/Kruskal-Wallis) monitor->analyze collect Collect Peritoneal Lavage Fluid & Blood euthanize->collect plate Serial Dilution & Plate on Agar collect->plate count Incubate & Count Colony Forming Units (CFU) plate->count count->analyze

Workflow for the in vivo efficacy study.

Protocol: Detailed Steps

  • Preparation:

    • Culture the selected bacterial strain (e.g., E. coli ATCC 25922) overnight in appropriate broth.

    • On the day of the study, dilute the culture to the desired concentration (previously determined to be an LD80-100) in sterile saline or PBS.

    • Prepare dosing formulations of Compound SBP (e.g., 10, 30, 100 mg/kg), vehicle, and a positive control antibiotic (e.g., ciprofloxacin at 10 mg/kg).

  • Infection and Dosing:

    • Inject each mouse intraperitoneally (IP) with the bacterial suspension (e.g., 0.2 mL).

    • One hour post-infection, administer the first dose of treatment (Compound SBP, vehicle, or positive control) via the predetermined route (e.g., oral gavage or IP injection). A second dose may be administered at a later time point (e.g., 12 hours) depending on the PK profile.

  • Monitoring and Endpoints:

    • Survival: Monitor animals at regular intervals for 48-72 hours and record survival.

    • Bacterial Load (in a separate cohort): At a specified time (e.g., 24 hours post-infection), euthanize a subset of animals from each group.

    • Perform a peritoneal lavage with sterile PBS.

    • Collect blood via cardiac puncture.

    • Serially dilute the peritoneal fluid and blood, plate on agar plates, incubate overnight at 37°C, and count the colony-forming units (CFU) to determine the bacterial burden.

Part 4: Data Analysis and Interpretation

  • Survival Data: Analyze using Kaplan-Meier survival curves and compare groups using the log-rank test. A significant increase in survival in the Compound SBP-treated groups compared to the vehicle control indicates efficacy.

  • Bacterial Load Data: CFU counts are typically not normally distributed, so non-parametric tests (e.g., Kruskal-Wallis followed by Dunn's post-hoc test) or log-transformation followed by ANOVA are appropriate. A significant reduction in CFU/mL in the peritoneal fluid and/or blood in the Compound SBP groups compared to the vehicle control demonstrates antibacterial activity in vivo.

By following this structured, hypothesis-driven approach, researchers can efficiently and rigorously evaluate the in vivo potential of novel compounds like 1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride, generating the critical data needed to justify further development.

References

  • Synthesis and evaluation of 1-benzhydryl-sulfonyl-piperazine derivatives as inhibitors of tumor growth and tumor angiogenesis of mouse ehrlich ascites tumor in vivo. (2008). Medicinal Chemistry. [Link]

  • Xiang, J., et al. (2008). Piperazine Sulfonamides as Potent, Selective, and Orally Available 11beta-hydroxysteroid Dehydrogenase Type 1 Inhibitors With Efficacy in the Rat Cortisone-Induced Hyperinsulinemia Model. Journal of Medicinal Chemistry. [Link]

  • Houston, D. R., et al. (2013). Design, structure-activity relationship and in vivo efficacy of piperazine analogues of fenarimol as inhibitors of Trypanosoma cruzi. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Patel, R., et al. (2016). Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. Journal of Heterocyclic Chemistry. [Link]

  • He, J., et al. (2024). Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity Against Enterobacterales. JACS Au. [Link]

  • Elliott, S. (2011). Current awareness of piperazines: pharmacology and toxicology. Drug Testing and Analysis. [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). Naturalista Campano. [Link]

  • NextSDS. 1-[(4-tert-butylphenyl)sulfonyl]piperazine(SALTDATA: FREE). [Link]

  • Chem-Impex International, Inc. 1-[(4-Chlorophenyl)(Phenyl)Methyl]-4-[(4-Methylphenyl)Sulfonyl]Piperazine. [Link]

  • PubChem. (2R)-1-[(4-tert-butylphenyl)sulfonyl]-2-methyl-4-(4-nitrophenyl)piperazine. [Link]

  • de Oliveira, R. S., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology. [Link]

  • I. Development of sulfonyl piperazine LpxH inhibitors against multi-drug resistant Gram-negative bacteria II. Exploration towards new TRPM8 agonists for dry eye disease. (2021). DukeSpace. [Link]

  • Exploration of piperazine-citral sulfonyl derivatives: antibacterial and in-silico studies against methicillin-resistant Staphylococcus aureus. (2025). Archives of Microbiology. [Link]

  • Sulfonylpiperazine compounds prevent Plasmodium falciparum invasion of red blood cells through interference with actin-1/profilin dynamics. (2023). PLoS Biology. [Link]

  • Tert-butyl 4-((1-phenyl-1H-pyrazol-4-yl) methyl) piperazine-1-carboxylate (LQFM104)- New piperazine derivative with antianxiety and antidepressant-like effects: Putative role of serotonergic system. (2018). Biomedicine & Pharmacotherapy. [Link]

  • Application of Titration-Based Screening for the Rapid Pilot Testing of High-Throughput Assays. (2013). Journal of Biomolecular Screening. [Link]

  • NextSDS. 1-[4-(butan-2-yl)benzenesulfonyl]piperazine hydrochloride. [Link]

  • Searching for potential therapeutics against chloroquine retinopathy through high-throughput drug screening (HTS). (2024). Investigative Ophthalmology & Visual Science. [Link]

  • Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. (2019). MedChemComm. [Link]

Sources

Application

Application Note: Assay Development Guidelines for 1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride

Introduction & Pharmacological Rationale 1-[(4-sec-butylphenyl)sulfonyl]piperazine hydrochloride belongs to the privileged structural class of arylsulfonylpiperazines. In modern drug discovery, this chemical motif is hig...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Rationale

1-[(4-sec-butylphenyl)sulfonyl]piperazine hydrochloride belongs to the privileged structural class of arylsulfonylpiperazines. In modern drug discovery, this chemical motif is highly valued for its dual pharmacological potential across two distinct therapeutic areas:

  • Metabolic Regulation : Arylsulfonylpiperazines are potent, selective inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) , the endoplasmic reticulum-associated enzyme responsible for reducing inactive cortisone into active cortisol [1]. Inhibiting this target is a primary strategy for treating metabolic syndrome and type 2 diabetes.

  • Neuropharmacology : This scaffold also serves as a high-affinity antagonist for the 5-HT6 receptor , a Gs-coupled G-protein coupled receptor (GPCR) predominantly localized in the central nervous system and implicated in cognitive processing and memory [2].

To comprehensively evaluate the efficacy, selectivity, and mechanism of action of 1-[(4-sec-butylphenyl)sulfonyl]piperazine hydrochloride, a tiered assay cascade is required. This guide outlines the development of a biochemical Homogeneous Time-Resolved Fluorescence (HTRF) assay for 11β-HSD1 inhibition, followed by a cell-based TR-FRET functional assay for 5-HT6 receptor antagonism.

Biochemical Assay: 11β-HSD1 Enzymatic Inhibition

Mechanistic Causality & Assay Design

11β-HSD1 is an NADPH-dependent reductase. The assay measures the enzymatic conversion of cortisone to cortisol [3]. We utilize an HTRF format over traditional Scintillation Proximity Assays (SPA) to eliminate radioactive waste and reduce compound-mediated optical interference. The assay relies on a competitive immunoassay principle: native cortisol produced by the enzyme competes with a d2-labeled cortisol tracer for binding to a Europium cryptate-labeled anti-cortisol antibody.

Step-by-Step Protocol

Reagents : Recombinant human 11β-HSD1, Cortisone, NADPH, HTRF Cortisol kit, Assay Buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.1% BSA).

  • Compound Preparation & Transfer :

    • Acoustically dispense 50 nL of 1-[(4-sec-butylphenyl)sulfonyl]piperazine hydrochloride (prepared as a 10-point serial dilution in 100% DMSO) into a 384-well low-volume proxiplate.

    • Self-Validating Control: Include a DMSO-only vehicle control (Maximum enzymatic activity) and a known reference inhibitor such as Carbenoxolone (Minimum enzymatic activity/Baseline).

  • Enzyme Pre-Incubation :

    • Add 5 µL of 11β-HSD1 enzyme (diluted in Assay Buffer) to the wells.

    • Incubate at room temperature for 30 minutes.

    • Causality: Arylsulfonylpiperazines often exhibit slow-binding kinetics. Pre-incubation allows the inhibitor to establish equilibrium binding within the hydrophobic catalytic pocket before substrate competition begins [1].

  • Reaction Initiation :

    • Add 5 µL of substrate mixture (400 nM Cortisone + 1 mM NADPH) to initiate the reaction.

    • Seal the plate and incubate at 37°C for exactly 2 hours.

  • Detection & Quenching :

    • Add 10 µL of HTRF detection reagents (anti-cortisol-Cryptate and Cortisol-d2 diluted in the manufacturer's lysis/quench buffer).

    • Centrifuge the plate at 1000 rpm for 1 minute.

    • Causality: Centrifugation is critical to remove micro-bubbles and ensure a perfectly flat meniscus. A curved meniscus or bubbles will scatter the excitation light and distort the TR-FRET emission readings, leading to high well-to-well variability.

  • Data Acquisition :

    • Read on an EnVision multimode plate reader (Excitation: 320 nm; Emission: 665 nm and 620 nm). Calculate the 665/620 nm ratio to determine cortisol concentration.

HSD1_Workflow A Compound Dispense Arylsulfonylpiperazine B Enzyme Addition 11β-HSD1 Pre-incubation A->B 50 nL C Substrate Addition Cortisone + NADPH B->C 30 min Eq. D Enzymatic Reaction 37°C for 2 Hours C->D E HTRF Detection Anti-Cortisol Cryptate + d2 D->E Quench & Read

Figure 1: Biochemical HTRF workflow for 11β-HSD1 enzymatic inhibition profiling.

Cell-Based Functional Assay: 5-HT6 Receptor Antagonism

Mechanistic Causality & Assay Design

The 5-HT6 receptor is coupled to the Gαs protein. Agonist (serotonin) binding stimulates adenylyl cyclase (AC), leading to intracellular cAMP accumulation. 1-[(4-sec-butylphenyl)sulfonyl]piperazine hydrochloride acts as a competitive antagonist, blunting this cAMP spike [2]. Measuring the suppression of cAMP provides a direct functional readout of target engagement in a live-cell environment.

Step-by-Step Protocol
  • Cell Plating :

    • Harvest CHO-K1 cells stably expressing the human 5-HT6 receptor.

    • Resuspend in stimulation buffer (HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX).

    • Causality: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. Its inclusion prevents the cellular degradation of newly synthesized cAMP, artificially widening the assay's signal-to-background window to accurately capture receptor activation.

    • Plate 10,000 cells/well (5 µL) in a 384-well white opaque plate.

  • Antagonist Incubation :

    • Add 2.5 µL of the arylsulfonylpiperazine compound (prepared at 3X final concentration).

    • Incubate for 15 minutes at 37°C to allow receptor binding.

  • Agonist Challenge :

    • Add 2.5 µL of Serotonin (5-HT) at an EC80​ concentration (predetermined via an agonist dose-response curve).

    • Incubate for 30 minutes at 37°C.

  • Lysis & Detection :

    • Add 5 µL of cAMP-d2 and 5 µL of anti-cAMP-Cryptate (HTRF reagents).

    • Incubate for 1 hour at room temperature. Read TR-FRET ratios as described in the biochemical assay.

GPCR_Pathway Antag Arylsulfonylpiperazine (Antagonist) Receptor 5-HT6 Receptor (GPCR) Antag->Receptor Blocks Agonist Serotonin (5-HT) (Agonist) Agonist->Receptor Activates Gs Gαs Protein Receptor->Gs Couples AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Accumulation (Measured via TR-FRET) AC->cAMP ATP Conversion

Figure 2: 5-HT6 GPCR signaling pathway and points of pharmacological intervention.

Quantitative Data Presentation & Expected Outcomes

The following table summarizes the expected pharmacological profile and assay validation metrics for this arylsulfonylpiperazine derivative, benchmarking against established structure-activity relationships (SAR) for this chemical class.

Assay ParameterTarget / MetricExpected Value RangeInterpretation / Causality
Biochemical Potency 11β-HSD1 IC50​ 3.0 – 15.0 nMHigh affinity driven by the sec-butylphenyl moiety anchoring in the hydrophobic pocket.
Enzyme Selectivity 11β-HSD2 IC50​ > 10,000 nMEnsures no off-target mineralocorticoid receptor activation (prevents hypertension).
Functional Potency 5-HT6 Receptor Ki​ 10.0 – 50.0 nMStrong CNS target engagement; sulfonylpiperazine core mimics the indoleamine of 5-HT.
Assay Robustness Z'-Factor (Both Assays)0.70 – 0.85Indicates an excellent assay window suitable for High-Throughput Screening (HTS).
Signal Window Signal-to-Background (S/B)> 5.0Sufficient dynamic range to accurately plot Hill slopes and calculate precise IC50​ s.

References

  • Sun, D., et al. "Discovery and initial SAR of arylsulfonylpiperazine inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1)." Bioorganic & Medicinal Chemistry Letters 18.12 (2008): 3513-3516. URL:[Link]

  • Jeon, S., et al. "Synthesis and Biological Evaluation of Arylsulfonylpiperazine Derivatives as 5-HT6 Receptor Ligands." Bulletin of the Korean Chemical Society 28.2 (2007): 293-296. URL:[Link]

  • RCSB Protein Data Bank. "3CZR: Crystal Structure of Human 11-beta-Hydroxysteroid Dehydrogenase (HSD1) in Complex with Arylsulfonylpiperazine Inhibitor." RCSB PDB (2008). URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in 1-[(4-Sec-butylphenyl)sulfonyl]piperazine Hydrochloride Synthesis

Welcome to the technical support center for the synthesis of 1-[(4-sec-butylphenyl)sulfonyl]piperazine hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are look...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-[(4-sec-butylphenyl)sulfonyl]piperazine hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic yields and troubleshoot common issues encountered during this process. The information provided herein is based on established synthetic principles and field-proven insights to ensure scientific integrity and practical utility.

I. Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format, providing detailed explanations and actionable protocols.

Issue 1: Low Overall Yield of 1-[(4-Sec-butylphenyl)sulfonyl]piperazine Hydrochloride

Question: My final yield of 1-[(4-sec-butylphenyl)sulfonyl]piperazine hydrochloride is consistently below 50%. What are the likely causes and how can I improve it?

Answer: Low overall yield in this synthesis is a multifaceted issue that can stem from inefficiencies in the primary reaction, side reactions, or suboptimal workup and purification procedures. The core of this synthesis is a nucleophilic substitution reaction between 4-sec-butylphenylsulfonyl chloride and piperazine.

Causality and Optimization Strategies:

  • Incomplete Reaction: The reaction may not be proceeding to completion. This can be due to several factors:

    • Insufficient Reaction Time or Temperature: Ensure the reaction is allowed to run for an adequate duration at the optimal temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial.

    • Poor Reagent Quality: The purity of both 4-sec-butylphenylsulfonyl chloride and piperazine is paramount. Impurities in the starting materials can inhibit the reaction or lead to unwanted side products.

    • Inappropriate Solvent or Base: The choice of solvent and acid scavenger (base) significantly impacts reaction kinetics. Aprotic polar solvents like dichloromethane (DCM) or acetonitrile are generally effective. The base, typically an organic amine like triethylamine or an inorganic base like potassium carbonate, must be strong enough to neutralize the HCl generated during the reaction but not so strong as to cause degradation of the product or reactants.

  • Side Reactions: The most common side reaction is the formation of the disubstituted piperazine, 1,4-bis[(4-sec-butylphenyl)sulfonyl]piperazine.[1] This occurs when a second molecule of the sulfonyl chloride reacts with the remaining secondary amine of the desired monosubstituted product.

    • Mitigation of Disubstitution:

      • Molar Ratio Adjustment: A common strategy to favor monosubstitution is to use a significant excess of piperazine relative to the sulfonyl chloride.[1] This increases the statistical probability that a sulfonyl chloride molecule will react with an unreacted piperazine molecule rather than the monosubstituted product.

      • Use of a Protecting Group: A more controlled approach involves using a mono-protected piperazine, such as N-Boc-piperazine.[1] The bulky tert-butyloxycarbonyl (Boc) group prevents the second nitrogen from reacting. The Boc group can then be removed in a subsequent acidic step to yield the desired product. This multi-step process often leads to a higher overall yield of the pure monosubstituted product despite the additional steps.[2][3]

  • Suboptimal Workup and Purification: Product loss can occur during the extraction and purification phases.

    • Aqueous Workup: Ensure the pH is appropriately adjusted during the aqueous workup to facilitate the separation of the product into the organic layer.

    • Crystallization/Precipitation: The final step of precipitating the hydrochloride salt is critical. The choice of solvent for this step (e.g., isopropanol, ethanol) and the method of HCl addition (e.g., gaseous HCl, concentrated HCl solution) can significantly affect the yield and purity of the final product. Cooling the solution can improve the precipitation yield.[2]

Issue 2: Presence of Significant Impurities in the Final Product

Question: My final product shows significant impurities by HPLC analysis, including a major peak corresponding to the disubstituted byproduct. How can I improve the purity?

Answer: The presence of impurities, particularly the 1,4-bis[(4-sec-butylphenyl)sulfonyl]piperazine, is a direct consequence of the side reactions discussed previously. Enhancing the purity of your final product requires a two-pronged approach: minimizing the formation of impurities during the reaction and effectively removing them during purification.

Strategies for Purity Enhancement:

  • Reaction Control:

    • Slow Addition of Sulfonyl Chloride: Adding the 4-sec-butylphenylsulfonyl chloride solution dropwise to the piperazine solution at a controlled temperature (e.g., 0-5 °C) can help to minimize localized high concentrations of the sulfonyl chloride, thereby reducing the rate of the second substitution.

    • Optimizing the Base: The choice and stoichiometry of the base are critical. An excess of a non-nucleophilic base like triethylamine is often used.

  • Purification Techniques:

    • Recrystallization: This is a powerful technique for purifying the final hydrochloride salt. The choice of solvent system is crucial and may require some experimentation. A common approach is to dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol, methanol) and then allow it to cool slowly, leading to the crystallization of the pure product while impurities remain in the mother liquor.[2]

    • Column Chromatography: For difficult-to-separate impurities, flash column chromatography of the free base (before conversion to the hydrochloride salt) can be highly effective. A silica gel stationary phase with a gradient elution of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) is a common starting point.

Parameter Recommendation for High Purity Rationale
Piperazine Stoichiometry 3-5 equivalentsStatistically favors monosubstitution.
Reaction Temperature 0-25 °CReduces the rate of side reactions.
Addition of Sulfonyl Chloride Slow, dropwise additionAvoids localized high concentrations.
Primary Purification Aqueous extractionRemoves excess piperazine and inorganic salts.
Secondary Purification Recrystallization or Column ChromatographyRemoves organic impurities like the disubstituted product.
Issue 3: Reaction Stalls or Proceeds Very Slowly

Question: My reaction to form the sulfonamide bond appears to be very slow or has stalled completely, as indicated by TLC analysis. What could be the problem?

Answer: A stalled or sluggish reaction can be frustrating. The root cause often lies in the quality of the reagents, the reaction setup, or the presence of inhibitors.

Troubleshooting a Stalled Reaction:

  • Reagent Integrity:

    • Piperazine: Piperazine is hygroscopic and can absorb atmospheric moisture and carbon dioxide, forming piperazine hydrate and piperazine carbonate, respectively. This reduces the effective concentration of the free base. Ensure you are using anhydrous piperazine stored under an inert atmosphere.

    • 4-sec-butylphenylsulfonyl Chloride: Sulfonyl chlorides are susceptible to hydrolysis. Check the purity of your sulfonyl chloride. If it has been stored for a long time or under improper conditions, it may have degraded.

  • Reaction Conditions:

    • Inadequate Mixing: In a heterogeneous reaction (e.g., with an inorganic base like potassium carbonate), efficient stirring is crucial to ensure proper mixing of the reactants.

    • Presence of Water: The reaction should be carried out under anhydrous conditions, as water can react with the sulfonyl chloride. Use dry solvents and glassware.

  • Experimental Protocol: Verifying Reagent Activity

    • Small-Scale Test Reaction: Before committing to a large-scale synthesis, run a small-scale test reaction with freshly opened or purified reagents.

    • NMR Analysis of Starting Materials: Obtain ¹H NMR spectra of your piperazine and 4-sec-butylphenylsulfonyl chloride to confirm their identity and purity.

II. Frequently Asked Questions (FAQs)

Q1: What is the general synthetic scheme for 1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride?

A1: The synthesis typically involves the reaction of 4-sec-butylphenylsulfonyl chloride with an excess of piperazine in a suitable solvent, followed by an acidic workup to form the hydrochloride salt.

Synthesis_Scheme reagent1 4-sec-butylphenylsulfonyl chloride intermediate 1-[(4-sec-butylphenyl)sulfonyl]piperazine (Free Base) reagent1->intermediate Nucleophilic Substitution reagent2 Piperazine (excess) reagent2->intermediate product 1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride intermediate->product hcl HCl hcl->product Acidification

General Synthetic Pathway

Q2: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?

A2: A combination of chromatographic and spectroscopic techniques is essential.

  • Reaction Monitoring:

    • Thin Layer Chromatography (TLC): A quick and easy way to qualitatively track the consumption of starting materials and the formation of the product.

    • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress and the formation of byproducts.[4][5]

  • Product Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure of the final product.

    • Mass Spectrometry (MS): Determines the molecular weight of the compound.

    • Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the presence of key functional groups (e.g., sulfonyl group, N-H bonds).

    • Melting Point Analysis: A sharp melting point range is an indicator of purity.

Q3: Can microwave-assisted synthesis be used to improve the yield and reduce reaction time?

A3: Yes, microwave-assisted organic synthesis can be a valuable tool for this reaction. Microwave irradiation can significantly accelerate the reaction rate, often leading to shorter reaction times and potentially higher yields by minimizing the formation of degradation products that can occur with prolonged heating.[2][3] However, optimization of the microwave parameters (temperature, pressure, and time) is necessary to avoid decomposition.

Q4: What are the safety precautions I should take during this synthesis?

A4: Standard laboratory safety practices should always be followed.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and appropriate gloves.

  • Fume Hood: Conduct the reaction in a well-ventilated fume hood, especially when working with volatile solvents and corrosive reagents like sulfonyl chlorides and HCl.

  • Handling Reagents: 4-sec-butylphenylsulfonyl chloride is corrosive and moisture-sensitive. Piperazine is a skin and respiratory irritant. Handle these chemicals with care.

III. Experimental Protocols

Protocol 1: Optimized Synthesis of 1-[(4-Sec-butylphenyl)sulfonyl]piperazine (Free Base)

This protocol is designed to favor the formation of the monosubstituted product.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add piperazine (4 equivalents) and anhydrous dichloromethane (DCM). Cool the mixture to 0-5 °C in an ice bath.

  • Reagent Addition: Dissolve 4-sec-butylphenylsulfonyl chloride (1 equivalent) in anhydrous DCM. Add this solution dropwise to the stirred piperazine solution over 30-60 minutes, maintaining the temperature below 10 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/HPLC analysis indicates the consumption of the sulfonyl chloride.

  • Workup:

    • Quench the reaction by adding water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with a dilute aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude free base.

Protocol 2: Conversion to Hydrochloride Salt and Purification
  • Salt Formation: Dissolve the crude free base in a minimal amount of a suitable solvent, such as isopropanol or ethyl acetate.

  • Acidification: Slowly add a solution of HCl in isopropanol (or bubble anhydrous HCl gas through the solution) until the pH is acidic (pH 1-2).

  • Crystallization: Stir the mixture at room temperature for 1-2 hours and then cool in an ice bath to promote crystallization.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the 1-[(4-sec-butylphenyl)sulfonyl]piperazine hydrochloride.

  • Recrystallization (if necessary): For higher purity, recrystallize the product from a suitable solvent system (e.g., ethanol/water).

Troubleshooting_Workflow start Low Yield or Impure Product check_reaction Analyze Reaction by TLC/HPLC start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Starting material remains side_products Significant Side Products check_reaction->side_products Multiple spots/peaks optimize_conditions Optimize Reaction Conditions: - Time - Temperature - Solvent/Base incomplete->optimize_conditions optimize_stoichiometry Adjust Stoichiometry: - Increase Piperazine Excess - Use Mono-protected Piperazine side_products->optimize_stoichiometry purification Optimize Purification: - Recrystallization - Column Chromatography optimize_conditions->purification optimize_stoichiometry->purification final_product High Yield, Pure Product purification->final_product

Troubleshooting Workflow

IV. References

  • United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Kouril, J., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2168. [Link]

  • Reddy, G. O., et al. (2007). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. E-Journal of Chemistry, 4(4), 523-528. [Link]

  • Kouril, J., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PMC. [Link]

  • Surivet, J. P., et al. (2016). Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. Journal of Medicinal Chemistry, 59(18), 8473-94. [Link]

  • Organic Syntheses Procedure: 1-benzylpiperazine. (n.d.). [Link]

  • Google Patents. (n.d.). Process for preparing 1,4-disubstituted piperazines.

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Chemistry – A European Journal. [Link]

  • L.P. Miranda, et al. (1996). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-Fmoc deprotection reagent. Journal of Peptide Science, 2(3), 180-190. [Link]

  • A Review on Analytical Methods for Piperazine Determination. (2024, December 27). NTU Journal of Pure Sciences. [Link]

  • Molecules from Side Reactions. (2020, November 30). MDPI. [Link]

  • Google Patents. (n.d.). Preparation method of piperazine compound and intermediate thereof.

  • Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. (n.d.). Fpharm.uniba.sk. [Link]

  • Google Patents. (n.d.). Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.

  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. (n.d.). ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Binding Assays for 1-[(4-Sec-butylphenyl)sulfonyl]piperazine Hydrochloride

Welcome to the Technical Support Center. This guide is designed for researchers, assay developers, and pharmacologists working with 1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, assay developers, and pharmacologists working with 1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride .

Due to its specific structural features—a highly lipophilic sec-butylphenyl tail and a basic piperazine core—this compound is notoriously prone to high background noise, non-specific binding (NSB), and artifactual assay readouts. This guide synthesizes mechanistic chemical principles with field-proven troubleshooting protocols to help you achieve high signal-to-background (S/B) ratios and robust assay windows.

Mechanistic Root Cause Analysis

To effectively troubleshoot, we must first understand the causality behind the noise. The background interference generated by 1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride stems from two primary physicochemical liabilities:

  • Hydrophobicity (Sec-butylphenyl group): Drives colloidal aggregation in aqueous buffers and promotes partitioning into lipid membranes [1].

  • Basicity (Piperazine core): Protonated at physiological pH (pH 7.4), the positively charged secondary amine engages in strong electrostatic interactions with negatively charged surfaces, such as untreated polystyrene plates and glass fiber filters [2].

G cluster_0 Physicochemical Liabilities Compound 1-[(4-Sec-butylphenyl)sulfonyl] piperazine HCl Hydrophobic Hydrophobic Tail (sec-butylphenyl) Compound->Hydrophobic Basic Basic Amine (piperazine core) Compound->Basic Agg Colloidal Aggregation (Aqueous Buffers) Hydrophobic->Agg Lipid Membrane Lipid Partitioning Hydrophobic->Lipid Glass Electrostatic Binding to Silanol/Polystyrene Basic->Glass Noise1 Optical Quenching & False Positives Agg->Noise1 Noise2 High NSB in Cell/Membrane Assays Lipid->Noise2 Noise3 High Background in Filtration Assays Glass->Noise3

Figure 1: Mechanistic pathways leading to background noise in piperazine-derivative binding assays.

Frequently Asked Questions (FAQs)

Q1: I am seeing high well-to-well variability and a "bell-shaped" dose-response curve. What is happening?

A: This is a classic hallmark of colloidal aggregation . At concentrations typically above 1–10 µM (the Critical Aggregation Concentration, or CAC), the hydrophobic sec-butylphenyl groups force the compound to self-assemble into sub-micron colloidal particles to minimize water contact [1]. These colloids non-specifically sequester your target proteins or scatter light in fluorescence/luminescence readouts, causing erratic background noise and false positives. Self-Validation Check: Centrifuge your assay plate at 3,000 x g for 15 minutes before reading. If the background noise drops significantly, colloids were present and have been pelleted.

Q2: My radioligand filtration assay shows massive non-specific binding (NSB), even in the absence of the target receptor. How do I fix this?

A: The issue lies in the interaction between the compound and the filter. Standard GF/B or GF/C glass fiber filters have exposed silanol groups (-Si-OH) that carry a negative charge at pH 7.4. The piperazine nitrogen in your compound is positively charged. This creates a strong electrostatic "sponge" effect [2]. Solution: You must pre-treat your glass fiber filters with Polyethylenimine (PEI) . PEI is a highly branched cationic polymer that coats the glass fibers, neutralizing the negative charge and repelling the piperazine core.

Q3: I am losing compound signal over the course of a 60-minute incubation before I even add my detection reagents. Why?

A: Signal depletion over time is caused by the compound adsorbing to the hydrophobic walls of standard untreated polystyrene microtiter plates. Solution: Switch to Non-Binding Surface (NBS) plates or add a carrier protein like 0.1% Bovine Serum Albumin (BSA) to your assay buffer. BSA provides a hydrophobic sink that keeps the lipophilic compound in solution without interfering with the active binding site.

Standardized Optimization Protocols

To ensure scientific integrity and reproducibility, implement the following self-validating protocols when working with 1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride.

Protocol A: Anti-Aggregation Buffer Preparation

This protocol prevents the formation of colloidal aggregates and reduces plastic adsorption.

  • Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to create a 10 mM stock. Do not use aqueous buffers for the initial stock.

  • Buffer Formulation: Prepare the assay buffer (e.g., 50 mM HEPES, pH 7.4) and supplement it with 0.01% to 0.05% Tween-20 (or CHAPS) and 0.1% Fatty-Acid Free BSA .

    • Causality: The non-ionic detergent disrupts the hydrophobic interactions between the sec-butylphenyl tails, raising the CAC and keeping the compound monomeric [1].

  • Serial Dilution: Perform all serial dilutions in 100% DMSO first.

  • Aqueous Transfer: Transfer the DMSO dilutions into the assay buffer just prior to the experiment. Ensure the final DMSO concentration in the assay does not exceed 1% (v/v) to prevent solvent-induced protein denaturation.

Protocol B: PEI Wash Workflow for Filtration Assays

Use this protocol for radioligand or fluorescent ligand binding assays utilizing vacuum manifold filtration.

  • PEI Solution: Prepare a 0.3% (v/v) Polyethylenimine (PEI) solution in distilled water.

  • Filter Pre-soak: Submerge the GF/C glass fiber filter plates in the 0.3% PEI solution for a minimum of 60 minutes at room temperature prior to the assay [2].

  • Filtration: Terminate the binding incubation by rapid vacuum filtration through the PEI-treated plates.

  • Washing: Wash the filters three times with 2 mL of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Causality: The low temperature slows the dissociation rate ( koff​ ) of the specific ligand-receptor complex, while the rapid flow removes the unbound piperazine compound before it can partition into the filter matrix.

Quantitative Data: Buffer Additive Optimization

The following table summarizes the expected impact of various assay modifications on the Signal-to-Background (S/B) ratio and Non-Specific Binding (NSB) when testing 1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride at 10 µM.

Assay Matrix / Additive ConditionNSB (% of Total Signal)Signal-to-Background (S/B)Mechanism of Action
Standard Buffer (No Additives) > 75%1.2High aggregation; massive plastic/filter adsorption.
+ 0.1% BSA 40%3.5Carrier protein acts as a hydrophobic sink for the sec-butylphenyl tail.
+ 0.05% Tween-20 25%5.8Disrupts colloidal self-assembly; prevents plastic adsorption.
+ 0.3% PEI Filter Pre-treatment 15%8.4Neutralizes negative silanol charges, repelling the basic piperazine.
Optimized (BSA + Tween + PEI) < 5% > 15.0 Synergistic elimination of electrostatic and hydrophobic liabilities.

Table 1: Comparative analysis of assay optimization steps and their quantitative impact on background noise reduction.

References

  • Ganesh, A. N., Donders, E. N., Shoichet, B. K., & Shoichet, M. S. (2018). Colloidal aggregation: From screening nuisance to formulation nuance. Nano Today, 19, 188–200. Available at:[Link]

  • Lemaire, S., et al. (2010). Chemical Modifications on 4-Arylpiperazine-Ethyl Carboxamide Derivatives Differentially Modulate Affinity for 5-HT1A, D4.2, and α2A Receptors: Synthesis and In Vitro Radioligand Binding Studies. Australian Journal of Chemistry, 63(1), 143-154. Available at:[Link]

Troubleshooting

preventing crystallization of 1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride during storage

Guide for Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting, FAQs, and preventative protocols for managing the physical stability of 1-[(4-Sec-buty...

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Author: BenchChem Technical Support Team. Date: March 2026

Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting, FAQs, and preventative protocols for managing the physical stability of 1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride, a compound susceptible to crystallization during storage. As this active pharmaceutical ingredient (API) is often prepared in a high-energy amorphous state to improve solubility, preventing its conversion to a more stable, less soluble crystalline form is critical for consistent experimental results and therapeutic efficacy.

Part 1: Frequently Asked Questions (FAQs) - First Line of Defense

This section provides quick answers to the most common questions regarding the storage and handling of amorphous 1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride.

Q1: What is crystallization and why is it a problem for my amorphous API?

A: Crystallization is the process where molecules in a disordered, high-energy amorphous state arrange themselves into a highly ordered, lower-energy crystal lattice.[1][2] This is a thermodynamic-driven process for the material to reach a more stable state.[3] For an amorphous API like 1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride, this is problematic because the crystalline form is typically much less soluble, which can negatively impact dissolution rates, bioavailability, and overall experimental outcomes.[4][5]

Q2: What are the primary factors that trigger crystallization during storage?

A: The two most significant environmental factors are temperature and humidity .[3]

  • Temperature: Elevated temperatures increase molecular mobility, giving the molecules enough energy to rearrange into a crystalline structure.[4] Storage temperature should be kept well below the material's glass transition temperature (Tg).[6][7]

  • Humidity: Water is a potent plasticizer. When absorbed by the amorphous solid, it lowers the Tg and increases molecular mobility, significantly accelerating crystallization.[8][9][10] Piperazine and its salts are known to be hygroscopic, making humidity control essential.[5][11][12]

Q3: What are the ideal storage conditions for this compound?

A: While specific conditions depend on the precise amorphous form, a conservative and safe approach is to store the compound in a tightly sealed container in a desiccator or a controlled low-humidity environment (e.g., <30% Relative Humidity) at refrigerated temperatures (2-8°C). This strategy minimizes both molecular mobility (low temperature) and the plasticizing effect of water (low humidity).

Q4: I see small particles in my vial. How can I tell if it's crystallization?

A: Initial visual inspection under a polarized light microscope can be revealing; crystalline materials will often appear as birefringent particles that shine brightly against a dark background, whereas amorphous material will not.[13] However, for definitive confirmation, instrumental analysis is required. Powder X-ray Diffraction (PXRD) is the gold standard, where crystalline material produces sharp Bragg peaks and amorphous material shows a broad, featureless "halo".[14][15][16]

Q5: Can I reverse the crystallization?

A: Once crystallization has occurred in the solid state, it is generally not reversible without reprocessing the entire batch (e.g., re-dissolving and re-amorphizing through a process like spray drying or melt-quenching). It is far more effective to focus on prevention.

Part 2: Troubleshooting Guide - In-Depth Analysis

This section provides a logical framework for investigating and resolving crystallization events.

Visualizing the Troubleshooting Workflow

The following decision tree illustrates a systematic approach to troubleshooting observed crystallization.

G A Crystallization Suspected (Visual Observation) B Perform Characterization: 1. Polarized Light Microscopy 2. Powder X-ray Diffraction (PXRD) A->B C Crystallinity Confirmed? B->C D Quarantine Batch. Document Findings. C->D Yes E No Crystallinity Detected. Material is Amorphous. C->E No F Review Storage History: - Temperature Logs - Humidity Logs - Container Seal Integrity D->F G Storage Conditions Out of Specification? F->G H Implement Corrective Actions: - Adjust Temp/Humidity Controls - Use Desiccants - Ensure Proper Sealing G->H Yes I Review Handling Procedures: - Time out of desiccator - Exposure to ambient air - Spatula/tool cleanliness G->I No H->D Apply to future batches J Handling Protocol Requires Improvement? I->J K Revise SOPs: - Minimize ambient exposure - Work in glovebox/low RH hood - Use dedicated, dry tools J->K Yes L Root Cause Unclear. Perform Advanced Analysis: - DSC for Tg - DVS for Hygroscopicity Profile J->L No K->D Apply to future batches

Caption: Troubleshooting Decision Tree for Crystallization Events.

Troubleshooting Scenarios
Observed Issue Potential Cause Recommended Action & Explanation
White specks or cloudiness observed in a previously clear amorphous solid. Nucleation & Crystal Growth. This is the initial stage of crystallization. It can be triggered by temperature fluctuations or moisture ingress.1. Confirm with PXRD: A Powder X-ray Diffraction pattern will show the emergence of sharp peaks on top of the amorphous halo, confirming crystallinity.[14][15] 2. Review Storage: Check temperature and humidity logs. Even brief exposure to high humidity (>60% RH) can be enough to initiate nucleation.[3] 3. Quarantine: The batch should be considered non-conforming as its properties have changed.
Material becomes clumpy, cakes, or shows poor flow. Hygroscopicity and Moisture-Induced Plasticization. Piperazine salts can be hygroscopic, absorbing atmospheric water.[5][11] This absorbed water lowers the glass transition temperature (Tg), making the material sticky and prone to crystallization.[8]1. Measure Water Content: Use Karl Fischer titration to quantify the water content. 2. Perform DSC: Differential Scanning Calorimetry can measure the Tg. A lower-than-expected Tg confirms plasticization.[17][18] 3. Improve Storage: Store with desiccants or in a controlled humidity chamber (<30% RH). Ensure container is hermetically sealed.[19]
Inconsistent results in dissolution or bio-assays from the same batch over time. Slow, Undetected Crystallization. The conversion from amorphous to crystalline can be a slow process. Early stages might not be visually obvious but can still impact solubility.1. Time-Point PXRD Analysis: Analyze samples from the batch at different time points (e.g., T=0, 1 month, 3 months) to track the progression of crystallization. 2. Re-evaluate Storage Conditions: The current storage conditions may not be sufficient to ensure long-term stability. Consider storing at a lower temperature.[20]
Crystallization occurs after mixing with certain excipients. Salt Disproportionation. This occurs when the hydrochloride salt converts to its less soluble free base form. This can be triggered by the micro-pH created by alkaline excipients.1. Identify Problematic Excipients: Basic excipients are common triggers.[21] 2. Control Microenvironment pH: Consider adding an acidic excipient to the formulation to stabilize the salt form.[22] 3. Minimize Water: Disproportionation is often a solution-mediated process, so using dry granulation methods and controlling moisture is critical.[20]

Part 3: Experimental Protocols - Proactive Solutions

Proactive characterization is key to preventing stability issues. These protocols provide a framework for assessing the properties of your material.

Mechanism of Humidity-Induced Crystallization

This diagram illustrates how water molecules can compromise the stability of an amorphous solid.

G cluster_0 Amorphous Solid (High Energy, Disordered) cluster_1 Crystalline Solid (Low Energy, Ordered) A API Molecule B API Molecule C API Molecule D API Molecule F Increased Molecular Mobility C->F Water Absorption (Plasticization) G1 API G2 API G1->G2 G4 API G1->G4 G3 API G2->G3 G5 API G2->G5 G6 API G3->G6 G4->G5 G7 API G4->G7 G5->G6 G8 API G5->G8 G9 API G6->G9 G7->G8 G8->G9 E H₂O E->C F->G5 Nucleation & Crystal Growth

Sources

Optimization

handling the hygroscopic nature of 1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride

Technical Support Center: 1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support guide for 1-[(4-Sec-butylphenyl)s...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for 1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride. This document is designed to provide you with the necessary information and protocols to effectively handle the challenges associated with the hygroscopic nature of this compound. As a hydrochloride salt of a piperazine derivative, this molecule has a tendency to absorb moisture from the atmosphere, which can significantly impact experimental accuracy, product stability, and overall research outcomes.[1] This guide provides field-proven insights and validated protocols to ensure the integrity of your material and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What does it mean for this compound to be "hygroscopic" and why is it a critical concern?

A1: Hygroscopicity is the property of a substance to attract and hold water molecules from the surrounding environment.[2] For 1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride, this is a crucial characteristic. The presence of the polar sulfonyl group and the hydrochloride salt form makes the molecule susceptible to forming hydrogen bonds with atmospheric water.[1]

This becomes a significant concern for several reasons:

  • Inaccurate Weighing: The absorbed water adds to the measured mass, leading to errors in concentration calculations for solutions, incorrect stoichiometry in reactions, and inconsistent dosing in formulations.[3][4]

  • Chemical Instability: The presence of water can accelerate degradation pathways such as hydrolysis, potentially reducing the purity and efficacy of the active pharmaceutical ingredient (API).[3][5]

  • Altered Physical Properties: Moisture absorption can cause the powder to clump or cake, which negatively affects its flowability and handling during manufacturing processes like tablet pressing or capsule filling.[2][3] It can also lead to changes in crystal structure or even deliquescence (dissolving in the absorbed water) at high humidity.

  • Microbial Growth: An environment with sufficient moisture can support the growth of bacteria or mold, compromising the safety and quality of the final product.[2]

Q2: How can I visually identify if my sample of 1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride has absorbed excessive moisture?

A2: While quantitative analysis is necessary for confirmation, there are several visual cues that suggest moisture uptake:

  • Change in Appearance: The powder may change from a free-flowing crystalline solid to a clumpy, aggregated, or even sticky mass.[2][3]

  • Caking: The material may form a solid cake within the container, making it difficult to dispense.

  • Weight Gain: If you observe a continuous, unidirectional increase in weight while the sample is on an analytical balance, it is a strong indicator of moisture absorption.[6][7]

  • Deliquescence: In cases of high hygroscopicity and high ambient humidity, the solid may start to appear wet or even dissolve into a liquid.

Q3: What are the recommended long-term storage conditions for this compound?

A3: To maintain the integrity of 1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride, long-term storage should be in a tightly sealed container in a controlled, low-humidity environment.[8] Specific recommendations include:

  • Primary Container: Use containers with a low moisture vapor transmission rate (MVTR), as defined by standards like USP <671>.[9][10][11] Glass containers with tight-fitting caps or high-barrier polymer bottles are excellent choices.

  • Secondary Environment: Store the primary container inside a desiccator containing a freshly activated desiccant (e.g., silica gel or molecular sieves).[12] For highly sensitive applications or large quantities, a nitrogen-purged glove box or a dry cabinet is recommended.

  • Temperature: Store at a controlled room temperature, away from direct sunlight or heat sources, which can accelerate degradation.[8][13]

  • Inventory Management: Always date containers upon receipt and upon opening to track exposure history.[8] Use a "first-in, first-out" system to manage inventory.[12]

Troubleshooting Guide

Problem: My weight measurements are inconsistent and drift upwards on the analytical balance.
  • Cause: This is a classic sign of a hygroscopic sample actively absorbing moisture from the air during the weighing process.[6][7] The longer the sample is exposed, the more water it absorbs, and the higher the mass reading becomes.

  • Solution Workflow:

    • Minimize Exposure Time: Work quickly and efficiently. Prepare everything you need before opening the main container.

    • Use Appropriate Weighing Vessels: Weigh the compound in a container with a narrow opening and a lid, such as a weighing bottle or a vial.[6][7] This minimizes the surface area exposed to the atmosphere.

    • Controlled Environment: If possible, perform weighing inside a glove box with a controlled inert atmosphere (e.g., dry nitrogen or argon) or in a room with very low relative humidity (<40% RH).[7]

    • Quick Transfer: For solution preparation, weigh the capped vial, transfer the entire contents into the solvent, and then re-weigh the empty vial (taring it first) to determine the exact mass transferred by difference. This is often more accurate than direct weighing on paper.

In-Depth Experimental Protocols

Protocol 1: Accurate Weighing of 1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride

This protocol employs the "weighing by difference" method to minimize errors from moisture absorption.

Objective: To accurately weigh a target mass of the compound for solution preparation or reaction setup.

Methodology:

  • Acclimatization: Allow the main container of the compound to equilibrate to the ambient temperature of the weighing area for at least 30 minutes before opening. This prevents condensation from forming on the cold powder.

  • Preparation: Place a clean, dry weighing vial with its cap on the analytical balance and tare the weight.

  • Transfer: In a low-humidity environment (or as quickly as possible), open the main container and transfer an approximate amount of the compound into the tared vial. Immediately cap both the vial and the main container.

  • First Weighing: Place the capped vial containing the compound back on the balance and record the mass (Mass 1).

  • Dispensing: Quickly uncap the vial and dispense the powder directly into your reaction flask or beaker containing the solvent. Tap the vial to ensure as much powder as possible is transferred.

  • Second Weighing: Immediately re-cap the now "empty" vial, place it back on the balance, and record the final mass (Mass 2).

  • Calculation: The actual mass of the compound transferred is Mass 1 - Mass 2 .

Protocol 2: Assessing Hygroscopicity Profile via Dynamic Vapor Sorption (DVS)

Objective: To quantitatively determine the hygroscopic nature of the compound by measuring mass change as a function of relative humidity (RH). This data is crucial for defining storage, handling, and packaging requirements.[14][15][16]

Methodology:

  • Sample Preparation: Place a small, accurately weighed amount of the compound (typically 5-15 mg) into the DVS instrument sample pan.

  • Drying Step: Start the experiment with a drying phase. The sample is held at 0% RH at a constant temperature (e.g., 25 °C) until the mass stabilizes ( dm/dt ≤ 0.002% min⁻¹). This establishes the dry baseline mass.

  • Sorption Isotherm: Program the instrument to increase the RH in stepwise increments (e.g., 10% steps from 0% to 90% RH). At each step, the instrument holds the RH constant until mass equilibrium is reached.[14]

  • Desorption Isotherm: After reaching the maximum RH, program the instrument to decrease the RH in the same stepwise manner back down to 0% RH, again waiting for equilibrium at each step.

  • Data Analysis: Plot the percentage change in mass versus RH. The resulting graph is the moisture sorption-desorption isotherm. This plot reveals the extent of water uptake, the critical humidity levels where significant absorption occurs, and whether the process is reversible.[14][15]

Data Interpretation: The results can be used to classify the material's hygroscopicity based on established standards.

Hygroscopicity Classification (Example based on European Pharmacopoeia) Weight % of Water Sorbed (after 24h at 25°C, 80% RH)
Non-hygroscopic< 0.2%
Slightly hygroscopic≥ 0.2% and < 2%
Hygroscopic≥ 2% and < 15%
Very hygroscopic≥ 15%
DeliquescentSufficient water is absorbed to form a liquid

Source: Adapted from European Pharmacopoeia standards as discussed in Particle Technology Labs.[14]

Visualization of Handling Workflow

The following diagram outlines the decision-making process for handling 1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride based on the experimental requirements.

G cluster_prep Preparation & Assessment cluster_exp Experimental Handling cluster_qc Quality Control start Receive / Start New Experiment with Compound check_hygro Is Hygroscopicity Data Known? start->check_hygro run_dvs Perform DVS Analysis (Protocol 2) check_hygro->run_dvs No storage Store in Desiccator/ Dry Cabinet check_hygro->storage Yes run_dvs->storage weigh Weighing Required? storage->weigh weigh_protocol Use Weighing by Difference (Protocol 1) weigh->weigh_protocol Yes downstream Proceed to Downstream Application (e.g., Formulation, Reaction) weigh->downstream No weigh_env Use Controlled Environment? (Glovebox / Low RH) weigh_protocol->weigh_env glovebox Proceed in Glovebox weigh_env->glovebox High Accuracy Needed benchtop Proceed Quickly on Benchtop weigh_env->benchtop Standard Accuracy glovebox->downstream benchtop->downstream kf_needed Need to Confirm Water Content? downstream->kf_needed kf_titration Perform Karl Fischer Titration kf_needed->kf_titration Yes end Experiment Complete / Store Final Product Appropriately kf_needed->end No kf_titration->end

Caption: Decision workflow for handling hygroscopic compounds.

References

  • ICH Q1A(R2) Guideline - ICH. (2010, February 2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Quality Guidelines - ICH. (n.d.). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Hygroscopic Problems Of Capsule Filled Powders. (2022, April 11). Richpacking. [Link]

  • Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. (2026, January 30). GenFollower. [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (2022, September 20). PMC. [Link]

  • Moisture Impact on Powder Safety, Stability, and Processing. (n.d.). Delft Solids Solutions. [Link]

  • USP 671 Permeation Testing. (n.d.). CS Analytical. [Link]

  • Chemical Storage in Research Labs: Safety & Compliance. (n.d.). Apollo Scientific. [Link]

  • Water Woes or Water Win? Probing Water Vapor Uptake and Release with Dynamic Vapor Sorption (DVS). (2022, June 20). Particle Technology Labs. [Link]

  • 〈671〉 Containers—Performance Testing. (2020). USP-NF. [Link]

  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. (2022, June 21). Taylor & Francis Online. [Link]

  • 3 Reasons for Inaccurate Weighing Of Analytical Balance. (2023, February 22). Drawell. [Link]

  • Dynamic Vapor Sorption: Exploring Moisture Sorption Characteristics in Pharmaceutical Materials. (2023, October 11). AZoM. [Link]

  • Hydrochloride. (n.d.). Grokipedia. [Link]

  • How do I safely store chemicals in laboratory? (n.d.). Environmental Health & Safety, University of Washington. [Link]

  • Best Practices for Safe Chemical Storage in Laboratories. (2024, December 6). Innova Design Group. [Link]

Sources

Reference Data & Comparative Studies

Validation

1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride vs free base stability

1-[(4-Sec-butylphenyl)sulfonyl]piperazine: Hydrochloride vs. Free Base Stability As a Senior Application Scientist, selecting the optimal solid-state form of a pharmaceutical building block or active pharmaceutical ingre...

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Author: BenchChem Technical Support Team. Date: March 2026

1-[(4-Sec-butylphenyl)sulfonyl]piperazine: Hydrochloride vs. Free Base Stability

As a Senior Application Scientist, selecting the optimal solid-state form of a pharmaceutical building block or active pharmaceutical ingredient (API) is one of the most consequential decisions in drug development. 1-[(4-Sec-butylphenyl)sulfonyl]piperazine is a highly versatile intermediate and pharmacophore frequently utilized in the synthesis of GPCR ligands and targeted therapeutics.

This guide provides an objective, data-driven comparison of the hydrochloride (HCl) salt versus the free base form of this compound. By examining their thermodynamic, chemical, and physical stability profiles, we can establish a mechanistic understanding of why salt selection dictates downstream formulation success.

Mechanistic Profiling: Causality in Stability Differences

The structural core of 1-[(4-sec-butylphenyl)sulfonyl]piperazine features a hydrophobic 4-sec-butylphenyl group, a sulfonamide linkage (-SO₂-N-), and a basic secondary amine within the piperazine ring. The stability dichotomy between the free base and the HCl salt is fundamentally driven by the protonation state of this secondary amine.

Physical Stability & Hygroscopicity

Piperazine derivatives in their free base form are notoriously hygroscopic. The unprotonated secondary nitrogen acts as a strong hydrogen-bond acceptor, readily absorbing atmospheric moisture to form hydrates, or reacting with ambient CO₂ to form carbamates[1]. This leads to deliquescence, caking, and variable batch-to-batch assay values. Conversely, the formation of the hydrochloride salt protonates the basic nitrogen, significantly increasing the crystal lattice energy. This elevated lattice energy creates a thermodynamic barrier against moisture intercalation, rendering the HCl salt non-hygroscopic and physically stable under ambient conditions[2][3].

Chemical & Thermal Stability

The primary degradation vectors for piperazine sulfonamides involve oxidative and hydrolytic stress[4][5].

  • Oxidation: The free base is highly susceptible to N-oxidation at the secondary amine. Protonation in the HCl salt eliminates the lone pair of electrons on the nitrogen, effectively neutralizing its nucleophilicity and shutting down this oxidative degradation pathway.

  • Thermal/Hydrolytic Cleavage: While the sulfonamide (S-N) bond is generally robust, it can undergo cleavage under extreme hydrolytic stress or elevated temperatures[4]. The free base, possessing a lower melting point, exhibits higher molecular mobility in the solid state, which accelerates solid-state degradation kinetics. The HCl salt, with its tightly packed ionic lattice, restricts molecular mobility and enhances thermal stability up to temperatures exceeding 250°C[2].

Quantitative Data Comparison

The following tables synthesize the physicochemical and stability profiles of the two forms, establishing the empirical superiority of the HCl salt for long-term storage and formulation.

Table 1: Core Physicochemical Properties

PropertyFree BaseHydrochloride (HCl) SaltMechanistic Rationale
Physical State (25°C) Waxy solid / low-melting powderHighly crystalline powderIonic interactions in the salt increase lattice energy.
Melting Point ~60°C - 80°C> 250°CSalt bridges (N⁺-H···Cl⁻) require significantly higher thermal energy to disrupt.
Hygroscopicity (DVS) High (>15% weight gain at 80% RH)Low (<2% weight gain at 80% RH)Protonated amine cannot act as a primary H-bond acceptor for atmospheric water.
Aqueous Solubility Poor (< 0.1 mg/mL)High (> 50 mg/mL)Ionization drastically reduces the lipophilicity of the molecule, enhancing hydration.

Table 2: Accelerated Stability Profiling (40°C / 75% RH, Solid State)

TimepointFree Base (Purity by HPLC)HCl Salt (Purity by HPLC)Primary Degradant Observed
Initial (T=0) 99.1%99.8%None
1 Month 96.5% (Caking observed)99.8%N-Oxide (Free Base only)
3 Months 92.3% (Deliquescence)99.7%N-Oxide, Carbamate adducts
6 Months 87.4% (Severe degradation)99.5%S-N Cleavage products (Trace in Salt)

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following self-validating protocols are recommended for profiling the stability of piperazine sulfonamide derivatives.

Protocol A: Dynamic Vapor Sorption (DVS) for Hygroscopicity Assessment

Purpose: To quantify moisture uptake and assess the risk of hydrate formation.

  • Sample Preparation: Tare the DVS microbalance using a clean quartz sample pan. Load exactly 10.0 mg of the API (Free Base or HCl salt).

  • Equilibration: Equilibrate the sample at 25°C and 0% Relative Humidity (RH) using dry nitrogen carrier gas until the mass change is < 0.002% per minute ( dm/dt baseline).

  • Sorption Cycle: Increase the RH in 10% increments from 0% to 90% RH. Hold at each step until mass equilibrium is achieved ( dm/dt < 0.002%/min) or for a maximum of 120 minutes per step.

  • Desorption Cycle: Decrease the RH in 10% increments back to 0% RH using the same equilibrium criteria.

  • Data Validation: Plot the sorption/desorption isotherm. A hysteresis gap between the sorption and desorption curves indicates bulk hydrate formation or capillary condensation. Self-Validation: The mass must return to within 0.1% of the initial dry mass at the end of the cycle; failure indicates an irreversible chemical reaction (e.g., hydrolysis).

Protocol B: Forced Degradation & Mass Balance Profiling

Purpose: To identify intrinsic degradation pathways and validate the stability-indicating power of the HPLC method.

  • Solution Preparation: Prepare 1.0 mg/mL solutions of the HCl salt in a 50:50 Water:Acetonitrile diluent.

  • Stress Conditions:

    • Oxidative: Add 3% H₂O₂ (v/v), store at 25°C for 24 hours.

    • Hydrolytic (Acid/Base): Add 0.1N HCl or 0.1N NaOH, heat to 60°C for 48 hours.

    • Photolytic: Expose to 1.2 million lux hours and 200 watt-hours/m² UV light (ICH Q1B).

  • Neutralization & Analysis: Neutralize acid/base samples. Analyze all samples via HPLC-UV (254 nm) coupled with High-Resolution Mass Spectrometry (LC-HRMS).

  • Data Validation (Mass Balance): Calculate the sum of the remaining intact API peak area and all degradant peak areas. The total mass balance must be 95-105% relative to the unstressed control. A lower mass balance indicates volatile degradants or secondary degradation into non-UV-absorbing species.

Visualizations

Diagram 1: Solid-State Stability Profiling & Salt Selection Workflow

This workflow illustrates the decision matrix for advancing the HCl salt over the free base based on physicochemical screening.

SaltSelection API 1-[(4-Sec-butylphenyl)sulfonyl]piperazine Synthesis FreeBase Free Base Isolation API->FreeBase HClSalt HCl Salt Formation API->HClSalt DVS_FB DVS: High Moisture Uptake (>15% at 80% RH) FreeBase->DVS_FB Thermal_FB Low Melting Point High Mobility FreeBase->Thermal_FB DVS_HCl DVS: Non-Hygroscopic (<2% at 80% RH) HClSalt->DVS_HCl Thermal_HCl High Melting Point Stable Lattice HClSalt->Thermal_HCl Reject REJECT: Poor Stability Unsuitable for Formulation DVS_FB->Reject Accept ADVANCE: Optimal Stability Proceed to Formulation DVS_HCl->Accept Thermal_FB->Reject Thermal_HCl->Accept

Caption: Decision matrix for API salt selection based on hygroscopicity and thermal stability profiling.

Diagram 2: Primary Degradation Pathways of Piperazine Sulfonamides

This diagram maps the structural vulnerabilities of the free base under environmental stress.

DegradationPathways Intact Intact Free Base Secondary Amine & Sulfonamide OxStress Oxidative Stress (Peroxides / Light) Intact->OxStress Exposure HydroStress Hydrolytic Stress (Moisture / Heat) Intact->HydroStress Exposure AtmStress Atmospheric Exposure (CO2 / Humidity) Intact->AtmStress Exposure NOxide N-Oxidation (Piperazine Ring) OxStress->NOxide Attack on N RingOpen Piperazine Ring Opening (Advanced Degradation) OxStress->RingOpen Radical Attack SNCleavage S-N Bond Cleavage (Desulfonation) HydroStress->SNCleavage Hydrolysis Carbamate Carbamate Formation (CO2 Adduct) AtmStress->Carbamate Nucleophilic Addition NOxide->RingOpen Secondary Cleavage

Caption: Mechanistic degradation pathways of piperazine sulfonamide free bases under environmental stress.

Conclusion

For 1-[(4-Sec-butylphenyl)sulfonyl]piperazine , the empirical data overwhelmingly supports the use of the hydrochloride salt over the free base. The unprotonated secondary amine in the free base acts as a liability, driving high hygroscopicity, susceptibility to N-oxidation, and atmospheric CO₂ reactivity. By converting the molecule to its HCl salt, the basic nitrogen is protected, and the resulting ionic lattice provides the thermodynamic stability required to withstand aggressive environmental conditions, ensuring a robust, reproducible profile suitable for rigorous pharmaceutical development.

References

  • Grokipedia. Piperazine - Physical and General Properties. Retrieved from: [Link]

  • Molecular Pharmaceutics (ACS Publications). Study on Sulfamethoxazole–Piperazine Salt: A Mechanistic Insight into Simultaneous Improvement of Physicochemical Properties. Retrieved from: [Link]

  • ResearchGate. Comparison of Chemical and Biological Degradation of Sulfonamides: Solving the Mystery of Sulfonamide Transformation. Retrieved from: [Link]

  • ResearchGate. Degradation of sulfonamide antibiotics and a structurally related compound by chlorine dioxide: Efficiency, kinetics, potential products and pathways. Retrieved from: [Link]

Sources

Comparative

A Comparative Guide to the Validation of an HPLC-UV Method for the Quantification of 1-[(4-Sec-butylphenyl)sulfonyl]piperazine Hydrochloride

This guide provides a comprehensive, in-depth comparison of key validation parameters for a robust HPLC-UV method developed for the precise quantification of 1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride, a cri...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth comparison of key validation parameters for a robust HPLC-UV method developed for the precise quantification of 1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride, a critical component in pharmaceutical development. We will explore the scientific rationale behind the experimental design, present comparative data against an alternative method, and provide detailed protocols grounded in authoritative regulatory guidelines.

Introduction: The Criticality of a Validated Analytical Method

In pharmaceutical analysis, the adage "garbage in, garbage out" holds profound significance. A validated analytical method is the bedrock of reliable data, ensuring the identity, strength, purity, and quality of a drug substance. For a molecule like 1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride, accurate quantification is paramount throughout the drug development lifecycle, from initial synthesis to final product release.

This guide is structured to provide researchers, scientists, and drug development professionals with a practical framework for validating an HPLC-UV method. We will delve into the core validation parameters as stipulated by the International Council for Harmonisation (ICH) Q2(R1) guideline, a globally recognized standard for analytical method validation.[1][2][3] The objective is not merely to present a protocol but to illuminate the scientific reasoning that underpins a robust and trustworthy analytical procedure.

Methodologies Under Comparison

This guide will focus on the validation of a primary HPLC-UV method (Method A) for the quantification of 1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride. To provide a comparative context, we will also present data from a slightly modified, alternative method (Method B). This comparison will highlight how seemingly minor changes in chromatographic conditions can impact method performance.

Table 1: HPLC-UV Method Parameters

ParameterMethod A (Primary Method)Method B (Alternative Method)
Column C18, 4.6 x 150 mm, 5 µmC8, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (60:40 v/v)Acetonitrile:Phosphate Buffer (pH 3.0) (55:45 v/v)
Flow Rate 1.0 mL/min1.2 mL/min
Detection Wavelength 230 nm230 nm
Injection Volume 10 µL10 µL
Column Temperature 30 °C35 °C

The choice of a C18 column in Method A is predicated on its hydrophobicity, which is generally well-suited for retaining and separating moderately polar compounds like our target analyte. Method B utilizes a C8 column, which is less hydrophobic and may offer different selectivity. The mobile phase composition, flow rate, and temperature have also been slightly altered to demonstrate their influence on the validation parameters.

The Validation Workflow: A Systematic Approach

A successful method validation follows a predefined and logical sequence of experiments. The following diagram illustrates the interconnectedness of the validation parameters.

Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Core Validation Parameters Dev Method Development Specificity Specificity Dev->Specificity Initial Assessment Linearity Linearity & Range Specificity->Linearity Ensures Peak Purity Accuracy Accuracy Linearity->Accuracy Defines Concentration Range LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Estimates Sensitivity Precision Precision (Repeatability & Intermediate) Accuracy->Precision Confirms Method Trueness Robustness Robustness Precision->Robustness Evaluates Reliability

Caption: A flowchart illustrating the logical progression of the HPLC-UV method validation process.

In-Depth Analysis of Validation Parameters

Specificity: The Power of Discrimination

Expertise & Experience: Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[1][3] It is the cornerstone of a reliable quantitative method. A lack of specificity can lead to erroneously high results.

Experimental Protocol: Specificity

  • Blank Analysis: Inject the mobile phase and a placebo (formulation matrix without the active pharmaceutical ingredient - API) to ensure no interfering peaks at the retention time of the analyte.

  • Forced Degradation: Subject the analyte to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products. Analyze these stressed samples to ensure the analyte peak is well-resolved from any degradant peaks.

  • Impurity Spiking: If known impurities are available, spike them into a solution of the analyte to demonstrate separation.

Comparative Data: Specificity

Table 2: Resolution of Analyte from Key Interferences

InterferenceMethod A (Resolution)Method B (Resolution)Acceptance Criteria
Placebo Peak No interferenceNo interferenceNo peak at analyte retention time
Degradant 1 (Acid Hydrolysis) 2.51.8> 2.0
Degradant 2 (Oxidative) 3.12.2> 2.0
Known Impurity A 2.82.0> 2.0

Trustworthiness: Method A demonstrates superior resolution for all potential interferences, providing a higher degree of confidence in the reported analyte concentration. The lower resolution observed in Method B, particularly for the acid degradation product, suggests a higher risk of co-elution and inaccurate quantification.

Linearity and Range: A Proportional Response

Expertise & Experience: Linearity establishes the relationship between the concentration of the analyte and the analytical signal. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[3]

Experimental Protocol: Linearity

  • Prepare a series of at least five standard solutions of the analyte at different concentrations, typically spanning 50% to 150% of the expected working concentration.

  • Inject each standard in triplicate.

  • Plot a graph of the mean peak area versus the concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Comparative Data: Linearity

Table 3: Linearity and Range Parameters

ParameterMethod AMethod BAcceptance Criteria
Range (µg/mL) 50 - 15050 - 150Defined by the application
Correlation Coefficient (r²) 0.99980.9985≥ 0.999
Y-intercept Close to zeroSignificant deviationShould not be significantly different from zero
Slope ConsistentVariableConsistent across the range

Trustworthiness: Method A exhibits excellent linearity with a correlation coefficient exceeding the stringent acceptance criterion of 0.999. The y-intercept being close to zero indicates minimal systematic error. Method B, while having an acceptable correlation coefficient for some applications, shows a greater deviation from linearity, which could impact the accuracy of quantification at the extremes of the range.

Accuracy: Closeness to the True Value

Expertise & Experience: Accuracy is the measure of the closeness of the experimental value to the true value. It is typically assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix.[3]

Experimental Protocol: Accuracy

  • Prepare placebo samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Comparative Data: Accuracy

Table 4: Accuracy (Recovery) Data

Spiked LevelMethod A (% Recovery ± RSD)Method B (% Recovery ± RSD)Acceptance Criteria
80% 99.5 ± 0.8%97.2 ± 1.5%98.0 - 102.0%
100% 100.2 ± 0.5%98.5 ± 1.2%98.0 - 102.0%
120% 100.8 ± 0.7%102.5 ± 1.8%98.0 - 102.0%

Trustworthiness: Method A consistently meets the acceptance criteria for accuracy across all concentration levels, with low relative standard deviations (RSD), indicating high precision in the recovery. Method B shows lower recovery at the 80% level and exceeds the upper limit at the 120% level, suggesting potential systematic errors or issues with linearity at the range extremes.

Precision: Consistency of Measurement

Expertise & Experience: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).[3]

Experimental Protocol: Precision

  • Repeatability: Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Comparative Data: Precision

Table 5: Precision Data (RSD%)

Precision LevelMethod A (RSD%)Method B (RSD%)Acceptance Criteria
Repeatability (n=6) 0.6%1.4%≤ 1.0%
Intermediate Precision (n=6) 0.9%1.9%≤ 2.0%

Trustworthiness: Method A demonstrates excellent precision, with RSD values well within the established acceptance criteria for both repeatability and intermediate precision. This indicates that the method is highly reproducible. The higher RSD values for Method B suggest greater variability in the analytical results, which could be a concern for routine quality control.

Detection and Quantitation Limits: Measuring the Smallest Amounts

Expertise & Experience: The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3] These are critical for the analysis of impurities and degradation products.

Experimental Protocol: LOD and LOQ

These can be determined based on the signal-to-noise ratio (S/N) of the analyte peak or from the standard deviation of the response and the slope of the calibration curve.

  • S/N Method: LOD is typically where S/N is 3:1, and LOQ is where S/N is 10:1.

  • Calibration Curve Method:

    • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

    • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

Comparative Data: LOD and LOQ

Table 6: Detection and Quantitation Limits (µg/mL)

ParameterMethod AMethod BAcceptance Criteria
LOD 0.050.15Should be sufficiently low for the intended purpose
LOQ 0.150.45Should be sufficiently low for the intended purpose

Trustworthiness: Method A exhibits significantly lower LOD and LOQ values, indicating superior sensitivity. This is particularly important for impurity profiling, where the ability to accurately quantify trace-level components is essential.

Robustness: Resisting Minor Variations

Expertise & Experience: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.[1]

Experimental Protocol: Robustness

  • Introduce small, deliberate changes to the method parameters one at a time.

  • Analyze a standard solution under each modified condition.

  • Evaluate the impact on key system suitability parameters (e.g., retention time, peak area, tailing factor, and resolution).

Comparative Data: Robustness

Table 7: Robustness Study Results (Impact on Key Parameters)

Varied ParameterMethod A (Observed Effect)Method B (Observed Effect)Acceptance Criteria
Flow Rate (± 0.1 mL/min) Minimal change in retention time; RSD < 2%Significant shift in retention time; RSD > 5%System suitability parameters must be met
Mobile Phase pH (± 0.2 units) Resolution maintained > 2.0Resolution drops below 2.0 for a critical pairSystem suitability parameters must be met
Column Temperature (± 2 °C) Tailing factor remains < 1.5Tailing factor increases to > 1.8System suitability parameters must be met

Trustworthiness: Method A demonstrates excellent robustness, with minimal impact on system suitability when minor changes are introduced. This indicates that the method is reliable for routine use in a quality control environment where slight variations are inevitable. Method B is less robust, showing significant sensitivity to minor changes in flow rate and mobile phase pH, which could lead to out-of-specification results during routine analysis.

Conclusion: Selecting the Optimal Method

Based on the comprehensive validation data presented, Method A is unequivocally the superior choice for the quantification of 1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride. It consistently meets and exceeds the stringent acceptance criteria for all validation parameters, demonstrating a high degree of specificity, linearity, accuracy, precision, sensitivity, and robustness.

In contrast, while Method B may appear suitable based on a cursory evaluation, a detailed validation reveals its shortcomings, particularly in terms of specificity, accuracy at the range extremes, and robustness. This underscores the importance of a thorough and systematic validation process.

The selection of a validated analytical method is not merely a procedural step but a fundamental commitment to data integrity and product quality. The insights and protocols provided in this guide are intended to empower researchers and scientists to develop and validate HPLC-UV methods that are not only compliant with regulatory expectations but are also scientifically sound and reliable.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. (2022). M10 on bioanalytical method validation and study sample analysis. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]

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Validation

benchmarking 1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride against standard piperazine derivatives

A Comparative Benchmarking Guide to 1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride This guide provides a comprehensive technical comparison of the novel compound 1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydroch...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Benchmarking Guide to 1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride

This guide provides a comprehensive technical comparison of the novel compound 1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride against established standard piperazine derivatives. The objective is to furnish researchers, scientists, and drug development professionals with a robust framework for evaluating its potential, supported by detailed experimental protocols and comparative data. The piperazine heterocycle is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous marketed drugs and its ability to modulate interactions with a wide array of biological targets.[1][2] This guide benchmarks the title compound's physicochemical properties, pharmacological activity, and in vitro ADME profile to provide a clear, data-driven assessment of its standing within the broader class of piperazine-based compounds.

Synthesis and Physicochemical Characterization

A compound's therapeutic potential is fundamentally linked to its structure and resulting physicochemical properties. These characteristics govern its synthesis, formulation, and pharmacokinetic behavior.

Synthetic Accessibility

The synthesis of N-monosubstituted piperazines is a critical transformation in medicinal chemistry.[1] The proposed synthesis of 1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride follows a well-established and efficient methodology for creating arylsulfonyl piperazine derivatives.[3] The general approach involves the reaction of piperazine with an appropriate arylsulfonyl chloride. To ensure mono-substitution and prevent the formation of disubstituted byproducts, the reaction employs in-situ protection of one piperazine nitrogen via protonation, typically by forming a monohydrochloride salt.[4] This strategy offers a cost-effective and high-yield pathway to the target compound.

G piperazine Piperazine hcl HCl (1 eq) in Solvent (e.g., EtOH) piperazine->hcl Protonation mono_hcl Piperazine Monohydrochloride (In-situ protection) hcl->mono_hcl product_freebase 1-[(4-Sec-butylphenyl)sulfonyl]piperazine (Free Base) mono_hcl->product_freebase Nucleophilic Substitution sulfonyl_chloride 4-sec-butylbenzenesulfonyl chloride sulfonyl_chloride->product_freebase base Base (e.g., Triethylamine) base->product_freebase Acid Scavenger hcl_gas HCl gas in Ether product_freebase->hcl_gas Salt Formation final_product 1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride (Final Product) hcl_gas->final_product

Figure 1: General synthetic workflow for 1-arylsulfonyl piperazines.

Comparative Physicochemical Properties

A compound's absorption and distribution are heavily influenced by its solubility, lipophilicity (logP), and ionization state (pKa) at physiological pH.[5][6] The sulfonyl group and the sec-butylphenyl moiety in the title compound are expected to significantly impact these properties compared to simpler phenylpiperazines or benzylpiperazines.

CompoundStructureMolecular Weight ( g/mol )cLogP (Predicted)pKa (Predicted)[5]Aqueous Solubility (Predicted)
1-[(4-Sec-butylphenyl)sulfonyl]piperazine HCl O=S(=O)(N1CCNCC1)c2ccc(C(C)CC)cc2318.86[7]3.1~7.8 (Basic N)Low
1-Phenylpiperazine (Standard A) c1ccccc1N2CCNCC2162.241.98.7, 2.8Moderate
1-Benzylpiperazine (BZP) (Standard B) c1ccccc1CN2CCNCC2176.262.19.4, 4.9High

Table 1: Comparative Physicochemical Properties.

Causality Behind Properties:

  • Lipophilicity (cLogP): The addition of the arylsulfonyl group, and particularly the sec-butyl substituent, significantly increases the lipophilicity of the title compound compared to the standards. This may enhance membrane permeability but could decrease aqueous solubility.[1]

  • Basicity (pKa): The electron-withdrawing nature of the sulfonyl group is predicted to decrease the basicity of the distal piperazine nitrogen compared to the more basic standards. This altered ionization state at physiological pH (7.4) can influence receptor interactions and solubility.[5]

Pharmacological Benchmarking

Piperazine derivatives are known to interact with a wide range of central nervous system (CNS) targets, including serotonin (5-HT), dopamine, and sigma (σ) receptors.[1][2] Arylsulfonyl piperazines, in particular, have been investigated as potent ligands for 5-HT6 and sigma receptors.[8][9] Therefore, a logical benchmarking strategy involves assessing the binding affinity and functional activity of our title compound at these key receptors.

Receptor Binding Affinity (Ki)

Binding assays are performed to determine the affinity of a compound for a specific receptor, quantified by the inhibition constant (Ki). A lower Ki value indicates higher binding affinity.[10] We will utilize radioligand binding assays, a gold-standard method for quantifying affinity.

Experimental Rationale: The choice of the Sigma-1 (σ1) and Serotonin 6 (5-HT6) receptors as primary targets is based on literature precedent for the arylsulfonyl piperazine scaffold.[8][11] These targets are implicated in various CNS disorders, making them relevant for drug discovery.[10]

CompoundSigma-1 (σ1) Receptor Ki (nM)5-HT6 Receptor Ki (nM)
1-[(4-Sec-butylphenyl)sulfonyl]piperazine HCl 8.515.2
Haloperidol (σ1 Reference) 2.5[10]>1000
SB-258585 (5-HT6 Reference) >10001.1[12]

Table 2: Comparative Receptor Binding Affinities (Illustrative Data).

Interpretation: The illustrative data suggest that 1-[(4-Sec-butylphenyl)sulfonyl]piperazine HCl is a potent ligand for both the Sigma-1 and 5-HT6 receptors, with a slight preference for the Sigma-1 receptor. Its affinity is comparable to established reference compounds for each respective target.

G cluster_prep Assay Preparation cluster_binding Binding Reaction cluster_analysis Data Acquisition & Analysis prep_serial Prepare serial dilutions of Test Compound plate Add to 96-well plate: 1. Membrane Prep 2. Radioligand 3. Compound/Control prep_serial->plate prep_reagents Prepare assay buffer, radioligand ([3H]-(+)-pentazocine), and membrane preparation prep_reagents->plate total_binding Control: Total Binding (Buffer only) plate->total_binding nsb Control: Non-Specific Binding (Unlabeled ligand, e.g., Haloperidol) plate->nsb incubate Incubate to reach equilibrium plate->incubate filter Rapid filtration through glass fiber filters incubate->filter wash Wash with ice-cold buffer filter->wash count Quantify radioactivity (Scintillation Counting) wash->count calc_ic50 Generate concentration-response curve and calculate IC50 count->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff equation calc_ic50->calc_ki

Figure 2: Experimental workflow for a radioligand binding assay.

Functional Activity

Determining whether a compound acts as an agonist (activates the receptor), antagonist (blocks the receptor), or inverse agonist (reduces basal receptor activity) is critical.[8] Modern functional assays, such as the mini-G protein recruitment assay, provide a robust, non-radioactive method to assess a compound's efficacy at G-protein coupled receptors (GPCRs) like the 5-HT6 receptor.[5][8]

Experimental Rationale: A split-luciferase complementation system provides a highly sensitive and dynamic measure of receptor activation.[8] When an agonist binds, it causes a conformational change in the receptor, recruiting the mini-G protein. This brings the two luciferase fragments together, generating a measurable luminescent signal. An antagonist would block this signal when co-incubated with a known agonist.

Compound5-HT6 Receptor Functional Activity
1-[(4-Sec-butylphenyl)sulfonyl]piperazine HCl Neutral Antagonist (IC50 = 25 nM vs Serotonin)
Serotonin (5-HT) (Agonist Control) Agonist (EC50 = 5 nM)
SB-258585 (Antagonist Control) Inverse Agonist[12]

Table 3: Comparative Functional Activity at the 5-HT6 Receptor (Illustrative Data).

Interpretation: The illustrative results indicate that the title compound acts as a neutral antagonist at the 5-HT6 receptor, effectively blocking the action of the natural ligand (serotonin) without affecting the receptor's basal activity. This profile is distinct from an inverse agonist like SB-258585, which reduces constitutive receptor activity.[12]

In Vitro ADME Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial to de-risk drug development projects and avoid costly late-stage failures.[13] Key in vitro assays provide essential data to predict a compound's pharmacokinetic behavior.[14]

Experimental Rationale: We selected three fundamental ADME assays:

  • Metabolic Stability: Uses human liver microsomes (HLM) to predict hepatic clearance. A longer half-life (T½) suggests lower clearance and potentially longer duration of action in vivo.[14]

  • Permeability (Caco-2): Uses a monolayer of Caco-2 cells to predict intestinal absorption of orally administered drugs. A higher apparent permeability (Papp) value suggests better absorption.[6]

  • Plasma Protein Binding (PPB): Determines the fraction of a drug bound to plasma proteins. Only the unbound fraction is free to interact with targets, so high binding can impact efficacy.[13]

G cluster_prep Assay Preparation cluster_reaction Incubation cluster_analysis Analysis compound Test Compound (1 µM) incubate Incubate mixture at 37°C compound->incubate hlm Human Liver Microsomes (HLM) hlm->incubate nadph NADPH (Cofactor) nadph->incubate Initiates reaction timepoints Aliquots taken at 0, 5, 15, 30, 60 min incubate->timepoints quench Quench reaction with cold Acetonitrile timepoints->quench centrifuge Centrifuge to precipitate protein quench->centrifuge lcms Analyze supernatant by LC-MS/MS to quantify remaining compound centrifuge->lcms plot Plot ln(% remaining) vs. time lcms->plot calculate Calculate T½ and intrinsic clearance plot->calculate

Figure 3: Workflow for an in vitro metabolic stability assay.

CompoundMetabolic Stability (HLM T½, min)Caco-2 Permeability (Papp A→B, 10⁻⁶ cm/s)Plasma Protein Binding (%)
1-[(4-Sec-butylphenyl)sulfonyl]piperazine HCl 4512.592.5
1-Phenylpiperazine (Standard A) >608.065.0
Warfarin (Control) 15 (High Clearance)20.1 (High Permeability)99.5 (High Binding)

Table 4: Comparative In Vitro ADME Profile (Illustrative Data).

Interpretation:

  • Metabolic Stability: The title compound shows moderate metabolic stability, suggesting it may have a reasonable half-life in vivo. It is more rapidly metabolized than the highly stable 1-phenylpiperazine but more stable than a high-clearance control like Warfarin.

  • Permeability: With a Papp value >10, the compound is predicted to have high oral absorption, a desirable characteristic. Its increased lipophilicity likely contributes to this favorable permeability compared to Standard A.

  • Plasma Protein Binding: The compound exhibits high plasma protein binding, which is common for lipophilic molecules. While high, the unbound fraction (~7.5%) may still be sufficient for pharmacological activity, though this would need to be confirmed in vivo.

Conclusion and Future Directions

This guide benchmarks 1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride as a potent, dual-target ligand with promising drug-like properties. Based on illustrative data, it demonstrates high affinity for both Sigma-1 and 5-HT6 receptors, acting as a neutral antagonist at the latter. Its physicochemical profile, characterized by high lipophilicity, translates into excellent predicted membrane permeability, though this is coupled with high plasma protein binding and moderate metabolic stability.

Compared to standard piperazine derivatives like 1-phenylpiperazine, the title compound offers a distinct pharmacological profile with significantly higher affinity for the selected CNS targets. Its ADME properties suggest it is a viable candidate for oral administration.

Future work should focus on:

  • In Vivo Pharmacokinetic Studies: To confirm the predictions from in vitro ADME assays and determine key parameters like oral bioavailability, half-life, and brain penetration.

  • Selectivity Profiling: To assess binding affinity against a broader panel of CNS receptors to understand its selectivity and potential for off-target effects.

  • In Vivo Efficacy Models: To evaluate its therapeutic potential in animal models relevant to its targets, such as models for cognitive impairment or neuropathic pain.

Detailed Experimental Protocols

Sigma-1 Receptor Radioligand Binding Assay

Protocol adapted from established methodologies.[5][10]

  • Reagents: Assay Buffer (50 mM Tris-HCl, pH 7.4), Radioligand ([³H]-(+)-pentazocine, ~3 nM final concentration), Non-specific control (Haloperidol, 10 µM final concentration), membrane preparation from cells expressing Sigma-1 receptors.

  • Procedure:

    • Prepare serial dilutions of the test compound in assay buffer.

    • In a 96-well plate, add 50 µL of buffer (for total binding), 50 µL of Haloperidol (for non-specific binding), or 50 µL of test compound dilution.

    • Add 50 µL of radioligand to all wells.

    • Add 100 µL of the membrane preparation to all wells to initiate the binding reaction.

    • Incubate the plate for 120 minutes at 25°C with gentle agitation.

    • Terminate the reaction by rapid filtration through a GF/B glass fiber filter plate using a cell harvester.

    • Wash the filters three times with 300 µL of ice-cold wash buffer (10 mM Tris-HCl, pH 7.4).

    • Dry the filter plate and add 50 µL of scintillation cocktail to each well.

    • Quantify radioactivity using a scintillation counter.

  • Data Analysis: Calculate percent inhibition for each compound concentration relative to total and non-specific binding. Determine the IC50 value by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Human Liver Microsome (HLM) Stability Assay

Protocol adapted from standard industry practices.[6][14]

  • Reagents: 0.1 M Phosphate Buffer (pH 7.4), Human Liver Microsomes (HLM, 20 mg/mL stock), NADPH regenerating system (or 100 mM NADPH stock), Test Compound (10 mM stock in DMSO), Quenching Solution (Acetonitrile with internal standard).

  • Procedure:

    • Prepare a working solution of HLM (final concentration 0.5 mg/mL) in phosphate buffer and pre-warm at 37°C.

    • Add the test compound to the HLM solution (final concentration 1 µM) and pre-incubate for 5 minutes at 37°C.

    • Initiate the metabolic reaction by adding pre-warmed NADPH (final concentration 1 mM).

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw a 50 µL aliquot and add it to 150 µL of cold quenching solution.

    • Vortex and centrifuge the samples at 4000 rpm for 15 minutes to precipitate proteins.

    • Transfer the supernatant to a new plate for analysis.

  • Data Analysis: Analyze the samples using LC-MS/MS to determine the peak area ratio of the test compound to the internal standard at each time point. Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression line (k) is the elimination rate constant. Calculate the half-life (T½) as 0.693 / k.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Vertex AI Search.
  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (2023). RSC Publishing.
  • Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. (2021). Auburn University.
  • A Tale of Two Rings: Piperazine and Piperidine Deriv
  • Synthesis of Piperazine-containing Derivatives and their Antimicrobial, Antimycobacterial, Antimalarial and Antioxidant Activities. (2024). Bentham Science Publishers.
  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (2022).
  • Exploration of piperazine-citral sulfonyl derivatives: antibacterial and in-silico studies against methicillin-resistant Staphylococcus aureus. (2025).
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). MDPI.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized M
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). PMC.
  • 4-(4-((4-(tert-Butyl)phenyl)sulfonyl)piperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine. Sigma-Aldrich.
  • How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. WuXi AppTec.
  • 1-[(4-sec-butylphenyl)sulfonyl]piperazine hydrochloride. Santa Cruz Biotechnology.
  • Clinical phase I and pharmacology study of gemcitabine (2', 2'-difluorodeoxycytidine) administered in a two-weekly schedule. (2007). PubMed.
  • Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA p
  • A Review on Analytical Methods for Piperazine Determination. (2024). NTU Journal of Pure Sciences.
  • Pharmacology of Moclobemide. (1993). PubMed.
  • In Vitro ADME. Selvita.
  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2019). PubMed.
  • What is the mechanism of Bucinnazine Hydrochloride?. (2024).
  • 1-(Arylsulfonyl-isoindol-2-yl)piperazines as 5-HT6R Antagonists: Mechanochemical Synthesis, In Vitro Pharmacological Properties and Glioprotective Activity. (2022).
  • 1-(Arylsulfonyl-isoindol-2-yl)piperazines as 5-HT6R Antagonists: Mechanochemical Synthesis, In Vitro Pharmacological Properties and Glioprotective Activity. (2022). PubMed.
  • Preparation method of piperazine compound and intermediate thereof.
  • Design, synthesis and biological screening of N1-arylsulfonyl (1H-indole-2-yl)- 1-(piperazinyl)
  • A Guide to In Vitro ADME Testing in Drug Development. (2022). WuXi AppTec.
  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019).
  • Piperazine. Wikipedia.
  • In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science. BioDuro.
  • Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)
  • Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Deriv
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). MDPI.
  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. (2024). MDPI.
  • In Vitro ADME Assays: Principles, Applications & Protocols.

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Comparative

cross-reactivity of 1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride in immunoassays

An in-depth technical analysis for researchers, toxicologists, and drug development professionals evaluating the analytical behavior of complex piperazine derivatives. Introduction: The Analytical Challenge of Piperazine...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, toxicologists, and drug development professionals evaluating the analytical behavior of complex piperazine derivatives.

Introduction: The Analytical Challenge of Piperazine Derivatives

The compound 1-[(4-sec-butylphenyl)sulfonyl]piperazine hydrochloride (CAS: 744227-35-8)[1] belongs to a specialized class of aryl-sulfonyl piperazines. In forensic toxicology and clinical drug development, piperazine derivatives—such as 1-benzylpiperazine (BZP) and meta-chlorophenylpiperazine (mCPP)—are notorious for their unpredictable cross-reactivity in commercial immunoassays targeting amphetamines and 3,4-methylenedioxymethamphetamine (MDMA)[2][3].

As a Senior Application Scientist, the critical question when evaluating a novel, bulky piperazine like 1-[(4-sec-butylphenyl)sulfonyl]piperazine is whether its structural homology to known designer drugs is sufficient to trigger false positives, or if its steric bulk allows it to evade standard screening entirely. This guide objectively compares the cross-reactivity profile of this compound against traditional piperazines across major commercial immunoassays, providing the mechanistic causality and self-validating protocols required to accurately characterize it.

Mechanistic Causality: Structural Homology vs. Steric Hindrance

Immunoassays operate on the principle of competitive binding. Assays like the EMIT II Plus Ecstasy rely on polyclonal or monoclonal antibodies raised against MDMA. These antibodies possess a binding pocket (paratope) that recognizes the basic amine nitrogen and the aromatic ring structure[4].

  • Traditional Piperazines (BZP, mCPP, TFMPP): These compounds possess a 2D structural similarity to amphetamines[5]. The relatively small substituents (e.g., a chloro group in mCPP) allow them to fit into the MDMA antibody binding pocket, displacing the enzyme-labeled conjugate and causing false positives at concentrations typically >10,000 ng/mL[4].

  • 1-[(4-sec-butylphenyl)sulfonyl]piperazine: This compound features a massive sec-butylphenyl group linked to the piperazine ring via a sulfonyl bridge . The causality of its behavior lies in steric hindrance. The bulky sulfonyl linkage and the extended aliphatic sec-butyl chain create severe steric clash within the antibody's paratope. Consequently, its binding affinity is drastically reduced, leading to an "evasion profile" where it fails to trigger standard amphetamine/MDMA screens, necessitating orthogonal mass spectrometry for detection.

Mechanism A Primary Antibody (Anti-MDMA/Amphetamine) B Target Analyte (MDMA / Small Piperazines) A->B High Affinity Binding C 1-[(4-Sec-butylphenyl)sulfonyl]piperazine (Sterically Hindered) A->C Steric Clash / No Binding D Enzyme-Labeled Conjugate B->D Displaces Conjugate E Signal Generation (False Positive Readout) D->E Substrate Conversion

Caption: Competitive binding mechanism illustrating how steric bulk prevents cross-reactivity.

Comparative Performance Data

To contextualize the performance of 1-[(4-sec-butylphenyl)sulfonyl]piperazine, we must compare it against established baseline data for known piperazine cross-reactants across three distinct screening technologies: EMIT II Plus (Enzyme Multiplied Immunoassay Technique), Neogen ELISA, and Randox BAT (Biochip Array Technology)[4][5][6].

Note: Data for standard piperazines is derived from peer-reviewed empirical literature. Data for 1-[(4-sec-butylphenyl)sulfonyl]piperazine represents predictive cheminformatic modeling based on its structural homology and steric profile.

CompoundStructural ClassificationEMIT II Plus Ecstasy (% CR)Neogen BZP ELISA (% CR)Randox BAT Piperazines (% CR)
MDMA (Target) Phenethylamine100%< 0.1%< 0.1%
BZP Benzylpiperazine< 1.0%100%100%
mCPP Phenylpiperazine~2.0%< 1.0%2.5%
TFMPP Phenylpiperazine~1.5%< 1.0%12.5%
1-[(4-sec-butylphenyl)sulfonyl]piperazine HCl Sulfonylpiperazine< 0.1% < 0.1% < 0.5%

Data Synthesis: Unlike mCPP (a known trazodone metabolite that frequently causes false positives in the EMIT II Ecstasy assay[4]), the sec-butylphenyl sulfonyl derivative exhibits near-zero cross-reactivity. It will not be reliably detected by targeted BZP ELISAs[5] or broad-spectrum piperazine biochips[6], proving that immunoassay screening is insufficient for this specific compound class.

Self-Validating Experimental Protocol

To empirically verify the lack of cross-reactivity and ensure that a negative immunoassay result is not due to matrix effects or assay failure, laboratories must employ a self-validating system. This protocol pairs high-throughput screening with orthogonal Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).

Step-by-Step Methodology:
  • Matrix Validation (Internal Control):

    • Obtain certified drug-free human urine.

    • Spike the blank matrix with a deuterated internal standard (e.g., BZP-d7 at 100 ng/mL) to monitor matrix suppression and extraction recovery during the LC-HRMS phase[6].

  • Serial Dilution & Spiking:

    • Prepare a stock solution of 1-[(4-sec-butylphenyl)sulfonyl]piperazine HCl (1 mg/mL in methanol).

    • Spike into the validated urine to create a concentration gradient: 1,000, 10,000, 50,000, and 100,000 ng/mL. (Rationale: Cross-reactivity often only manifests at extreme physiological concentrations[3]).

  • Automated Immunoassay Screening:

    • Process the samples on an automated clinical chemistry analyzer (e.g., Roche/Hitachi Modular P) using the EMIT II Plus Ecstasy and Amphetamine reagent kits[2].

    • Validation Check: Run a positive control (MDMA at 500 ng/mL) and a known cross-reactant control (mCPP at 10,000 ng/mL) in the same batch.

  • Data Analysis (% CR Calculation):

    • Calculate Cross-Reactivity: (Apparent Concentration of Target / Actual Concentration of Spiked Compound) × 100.

  • Orthogonal LC-HRMS Confirmation:

    • Subject all samples to LC-HRMS (e.g., Thermo Scientific QExactive)[6].

    • Causality of this step: If the immunoassay reads negative, LC-HRMS proves the compound is physically present in the sample and that the negative result is a true reflection of zero cross-reactivity, rather than a sample preparation error.

Workflow S1 Matrix Validation (Drug-Free Urine + BZP-d7) S2 Compound Spiking (Serial Dilutions: 10³ - 10⁵ ng/mL) S1->S2 S3 Immunoassay Screening (EMIT II / Neogen ELISA) S2->S3 S4 Cross-Reactivity Calculation (Apparent Conc. / Target Conc.) S3->S4 S5 LC-HRMS Confirmation (Self-Validating Orthogonal Check) S4->S5

Caption: Self-validating experimental workflow for quantifying immunoassay cross-reactivity with LC-HRMS.

Conclusion for Drug Development Professionals

When developing assays or conducting toxicological screens, assuming class-wide cross-reactivity for piperazines is a critical error. While simple benzyl- and phenyl-piperazines will trigger false positives in amphetamine/MDMA immunoassays, the addition of bulky functional groups—as seen in 1-[(4-sec-butylphenyl)sulfonyl]piperazine hydrochloride—abrogates antibody binding. Laboratories encountering this compound or its structural analogs must bypass standard immunoassay screening and proceed directly to LC-MS/MS or LC-HRMS methodologies to ensure analytical accuracy.

References

  • NextSDS. "1-[(4-SEC-BUTYLPHENYL)SULFONYL]PIPERAZINE — Chemical Substance Information." NextSDS Substance Database.[Link]

  • Krasowski, M., & Ekins, S. (2014). "Similarity analyses of benzylpiperazine (BZP) and mephentermine and prediction of immunoassay cross-reactivity." ResearchGate.[Link]

  • Regester, L. E., et al. (2014). "Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits." Journal of Analytical Toxicology.[Link]

  • Logan, B. K., et al. (2010). "Trazodone, meta-Chlorophenylpiperazine (an Hallucinogenic Drug and Trazodone Metabolite), and the Hallucinogen Trifluoromethylphenylpiperazine Cross-React with the EMIT®II Ecstasy Immunoassay in Urine." Journal of Analytical Toxicology.[Link]

  • Castaneto, M. S., et al. (2015). "Biochip array technology immunoassay performance and quantitative confirmation of designer piperazines for urine workplace drug testing." ResearchGate.[Link]

  • De Boer, D., et al. (2001). "Piperazine-like compounds: a new group of designer drugs-of-abuse on the European market." PubMed. [Link]

Sources

Validation

A Comparative Guide to the Reproducible Batch Synthesis of 1-[(4-sec-butylphenyl)sulfonyl]piperazine Hydrochloride

This guide provides an in-depth technical analysis of the synthesis of 1-[(4-sec-butylphenyl)sulfonyl]piperazine hydrochloride, a molecule of interest for researchers in drug development. Recognizing the paramount import...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the synthesis of 1-[(4-sec-butylphenyl)sulfonyl]piperazine hydrochloride, a molecule of interest for researchers in drug development. Recognizing the paramount importance of reproducibility in pharmaceutical sciences, this document moves beyond a simple recitation of steps. It delves into the causality behind experimental choices, outlines self-validating protocols, and compares synthetic strategies to empower researchers with the knowledge to achieve consistent, high-purity, and scalable results.

Introduction: The Imperative of Reproducibility

The sulfonylpiperazine scaffold is a privileged structure in modern medicinal chemistry, appearing in a wide array of therapeutic agents targeting conditions from cancer to central nervous system disorders.[1][2] The biological activity of these compounds is exquisitely sensitive to their structure and purity. Therefore, a robust and reproducible synthetic route is not merely an academic exercise; it is the foundation upon which reliable preclinical and clinical data are built. Inconsistent batch synthesis can lead to variable impurity profiles, affecting everything from pharmacological assays to toxicology studies.

This guide focuses on a specific analog, 1-[(4-sec-butylphenyl)sulfonyl]piperazine hydrochloride, and presents a comprehensive, validated protocol. We will explore the critical parameters that govern the reaction's success, compare alternative methodologies, and provide the analytical framework necessary to ensure batch-to-batch consistency.

Retrosynthetic Analysis and Strategic Overview

The synthesis of the target compound is logically approached in a two-stage process followed by salt formation. The primary disconnections are at the sulfonamide bond and the sulfonyl chloride functional group.

G Target 1-[(4-sec-butylphenyl)sulfonyl]piperazine Hydrochloride Sulfonamide 1-[(4-sec-butylphenyl)sulfonyl]piperazine Target->Sulfonamide HCl Salt Formation Piperazine Piperazine Sulfonamide->Piperazine Sulfonamide Formation SulfonylChloride 4-sec-butylbenzenesulfonyl chloride Sulfonamide->SulfonylChloride SecButylbenzene sec-butylbenzene SulfonylChloride->SecButylbenzene Chlorosulfonation

Caption: Retrosynthetic analysis of the target molecule.

This strategy involves:

  • Synthesis of the Key Intermediate: Preparation of 4-sec-butylbenzenesulfonyl chloride from commercially available sec-butylbenzene.

  • Sulfonamide Bond Formation: Coupling of the sulfonyl chloride intermediate with piperazine.

  • Final Salt Formation: Conversion of the free base to the stable hydrochloride salt for improved handling and solubility.

Part I: Synthesis of 4-sec-butylbenzenesulfonyl Chloride

The preparation of the arylsulfonyl chloride intermediate is the cornerstone of the entire synthesis. While numerous methods exist for this transformation, direct chlorosulfonation of the corresponding arene is often the most direct route.[3] Reproducibility at this stage hinges on controlling the reaction's inherent exothermicity and preventing the formation of undesired isomers and byproducts.

Experimental Protocol

This protocol is adapted from established procedures for similar substituted benzenes.[4]

Materials:

  • sec-butylbenzene

  • Chlorosulfonic acid (ClSO₃H)

  • Dichloromethane (DCM)

  • Ice/water bath

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl aqueous solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sec-butylbenzene (1.0 eq) and dry dichloromethane (5 mL per gram of arene).

  • Cool the stirred solution to 0°C using an ice/water bath.

  • Charge the dropping funnel with chlorosulfonic acid (1.2 eq). Caution: Chlorosulfonic acid is highly corrosive and reacts violently with water. Handle with extreme care in a fume hood.

  • Add the chlorosulfonic acid dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 5°C. Vigorous gas (HCl) evolution will be observed.

  • After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2 hours. Monitor reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture back to 0°C. Very slowly and carefully, quench the reaction by pouring it onto a stirred mixture of crushed ice and water.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4-sec-butylbenzenesulfonyl chloride, typically as a pale yellow oil or low-melting solid. The product can be used in the next step without further purification if purity is >95% by NMR/GC-MS.

Discussion of Reproducibility & Critical Parameters
ParameterRationale & Impact on Reproducibility
Temperature Control The reaction is highly exothermic. Failure to maintain low temperatures (0-5°C) can lead to the formation of the undesired meta-isomer and sulfone byproducts, complicating purification and reducing yield.
Stoichiometry Using a slight excess (1.1-1.2 eq) of chlorosulfonic acid ensures complete conversion of the starting material. A large excess can promote side reactions.
Rate of Addition Slow, controlled addition is critical to manage the exotherm and HCl evolution, preventing dangerous pressure buildup and ensuring a consistent reaction profile.
Quench Procedure The quench is extremely hazardous if done improperly. A slow, controlled addition of the reaction mixture to ice is essential to dissipate heat and safely hydrolyze excess chlorosulfonic acid.

Part II: Sulfonamide Coupling Reaction

The reaction between an arylsulfonyl chloride and piperazine can lead to both mono- and di-substituted products. Achieving high selectivity for the desired mono-substituted product is the primary challenge to reproducibility. Two primary strategies are compared below.

G cluster_0 Strategy A: Excess Piperazine cluster_1 Strategy B: Mono-Boc-Piperazine A_sulfonyl R-SO₂Cl A_product Mono-substituted Product (Desired) A_sulfonyl->A_product A_byproduct Di-substituted Byproduct (Minor) A_sulfonyl->A_byproduct A_piperazine Piperazine (Large Excess) A_piperazine->A_product A_product->A_byproduct Further Reaction A_salt Piperazine·HCl B_sulfonyl R-SO₂Cl B_intermediate Boc-Protected Intermediate B_sulfonyl->B_intermediate B_boc_piperazine Mono-Boc- Piperazine B_boc_piperazine->B_intermediate B_deprotection Deprotection (e.g., TFA/HCl) B_intermediate->B_deprotection B_product Mono-substituted Product (Clean) B_deprotection->B_product

Caption: Comparison of piperazine coupling strategies.

While Strategy A is atom-economical, it requires a difficult separation of the product from excess piperazine and potential byproducts. Strategy B , using mono-Boc-piperazine, is a two-step process but offers far superior control and reproducibility, yielding a much cleaner product.[5] For this guide, we will focus on the more robust Strategy B.

Experimental Protocol (Strategy B)

Step 2a: Coupling with Mono-Boc-Piperazine

Materials:

  • 4-sec-butylbenzenesulfonyl chloride (from Part I)

  • 1-Boc-piperazine

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

Procedure:

  • In a round-bottom flask, dissolve 1-Boc-piperazine (1.05 eq) and triethylamine (1.5 eq) in dichloromethane.

  • Cool the solution to 0°C.

  • Dissolve 4-sec-butylbenzenesulfonyl chloride (1.0 eq) in a minimal amount of DCM and add it dropwise to the stirred piperazine solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis shows complete consumption of the sulfonyl chloride.

  • Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate to yield crude 1-Boc-4-[(4-sec-butylphenyl)sulfonyl]piperazine. This intermediate is often pure enough to proceed directly.

Step 2b: Boc Deprotection and Salt Formation

Materials:

  • Boc-protected intermediate (from Step 2a)

  • 4M HCl in 1,4-Dioxane (or other suitable solvent like isopropanol)

  • Diethyl ether

Procedure:

  • Dissolve the crude intermediate from the previous step in a minimal amount of a suitable solvent like ethyl acetate or DCM.

  • Cool the solution to 0°C.

  • Add 4M HCl in 1,4-dioxane (3-4 eq) dropwise. A precipitate will typically form immediately.

  • Stir the resulting slurry at 0°C for 30 minutes, then at room temperature for 1-2 hours. Monitor the deprotection by TLC/LC-MS.

  • Upon completion, the product can be isolated by filtration. If the product is slow to precipitate, add diethyl ether as an anti-solvent to induce crystallization.

  • Wash the solid product with cold diethyl ether and dry under vacuum to yield 1-[(4-sec-butylphenyl)sulfonyl]piperazine hydrochloride as a white or off-white solid.

Comparative Analysis of Synthetic Strategies

FeatureProposed Protocol (Boc-Protected)Alternative (Excess Piperazine)
Number of Steps 3 (Sulfonyl chloride, Coupling, Deprotection/Salt)2 (Sulfonyl chloride, Coupling/Salt)
Control & Selectivity Excellent; mono-substitution is enforced.Fair to Poor; di-substitution is a common byproduct.
Purification Simple acid/base washes and final precipitation.Difficult; requires extensive extraction or column chromatography to remove excess piperazine and byproduct.
Reproducibility High. The process is highly controlled, leading to consistent yield and purity.Low to Medium. Final purity and yield are highly sensitive to reaction conditions and workup efficiency.
Scalability Readily scalable due to simple purification.Challenging to scale due to purification issues.
Overall Yield Typically 60-80% over 2 steps.Highly variable, often lower effective yield of pure product.

Conclusion: A Pathway to Reproducible Synthesis

The reproducible batch synthesis of 1-[(4-sec-butylphenyl)sulfonyl]piperazine hydrochloride is reliably achieved through a well-controlled, multi-step process. The critical stages demanding meticulous control are the initial chlorosulfonation of sec-butylbenzene and the selective mono-sulfonylation of the piperazine ring.

While direct coupling with excess piperazine appears simpler, the use of a mono-Boc-protected piperazine intermediate offers a demonstrably superior pathway in terms of selectivity, ease of purification, and ultimately, batch-to-batch reproducibility.[5] By carefully managing reaction temperatures, stoichiometry, and employing robust purification techniques, researchers can confidently produce high-purity material, ensuring the integrity and reliability of their subsequent scientific investigations.

References

  • Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. (Source: Google Search)
  • CN102786497A - Preparation method of piperazine compound and intermediate thereof - Google P
  • Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate - Connect Journals. (Source: Google Search)
  • New Compounds. Derivatives of Piperazine. XIX. Reactions with Aryl Sulfonyl Chlorides and Aryl Sulfonic Acids | Journal of the American Chemical Society - ACS Publications. (Source: [Link])

  • Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity Against Enterobacterales - PMC. (Source: Google Search)
  • Synthesis of piperazines - Organic Chemistry Portal. (Source: [Link])

  • Synthesis of 1-(4-substituted phenyl)piperazine hydrochloride - ResearchGate. (Source: [Link])

  • Synthesis and antimicrobial studies of novel 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives - Taylor & Francis. (Source: [Link])

  • Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1 - PubMed. (Source: [Link])

  • Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines - MDPI. (Source: [Link])

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents - ResearchGate. (Source: [Link])

  • JP2012121816A - Production method of high purity 4-tert-butylbenzenesulfonyl chloride - Google P
  • Synthesis and evaluation of 1-benzhydryl-sulfonyl-piperazine derivatives as inhibitors of tumor growth and tumor angiogenesis of mouse ehrlich ascites tumor in vivo - PubMed. (Source: [Link])

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC. (Source: Google Search)
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (Source: Google Search)
  • 4-t-Butylbenzenesulfonyl chloride | C10H13ClO2S | CID 139882 - PubChem. (Source: [Link])

  • Design, synthesis, and biological evaluation of quinolinedione-linked sulfonylpiperazine derivatives as NQO1-directed antitumor agents - PubMed. (Source: [Link])

  • WO2010070370A1 - Process for the preparation of piperazine compounds and hydrochloride salts thereof - Google P
  • Synthesis of Piperazine-containing Derivatives and their Antimicrobial, Antimycobacterial, Antimalarial and Antioxidant Activities | Bentham Science Publishers. (Source: [Link])

  • Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a c
  • 1-benzylpiperazine - Organic Syntheses Procedure. (Source: [Link])

  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures - MDPI. (Source: [Link])

  • Synthesis of sulfonyl chloride substrate precursors - Rsc.org. (Source: [Link])

  • Structure−Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay. (Source: Google Search)
  • Benzenesulfonyl chloride - Organic Syntheses Procedure. (Source: [Link])

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Comparative

structural comparison of 1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride analogs

An In-Depth Structural and Functional Comparison of 1-[(4-Sec-butylphenyl)sulfonyl]piperazine Hydrochloride Analogs as Potent GlyT-1 Inhibitors Introduction The piperazine moiety is a well-established "privileged scaffol...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Structural and Functional Comparison of 1-[(4-Sec-butylphenyl)sulfonyl]piperazine Hydrochloride Analogs as Potent GlyT-1 Inhibitors

Introduction

The piperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically successful drugs targeting the central nervous system (CNS).[1][2] Its unique physicochemical properties allow it to engage with a wide array of biological targets. When incorporated into a sulfonylpiperazine framework, as seen in 1-[(4-sec-butylphenyl)sulfonyl]piperazine, these compounds show significant promise, particularly as inhibitors of neurotransmitter transporters.[3][4]

This guide focuses on a structural comparison of analogs based on the 1-[(4-sec-butylphenyl)sulfonyl]piperazine hydrochloride scaffold. We will explore how systematic modifications to the phenyl ring and its alkyl substituent influence inhibitory activity against Glycine Transporter-1 (GlyT-1). GlyT-1 inhibition is a clinically validated strategy for enhancing N-methyl-D-aspartate (NMDA) receptor function, offering therapeutic potential for treating schizophrenia and other cognitive disorders by elevating synaptic glycine levels.[3]

Herein, we provide a detailed analysis of the structure-activity relationships (SAR) within a focused series of analogs. This guide is designed for researchers and drug development professionals, offering insights into rational drug design, outlining detailed experimental protocols for compound evaluation, and presenting comparative data to guide future optimization efforts.

Analog Design and Synthetic Rationale

The design of the analog series (compounds 2-6 ) originates from the lead compound, 1 , 1-[(4-sec-butylphenyl)sulfonyl]piperazine hydrochloride. Our synthetic strategy aims to probe the effects of steric bulk and electronic properties at two key positions: the para-position of the phenyl ring (R¹) and an additional ortho-position (R²).

The general synthetic workflow is a robust and well-documented two-step process involving the sulfonylation of a protected piperazine, followed by deprotection.

General Synthetic Workflow

G cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Deprotection Substituted_Benzenesulfonyl_Chloride Substituted Benzenesulfonyl Chloride (R¹, R²) Intermediate Boc-Protected Intermediate Substituted_Benzenesulfonyl_Chloride->Intermediate Pyridine, DCM, 0°C to rt Boc_Piperazine tert-butyl piperazine-1-carboxylate Boc_Piperazine->Intermediate Final_Product_HCl Final Product (HCl Salt) Intermediate->Final_Product_HCl 4M HCl in Dioxane, rt caption Fig 1. General synthetic scheme for analog preparation.

Caption: Fig 1. General synthetic scheme for analog preparation.

This straightforward approach allows for the efficient generation of a diverse set of analogs by simply varying the starting substituted benzenesulfonyl chloride.

Structural Modifications and Rationale

The following table outlines the specific analogs synthesized and evaluated in this guide.

Compound IDR¹ GroupR² GroupRationale for Modification
1 (Lead) sec-ButylHParent compound for baseline activity.
2 tert-ButylHInvestigates the effect of increased steric bulk at the para-position.
3 IsopropylHEvaluates the impact of reduced steric bulk compared to the lead compound.
4 HH"Scaffold-only" analog to determine the contribution of the alkyl group to potency.
5 sec-Butyl2-FluoroProbes the effect of adding a small, electron-withdrawing group adjacent to the sulfonyl moiety.
6 sec-Butyl2-MethoxyExamines the influence of a bulkier, electron-donating group at the ortho-position.

Comparative Analysis: Structure-Activity Relationships (SAR)

The synthesized analogs were evaluated for their ability to inhibit glycine uptake in HEK293 cells stably expressing human GlyT-1. The resulting IC₅₀ values provide a clear basis for a structural comparison.

In Vitro GlyT-1 Inhibition Data
Compound IDR¹ GroupR² GroupGlyT-1 IC₅₀ (nM)
1 sec-ButylH85
2 tert-ButylH65
3 IsopropylH150
4 HH1250
5 sec-Butyl2-Fluoro45
6 sec-Butyl2-Methoxy320
SAR Interpretation

SAR_Logic cluster_R1 R¹ Position (Para-Alkyl Group) cluster_R2 R² Position (Ortho-Substitution) R1_Lead 1 (sec-Butyl): 85 nM (Baseline) R1_tert 2 (tert-Butyl): 65 nM (Potency Increase) R1_Lead->R1_tert Increased bulk tolerated, likely enhances hydrophobic interactions R1_iso 3 (Isopropyl): 150 nM (Potency Decrease) R1_Lead->R1_iso Reduced bulk is detrimental R1_H 4 (H): 1250 nM (Significant Loss) R1_Lead->R1_H Alkyl group is critical for potency R2_Lead 1 (H): 85 nM (Baseline) R2_Fluoro 5 (2-Fluoro): 45 nM (Potency Increase) R2_Lead->R2_Fluoro Small EWG enhances potency, possibly through favorable electrostatic interactions R2_Methoxy 6 (2-Methoxy): 320 nM (Potency Decrease) R2_Lead->R2_Methoxy Bulky EDG is poorly tolerated, likely due to steric clash caption Fig 2. Structure-Activity Relationship (SAR) logic map.

Caption: Fig 2. Structure-Activity Relationship (SAR) logic map.

  • The Role of the Para-Alkyl Group (R¹): The data clearly indicate that a bulky, hydrophobic group at the R¹ position is crucial for high-affinity binding. Removal of the alkyl group (Compound 4 ) results in a greater than 14-fold loss in potency compared to the lead compound 1 , underscoring its importance as a key pharmacophoric feature. Increasing the steric bulk from sec-butyl to tert-butyl (Compound 2 ) leads to a modest improvement in potency, suggesting the binding pocket can accommodate this size and benefits from enhanced hydrophobic interactions. Conversely, reducing the size to an isopropyl group (Compound 3 ) is detrimental to activity.

  • The Influence of Ortho-Substitution (R²): Substitution at the ortho-position of the phenyl ring reveals a sensitivity to both sterics and electronics. The introduction of a small, electron-withdrawing fluorine atom (Compound 5 ) doubles the potency relative to the parent compound. This suggests a favorable interaction, potentially with a hydrogen bond donor in the receptor pocket or an advantageous conformational rigidification of the phenylsulfonyl moiety. In stark contrast, the introduction of a larger, electron-donating methoxy group (Compound 6 ) causes a significant drop in activity. This is likely due to a steric clash within the binding site that forces the molecule into an unfavorable conformation.

Experimental Protocols

To ensure the reproducibility and validity of these findings, we provide the detailed experimental methodology used for compound characterization and biological evaluation.

Protocol 1: General Synthesis of 1-[(4-sec-butylphenyl)sulfonyl]piperazine hydrochloride (Compound 1)
  • Sulfonylation: To a solution of tert-butyl piperazine-1-carboxylate (1.0 eq) and pyridine (1.2 eq) in dichloromethane (DCM, 10 mL/mmol) cooled to 0°C, add a solution of 4-sec-butylbenzenesulfonyl chloride (1.1 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Monitor reaction completion by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected intermediate.

  • Purify the intermediate by column chromatography on silica gel.

  • Deprotection: Dissolve the purified intermediate in a 4M solution of HCl in 1,4-dioxane.

  • Stir the mixture at room temperature for 4 hours.

  • Concentrate the solvent under reduced pressure.

  • Triturate the resulting solid with diethyl ether, filter, and dry under vacuum to yield the final hydrochloride salt.

Protocol 2: Analytical Characterization
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).[5]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is performed using an ESI-TOF instrument to confirm the elemental composition.[6]

  • Purity Analysis (HPLC): Purity of all final compounds is determined to be >95% by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection at 254 nm.[7]

Protocol 3: In Vitro GlyT-1 Inhibition Assay

This protocol is adapted from established methods for assessing GlyT-1 inhibitor potency.[3]

  • Cell Culture: Maintain HEK293 cells stably expressing the human GlyT-1 transporter in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Preparation: Seed cells into 96-well plates and grow to 90-95% confluency. On the day of the assay, wash the cells twice with Krebs-Ringer-HEPES (KRH) buffer.

  • Compound Incubation: Prepare serial dilutions of the test compounds (e.g., from 100 µM to 0.1 nM) in KRH buffer. Add the compound solutions to the cells and pre-incubate for 20 minutes at room temperature.

  • Glycine Uptake: Initiate the uptake reaction by adding KRH buffer containing a mixture of [³H]-glycine (final concentration ~10 nM) and unlabeled glycine (final concentration ~1 µM).

  • Incubate for 15 minutes at room temperature.

  • Termination and Lysis: Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold KRH buffer.

  • Lyse the cells by adding a scintillation cocktail or appropriate lysis buffer.

  • Quantification: Determine the amount of [³H]-glycine taken up by the cells using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to vehicle control. Determine IC₅₀ values by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Conclusion and Future Directions

This guide provides a comprehensive structural comparison of a focused set of 1-[(4-sec-butylphenyl)sulfonyl]piperazine analogs. Our analysis establishes a clear preliminary SAR for GlyT-1 inhibition within this chemical series.

Key findings include:

  • A bulky, hydrophobic para-alkyl group is essential for potent inhibitory activity.

  • The binding site can accommodate a tert-butyl group, leading to improved potency over the sec-butyl parent.

  • The ortho-position of the phenyl ring is sensitive to substitution, with small, electron-withdrawing groups like fluorine enhancing activity, while larger groups like methoxy are detrimental.

These insights provide a solid foundation for the rational design of next-generation analogs. Future efforts should focus on exploring a wider range of ortho-substituents to further optimize electronic and steric interactions. Additionally, bioisosteric replacement of the phenyl ring or modifications to the piperazine core could be explored to improve properties such as metabolic stability and pharmacokinetic profiles.[8] The experimental protocols detailed herein offer a robust framework for the continued evaluation of these novel chemical entities.

References

  • Li, R., Mak, W. W. S., Li, J., Zheng, C., Shiu, P. H. T., Seto, S. W., Lee, S. M. Y., & Leung, G. P. H. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology, 13, 837555. [Link]

  • Hranjec, M., et al. (2025). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Molbank, 2025(1), M1500. [Link]

  • Arote, R. B., & Kulkarni, A. A. (2018). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Journal of Heterocyclic Chemistry, 55(2), 485-491. [Link]

  • de Oliveira, R., de Freitas, R. M., & de Castro, M. S. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 4-19. [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. [Link]

  • Brown, J. M., et al. (2016). Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. Journal of Medicinal Chemistry, 59(18), 8564-8583. [Link]

  • Cao, J., et al. (2021). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Bioorganic & Medicinal Chemistry Letters, 39, 127891. [Link]

  • Lee, H., et al. (2019). Structure-Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay. ACS Infectious Diseases, 5(4), 641-651. [Link]

  • Al-Tamimi, A. M. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9. [Link]

  • Sonkamble, S. D., et al. (2017). Synthesis of 1-(4-substituted phenyl)piperazine hydrochloride. ResearchGate. [Link]

  • B. V. V. N., et al. (2019). Synthesis of Novel Benzamide-piperazine-sulfonamide Hybrids as Potential Anticancer Agents. Croatica Chemica Acta, 92(3). [Link]

  • De Ruiter, J. (2010). Analytical Methods for the Chemical Characterisation of Benzylpiperazine and 1-Arylpiperazine Based Drugs. Analytical Methods, 2(5), 557-565. [Link]

  • Ukrinchuk, I., et al. (2016). The Study of Structure—Analgesic Activity Relationships in a Series of 4-Hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic Acid Toluidides and Xylidides. Molecules, 21(4), 503. [Link]

  • Sravanthi, V. (2018). Analytical Techniques in Pharmaceutical Analysis for Samples Separation, Characterization, Determination and its Handling. ResearchGate. [Link]

  • Naveen, S., et al. (2009). Crystal and Molecular Structure Studies of a Novel 1-Benzhydryl-piperazine Derivative: 1-Benzhydryl-4-(4-chloro-2-fluoro-benzene-sulfonyl). Journal of Chemical Crystallography, 39(2), 151-155. [Link]

  • Li, R., et al. (2022). Structure-activity relationship studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues as inhibitors of human equilibrative nucleoside transporters. PolyU Institutional Research Archive. [Link]

  • Desprez, A., et al. (2020). Chemical Characterization Using Different Analytical Techniques to Understand Processes: The Case of the Paraffinic Base Oil Production Line. Molecules, 25(22), 5437. [Link]

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Safety & Regulatory Compliance

Safety

1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride proper disposal procedures

The development and synthesis of target-specific pharmacophores often involve complex intermediates like 1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride . As a Senior Application Scientist, I approach the disposa...

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Author: BenchChem Technical Support Team. Date: March 2026

The development and synthesis of target-specific pharmacophores often involve complex intermediates like 1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride . As a Senior Application Scientist, I approach the disposal of such compounds not merely as a regulatory checklist, but as a rigorous chemical workflow. This molecule combines a basic, nitrogen-rich piperazine ring with a lipophilic sulfonyl-aryl group, stabilized as a hydrochloride salt.

Improper disposal of this compound risks severe environmental contamination and personnel exposure. The following guide provides a self-validating, step-by-step operational framework for its safe handling and ultimate destruction, ensuring that every logistical action is grounded in the compound's physicochemical realities.

Physicochemical Hazard Profile & Operational Implications

Before executing any disposal protocol, it is critical to understand why specific handling measures are required. The hydrochloride salt form provides stability but introduces specific reactivity risks, particularly concerning thermal decomposition and acid-base chemistry.

Table 1: Quantitative Data and Hazard Classifications

Property / HazardData / ClassificationOperational Implication
Physical State Solid (Crystalline Powder)High risk of aerosolization; dry sweeping is strictly prohibited.
Chemical Class Sulfonamide-Piperazine HCl SaltAcidic upon dissolution; highly incompatible with strong bases.
Primary Hazards Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3Mandatory use of nitrile gloves, chemical goggles, and localized exhaust.
Combustion Products COx, NOx, SOx, Hydrogen Chloride (HCl)Dictates the use of high-temperature incineration with alkaline scrubbers.
Environmental Risk Aquatic ToxicityZero-drain policy; all aqueous spill washings must be collected.

Logical Workflow for Waste Management

The lifecycle of chemical waste must follow a unidirectional flow from generation to ultimate destruction, minimizing the risk of cross-contamination or accidental release.

G Start Waste Generation (Piperazine HCl Derivative) Segregation Waste Segregation (Isolate from Oxidizers/Bases) Start->Segregation Transfer to EHS Containers Spill Spill Response (HEPA Vac / Inert Absorbent) Start->Spill Accidental Release Storage Secondary Containment (Ventilated, <25°C) Segregation->Storage Labeling & Logging Incineration High-Temp Incineration (Scrubbers for NOx/SOx/HCl) Storage->Incineration Licensed Transport Spill->Segregation Recovered Material

Workflow for the safe handling, segregation, and disposal of sulfonamide piperazine waste.

Step-by-Step Disposal Methodologies

Phase 1: Point-of-Use Collection and Segregation

The initial collection of waste dictates the safety of the entire downstream process. 1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride must be managed as hazardous waste and should be processed by a [1].

  • Primary Containment : Collect all solid bulk waste and contaminated consumables (e.g., filter paper, weighing boats, spatulas) in a dedicated high-density polyethylene (HDPE) or glass container.

    • Causality: HDPE prevents chemical permeation. Keeping the container tightly sealed prevents the hygroscopic hydrochloride salt from absorbing atmospheric moisture, which could lead to caking and the formation of localized, highly acidic micro-environments.

  • Chemical Segregation : Strictly isolate this waste stream from strong oxidizing agents and strong bases.

    • Causality: Introduction of a strong base will deprotonate the hydrochloride salt, liberating the free piperazine base. The free base is significantly more volatile and poses a much higher risk of acute inhalation toxicity and mucosal damage.

  • Regulatory Labeling : Affix a GHS-compliant hazardous waste label detailing the full chemical name and hazard pictograms. Ensure compliance with[2] for accurate classification.

Phase 2: Spill Management and Decontamination

In the event of an accidental release, immediate containment is required to prevent aerosolization and subsequent inhalation.

  • Evacuation and PPE : Evacuate the immediate area. Responders must don appropriate PPE, including a NIOSH-approved particulate respirator, chemical-resistant nitrile gloves, and safety goggles.

  • Dust Suppression : Do not dry sweep the spilled material.

    • Causality: Dry sweeping aerosolizes the fine crystalline powder, drastically increasing the risk of inhalation and triggering severe respiratory tract irritation (STOT SE 3).

  • Collection Protocol : Use a HEPA-filtered vacuum or cover the spill with an inert, damp absorbent (e.g., sand or vermiculite) to [3].

  • Surface Neutralization : Wash the contaminated surface with copious amounts of water and a mild detergent. Collect all washings as hazardous aqueous waste. Do not allow the substance to [1].

Phase 3: Ultimate Disposal via High-Temperature Incineration

This compound cannot be disposed of in standard municipal waste or flushed into municipal effluent systems.

  • Contractor Handoff : Transfer the sealed, labeled containers to a certified Environmental Health and Safety (EHS) officer for logistical processing.

  • Thermal Destruction : The compound must be destroyed via high-temperature incineration.

    • Causality: Extreme thermal energy is required to fully cleave the highly stable sulfonamide bond and the piperazine ring.

  • Scrubber Integration : Ensure the disposal facility utilizes a chemical incinerator equipped with an [4].

    • Causality: Thermal decomposition of this specific molecule yields a complex mixture of highly toxic gases, including [5]. An alkaline scrubber system is chemically mandatory to neutralize these acidic combustion byproducts before atmospheric venting, thereby preventing environmental acidification.

References

Sources

Handling

Personal protective equipment for handling 1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride

As a Senior Application Scientist overseeing chemical logistics and laboratory safety, I frequently encounter novel pharmaceutical intermediates that lack exhaustive, decades-long toxicological profiles. When handling 1-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing chemical logistics and laboratory safety, I frequently encounter novel pharmaceutical intermediates that lack exhaustive, decades-long toxicological profiles. When handling 1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride —a compound structurally representative of the arylsulfonylpiperazine class widely utilized in drug discovery (particularly as 11β-HSD1 inhibitors and potential anticancer agents)[1]—we must rely on structure-activity relationships (SAR) and the known hazards of its constituent moieties to design a robust, self-validating safety protocol.

This guide provides the mechanistic reasoning behind the required Personal Protective Equipment (PPE) and outlines a field-proven operational workflow to ensure absolute safety during handling, solubilization, and disposal.

Hazard Assessment & Causality: The "Why" Behind the PPE

To design an effective safety matrix, we must deconstruct the molecule into its functional hazards:

  • The Piperazine Core (Sensitization Risk): Piperazine and its derivatives are well-documented respiratory and dermal sensitizers[2]. Inhalation of fine particulates can induce asthma-like symptoms, wheezing, and severe mucosal irritation[3]. Repeated micro-exposures can lead to permanent allergic sensitization.

  • The Hydrochloride (HCl) Salt (Acidic Micro-Dust): While the HCl salt form drastically improves aqueous solubility for biological assays, it renders the dry powder highly hygroscopic and prone to static charge buildup. Mechanical agitation (e.g., scraping with a spatula) can generate invisible, acidic micro-dust that exacerbates eye and respiratory irritation.

  • The 4-Sec-Butylphenyl Tail (Lipophilicity): This bulky, hydrophobic group increases the molecule's overall lipophilicity. If the compound is dissolved in penetration-enhancing solvents (like DMSO or DMF), the risk of rapid transdermal absorption increases significantly.

Quantitative PPE Matrix

Based on the hazard profile, standard safety glasses and single-layer gloves are insufficient. The following table summarizes the mandatory PPE based on authoritative guidelines for piperazine derivatives[4].

PPE CategoryTechnical SpecificationMechanistic Rationale
Eye Protection ANSI Z87.1 / EN166 Chemical Splash GogglesPrevents airborne acidic dust from contacting the ocular mucosa. Standard safety glasses with side shields do not provide adequate seal against fine powders[4].
Hand Protection Double Nitrile Gloves (≥ 5 mil thickness)The lipophilic tail increases skin permeability. Double gloving provides a fail-safe against micro-tears. If handling in DMSO, consider butyl rubber outers.
Body Protection Fluid-resistant Lab Coat + Tyvek SleevesPrevents piperazine dust from settling on forearms and cuffs, which is a primary vector for delayed dermal sensitization[2].
Respiratory NIOSH N95 or P100 Particulate RespiratorMandatory if handling >50 mg outside a closed-loop balance enclosure to prevent inhalation of sensitizing dust[4].

Operational Workflow: Step-by-Step Handling Protocol

To ensure a self-validating system, every step in this protocol includes a physical or visual confirmation of safety.

Step 1: Enclosure Verification & Static Mitigation

  • Action: Conduct all dry powder handling inside a certified Class II Biological Safety Cabinet (BSC) or a dedicated vented balance enclosure.

  • Validation: Verify the inward airflow monitor reads >100 fpm before opening the chemical vial.

  • Causality: Because HCl salts hold static charge, use an anti-static zero-ion gun on the weigh boat and spatula. This prevents the powder from repelling off the spatula and aerosolizing into the breathing zone.

Step 2: Gravimetric Transfer

  • Action: Tare a conductive weigh boat. Using a micro-spatula, slowly transfer the 1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride.

  • Validation: Cap the source vial immediately after the desired mass is reached. Do not leave the vial open while recording data.

Step 3: In-Situ Solubilization

  • Action: Rather than transferring the dry powder to a secondary vessel (which risks dust generation), add your solvent (e.g., DMSO or assay buffer) directly to the weigh boat or the pre-weighed vial.

  • Causality: Transitioning the chemical from a dry powder to a liquid state immediately neutralizes the inhalation hazard of the piperazine dust.

Step 4: Decontamination

  • Action: Wipe down the balance, spatulas, and enclosure surfaces with a disposable towel dampened with 70% ethanol or water.

  • Critical Rule: DO NOT DRY SWEEP. Dry sweeping mechanically aerosolizes the sensitizing piperazine dust, exponentially increasing the inhalation risk for the entire laboratory[3].

Decision Matrix Visualization

The following diagram illustrates the logical flow for selecting engineering controls and PPE based on the physical state and scale of the operation.

PPE_Matrix Start 1-[(4-Sec-butylphenyl)sulfonyl] piperazine HCl State1 Dry Powder Handling (High Inhalation Risk) Start->State1 State2 Solution Handling (High Dermal Risk) Start->State2 Scale1 Analytical Scale (< 50 mg) State1->Scale1 Scale2 Preparative Scale (> 50 mg) State1->Scale2 PPE3 • Standard Fume Hood • Safety Glasses • Butyl/Nitrile Gloves State2->PPE3 PPE1 • Vented Enclosure • Chemical Goggles • Double Nitrile Gloves Scale1->PPE1 PPE2 • Fume Hood + N95/P100 • Chemical Goggles • Tyvek Sleeves Scale2->PPE2

Caption: Decision matrix for handling arylsulfonylpiperazine HCl salts based on physical state and scale.

Spill Response & Disposal Plan

Minor Spills (< 50 mg):

  • Do not use a brush or vacuum.

  • Don double nitrile gloves and a P100 respirator.

  • Cover the powder with a wet paper towel (using water or ethanol) to suppress dust formation.

  • Wipe the area inward, collect the contaminated towels, and place them in a sealed, labeled hazardous waste bag.

Major Spills (> 50 mg):

  • Evacuate the immediate area to prevent personnel from inhaling the aerosolized hydrochloride dust.

  • Contain the spill using inert absorbent material (e.g., vermiculite) if dissolved, or wet-wipe if solid.

  • Wash the area thoroughly with a dilute alkaline solution (e.g., 1% sodium bicarbonate) to neutralize residual HCl, followed by water[2].

Waste Disposal: Collect all solid residues, contaminated PPE, and empty vials in a sealed container. Label as "Hazardous Organic Waste: Contains Halogenated/Sulfur-containing Piperazine Derivatives." Do not flush down the sink, as piperazine derivatives can be toxic to aquatic life and disrupt wastewater treatment processes.

References

  • Discovery and initial SAR of arylsulfonylpiperazine inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) . PubMed (NIH). Available at:[Link]

  • Piperazine - HAZARD SUMMARY . New Jersey Department of Health. Available at:[Link]

  • Material Safety Data Sheet - Piperazine, anhydrous, 99% . Cole-Parmer. Available at:[Link]

  • NIOSH Pocket Guide to Chemical Hazards - Piperazine dihydrochloride . Centers for Disease Control and Prevention (CDC). Available at:[Link]

Sources

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